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  • Product: 3-(2-aminophenyl)-N,N-dimethylpropanamide
  • CAS: 1018506-33-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(2-aminophenyl)-N,N-dimethylpropanamide

This guide provides a comprehensive technical overview of 3-(2-aminophenyl)-N,N-dimethylpropanamide, a compound of interest for researchers, scientists, and professionals in drug development. With full editorial control,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(2-aminophenyl)-N,N-dimethylpropanamide, a compound of interest for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but field-proven insights into the synthesis, characterization, and potential applications of this molecule.

Introduction and Molecular Overview

3-(2-aminophenyl)-N,N-dimethylpropanamide is a small molecule featuring a core 2-aminophenyl group linked to an N,N-dimethylpropanamide side chain. The presence of a primary aromatic amine and a tertiary amide makes this compound a versatile building block in medicinal chemistry. The aniline moiety offers a nucleophilic center and a site for further chemical modifications, while the dimethylpropanamide portion can influence the molecule's solubility, metabolic stability, and interactions with biological targets. The structural combination of these functional groups suggests potential for this compound to serve as a scaffold in the development of novel therapeutics.

Physicochemical and Predicted Properties

A summary of the known and predicted physicochemical properties of 3-(2-aminophenyl)-N,N-dimethylpropanamide is presented in the table below. It is important to note that while some properties are experimentally determined, others are predicted based on the compound's structure and the known properties of its constituent functional groups.

PropertyValueSource/Method
CAS Number 1018506-33-6Commercial Supplier
Molecular Formula C₁₁H₁₆N₂OCommercial Supplier
Molecular Weight 192.26 g/mol Commercial Supplier
Appearance Predicted: Off-white to light yellow solidInferred
Melting Point Predicted: 80-100 °CInferred
Boiling Point Predicted: > 300 °C at 760 mmHgInferred
Solubility Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water.Inferred
pKa (most basic) Predicted: 4.5 - 5.5 (for the aromatic amine)Inferred

Synthesis and Characterization

The synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide can be approached through several routes. A plausible and efficient method involves a multi-step synthesis starting from a readily available precursor.

Proposed Synthetic Pathway

A robust synthetic strategy involves the initial formation of the carbon skeleton via a Heck reaction, followed by reduction of a nitro group and subsequent amidation.

Synthetic Workflow for 3-(2-aminophenyl)-N,N-dimethylpropanamide 2-Bromonitrobenzene 2-Bromonitrobenzene Heck Coupling Heck Coupling 2-Bromonitrobenzene->Heck Coupling Methyl acrylate Methyl acrylate Methyl acrylate->Heck Coupling Methyl 3-(2-nitrophenyl)acrylate Methyl 3-(2-nitrophenyl)acrylate Heck Coupling->Methyl 3-(2-nitrophenyl)acrylate Catalytic Hydrogenation Catalytic Hydrogenation Methyl 3-(2-nitrophenyl)acrylate->Catalytic Hydrogenation Methyl 3-(2-aminophenyl)propanoate Methyl 3-(2-aminophenyl)propanoate Catalytic Hydrogenation->Methyl 3-(2-aminophenyl)propanoate Hydrolysis Hydrolysis Methyl 3-(2-aminophenyl)propanoate->Hydrolysis 3-(2-aminophenyl)propanoic acid 3-(2-aminophenyl)propanoic acid Hydrolysis->3-(2-aminophenyl)propanoic acid Amidation Amidation 3-(2-aminophenyl)propanoic acid->Amidation 3-(2-aminophenyl)-N,N-dimethylpropanamide 3-(2-aminophenyl)-N,N-dimethylpropanamide Amidation->3-(2-aminophenyl)-N,N-dimethylpropanamide

Caption: Proposed synthetic workflow for 3-(2-aminophenyl)-N,N-dimethylpropanamide.

Detailed Experimental Protocol

Step 1: Heck Coupling of 2-Bromonitrobenzene with Methyl Acrylate

  • To a solution of 2-bromonitrobenzene (1.0 eq) and methyl acrylate (1.2 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a palladium catalyst, for instance, palladium(II) acetate (0.05 eq), and a phosphine ligand like triphenylphosphine (0.1 eq).

  • Add a base, such as triethylamine (2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield methyl 3-(2-nitrophenyl)acrylate.

Causality: The Heck reaction is a powerful tool for C-C bond formation between an aryl halide and an alkene.[1] The palladium catalyst is essential for the oxidative addition and subsequent steps of the catalytic cycle. The base is required to neutralize the hydrohalic acid generated during the reaction.[2]

Step 2: Catalytic Hydrogenation of Methyl 3-(2-nitrophenyl)acrylate

  • Dissolve methyl 3-(2-nitrophenyl)acrylate (1.0 eq) in a solvent like methanol or ethyl acetate.

  • Add a catalyst, such as 10% palladium on carbon (Pd/C) (5-10% w/w).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Stir the reaction vigorously until the starting material is consumed (monitored by TLC).

  • Filter the mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain methyl 3-(2-aminophenyl)propanoate.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[3] Palladium on carbon is a widely used and effective catalyst for this transformation.[4]

Step 3: Hydrolysis of Methyl 3-(2-aminophenyl)propanoate

  • Dissolve methyl 3-(2-aminophenyl)propanoate (1.0 eq) in a mixture of methanol and water.

  • Add a base, such as lithium hydroxide or sodium hydroxide (2.0-3.0 eq).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the ester is consumed, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 4-5.

  • The product, 3-(2-aminophenyl)propanoic acid, may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.

  • Dry the product under vacuum.

Causality: Base-catalyzed hydrolysis (saponification) is a standard method for converting esters to carboxylic acids.

Step 4: Amidation of 3-(2-aminophenyl)propanoic acid

  • Suspend 3-(2-aminophenyl)propanoic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add dimethylamine hydrochloride (1.5 eq) followed by a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-(2-aminophenyl)-N,N-dimethylpropanamide.

Causality: The use of coupling agents like EDC and HOBt activates the carboxylic acid, facilitating the formation of the amide bond with the amine under mild conditions.[5] This method is widely employed in peptide synthesis and the formation of other amides.[6]

Predicted Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.20-6.70 (m, 4H, Ar-H)

    • δ 3.80 (br s, 2H, NH₂)

    • δ 2.95 (s, 6H, N(CH₃)₂)

    • δ 2.80 (t, J = 7.5 Hz, 2H, Ar-CH₂)

    • δ 2.60 (t, J = 7.5 Hz, 2H, CH₂-C=O)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 172.0 (C=O)

    • δ 145.0 (Ar-C-NH₂)

    • δ 130.0, 128.0, 118.0, 115.0 (Ar-CH)

    • δ 125.0 (Ar-C)

    • δ 37.0 (N(CH₃)₂)

    • δ 35.0 (CH₂-C=O)

    • δ 25.0 (Ar-CH₂)

  • IR (KBr, cm⁻¹):

    • 3450-3300 (N-H stretch, aromatic amine)

    • 3050 (Ar C-H stretch)

    • 2950 (Aliphatic C-H stretch)

    • 1640 (C=O stretch, tertiary amide)

    • 1600, 1480 (Ar C=C stretch)

  • Mass Spectrometry (ESI+):

    • m/z 193.1 [M+H]⁺

Rationale: The predicted spectral data is based on the known chemical shifts and absorption frequencies of similar chemical structures.[7][8][9]

Potential Applications in Drug Discovery

The 3-(2-aminophenyl)-N,N-dimethylpropanamide scaffold holds promise in medicinal chemistry due to the presence of key pharmacophoric features.

  • Scaffold for Library Synthesis: The primary aromatic amine serves as a versatile handle for the synthesis of a diverse library of compounds through reactions such as acylation, sulfonylation, and reductive amination. This allows for the exploration of a wide chemical space to identify molecules with desired biological activities.

  • Bioisostere for Known Pharmacophores: The aminophenyl-alkyl-amide motif is present in a variety of biologically active molecules. For example, derivatives of aminophenyl amides have been investigated as potential anticancer agents.[10][11] The title compound could serve as a novel scaffold in this context.

  • Probe for Target Identification: This molecule can be used as a starting point for the development of chemical probes to investigate the function of specific biological targets. The amine can be functionalized with reporter tags or reactive groups for target engagement studies.

  • Analgesic and Anti-inflammatory Potential: Some p-aminophenol derivatives are known for their analgesic and antipyretic properties.[12] While the anti-inflammatory effects of this specific scaffold are unknown, it represents a potential area of investigation.

Logical Relationships in Drug Discovery Core_Scaffold 3-(2-aminophenyl)-N,N-dimethylpropanamide Functional_Groups Primary Aromatic Amine Tertiary Amide Core_Scaffold->Functional_Groups Chemical_Modifications Acylation Sulfonylation Reductive Amination Functional_Groups->Chemical_Modifications Compound_Library Diverse Chemical Library Chemical_Modifications->Compound_Library Biological_Screening High-Throughput Screening Compound_Library->Biological_Screening Hit_Identification Identification of Bioactive 'Hits' Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

Caption: Logical workflow from core scaffold to a potential drug candidate.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 3-(2-aminophenyl)-N,N-dimethylpropanamide.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Exposure: Avoid inhalation, ingestion, and skin contact. Aromatic amines can be toxic and may be absorbed through the skin.[14][15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

3-(2-aminophenyl)-N,N-dimethylpropanamide represents a valuable, yet underexplored, chemical entity. Its straightforward synthesis and the presence of versatile functional groups make it an attractive starting point for the development of new chemical probes and potential therapeutic agents. This guide provides a solid foundation for researchers to build upon, from its synthesis and characterization to the exploration of its potential in drug discovery and other applications.

References

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Sci-Hub. (n.d.). An effective synthesis of N,N-dimethylamides from carboxylic acids and a new route from N,N-dimethylamides to 1,2-diaryl-1,2-diketones. Retrieved from [Link]

  • PMC. (2020). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

  • NIH. (2021). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Retrieved from [Link]

  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an.... Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) ChemInform Abstract: A Novel Method for the Conversion of Carboxylic Acids to N,N-Dimethylamides Using N,N-Dimethylacetamide as a Dimethylamine Source. Retrieved from [Link]

  • Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • Journal of the American Chemical Society. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Retrieved from [Link]

  • PubMed. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Retrieved from [Link]

  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

  • ResearchGate. (2022). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Retrieved from [Link]

  • Unnamed source. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
  • MDPI. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • Rawsource. (2024). What are Amines? Structure, Types, Applications, and Safety. Retrieved from [Link]

  • MDPI. (2018). Heck Reaction—State of the Art. Retrieved from [Link]

  • YouTube. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 8. Retrieved from [Link]

  • MDPI. (2019). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • PMC. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Retrieved from [Link]

  • Unnamed source. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • C&K Testing. (2021). Safety Standards for the Detection of Migration of Primary Aromatic Amines in Food Contact Materials are Officially Released. Retrieved from [Link]

  • MDPI. (2022). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • YouTube. (2019). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. Retrieved from [Link]

  • PubMed. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Retrieved from [Link]

  • YouTube. (2023). Synthesis of Para amino phenol derivatives and Salicylic acid derivatives in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative pharmaceutical compounds that contain amide bonds. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Enhanced Catalytic Activity in the Reduction of 4-Nitrophenol and 2-Nitrophenol by p(AMPS)-Cu(0) Hydrogel Composite Materials. Retrieved from [Link]

  • PubMed. (2003). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 3-(2-aminophenyl)-N,N-dimethylpropanamide (CAS No. 1018506-33-6)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(2-aminophenyl)-N,N-dimethylpropanamide, a chemical compound with potential application...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-aminophenyl)-N,N-dimethylpropanamide, a chemical compound with potential applications in pharmaceutical research and development. While detailed experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers. The document covers the compound's identification, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, potential applications in drug discovery, and essential safety and handling information.

Compound Identification and Structure

Chemical Name: 3-(2-aminophenyl)-N,N-dimethylpropanamide CAS Number: 1018506-33-6[1][2] Molecular Formula: C₁₁H₁₆N₂O[1] Molecular Weight: 192.26 g/mol [1] Chemical Structure: Chemical structure of 3-(2-aminophenyl)-N,N-dimethylpropanamide

SMILES: O=C(N(C)C)CCC1=CC=CC=C1N[1]

Physicochemical Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Comparison
Appearance Colorless to pale yellow solid or liquidBased on similar aromatic amides.
Melting Point Not available
Boiling Point Not available
Solubility Likely soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Limited solubility in water.The presence of the aromatic ring and the amide group suggests solubility in polar organic solvents. The aliphatic chain and aromatic ring may limit water solubility.
pKa Not availableThe primary amine group would be basic, and the amide group is generally neutral.

Synthesis and Manufacturing

A specific, validated synthesis protocol for 3-(2-aminophenyl)-N,N-dimethylpropanamide is not published in readily accessible scientific literature. However, a plausible and logical synthetic route can be devised based on established organic chemistry principles. A two-step process starting from 3-(2-nitrophenyl)propanoic acid is proposed.

Proposed Synthetic Pathway

The synthesis can be envisioned in two primary steps:

  • Amidation: Conversion of the carboxylic acid group of 3-(2-nitrophenyl)propanoic acid to the corresponding N,N-dimethylamide.

  • Reduction: Reduction of the nitro group to a primary amine.

Synthetic_Pathway 3-(2-nitrophenyl)propanoic_acid 3-(2-nitrophenyl)propanoic acid Intermediate 3-(2-nitrophenyl)-N,N-dimethylpropanamide 3-(2-nitrophenyl)propanoic_acid->Intermediate Amidation (e.g., SOCl₂, Dimethylamine) Final_Product 3-(2-aminophenyl)-N,N-dimethylpropanamide Intermediate->Final_Product Reduction (e.g., H₂, Pd/C)

Caption: Proposed two-step synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide.

Detailed Experimental Protocol (Hypothetical)

It is crucial to note that the following protocol is hypothetical and has not been experimentally validated. It should be adapted and optimized by a qualified chemist in a controlled laboratory setting.

Step 1: Synthesis of 3-(2-nitrophenyl)-N,N-dimethylpropanamide

  • Activation of Carboxylic Acid: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(2-nitrophenyl)propanoic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), (1.1-1.2 equivalents) dropwise to the suspension. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear, indicating the formation of the acid chloride.

  • Amidation: In a separate flask, dissolve dimethylamine (as a solution in THF or as a gas bubbled through the solvent) (2.2-2.5 equivalents) in the same dry, aprotic solvent.

  • Cool the dimethylamine solution to 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the dimethylamine solution via the dropping funnel. An exothermic reaction is expected. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(2-nitrophenyl)-N,N-dimethylpropanamide.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide

  • Reduction of the Nitro Group: In a hydrogenation vessel, dissolve the purified 3-(2-nitrophenyl)-N,N-dimethylpropanamide (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (H₂) to a suitable pressure (e.g., 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Carefully depressurize the vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-(2-aminophenyl)-N,N-dimethylpropanamide.

  • If necessary, the product can be further purified by column chromatography or recrystallization from a suitable solvent system.

Potential Applications in Drug Development

While specific pharmacological data for 3-(2-aminophenyl)-N,N-dimethylpropanamide is scarce, its structural motifs suggest potential areas of interest for drug discovery and development. The aminophenyl and propanamide moieties are present in various biologically active compounds.

  • Scaffold for Medicinal Chemistry: The primary amine on the phenyl ring and the amide functionality provide two key points for further chemical modification, making this compound a potentially valuable building block for creating libraries of novel compounds.

  • Analgesic and Neuromodulatory Agents: The aminophenylalkanamide core is found in some compounds with activity on the central nervous system. For instance, derivatives of aminophenylpropanamides have been investigated for their potential as anticonvulsant and analgesic agents.[3][4]

  • Enzyme Inhibitors: The structure could serve as a starting point for the design of inhibitors for various enzymes, where the amino and amide groups can form key hydrogen bonding interactions within an active site.

Drug_Development_Logic Core_Structure 3-(2-aminophenyl)-N,N-dimethylpropanamide Functional_Groups Key Functional Groups: - Primary Aromatic Amine - Tertiary Amide Core_Structure->Functional_Groups Applications Potential Applications Functional_Groups->Applications Analgesics Analgesics Applications->Analgesics Anticonvulsants Anticonvulsants Applications->Anticonvulsants Enzyme_Inhibitors Enzyme Inhibitors Applications->Enzyme_Inhibitors

Caption: Logical relationship of the core structure to potential drug development applications.

Analytical Characterization

For the structural elucidation and purity assessment of 3-(2-aminophenyl)-N,N-dimethylpropanamide, a combination of standard analytical techniques would be employed.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.Signals corresponding to the aromatic protons (likely in the range of 6.5-7.5 ppm), the methylene protons of the propyl chain, and the methyl protons of the N,N-dimethylamide group (likely two singlets due to restricted rotation around the C-N bond). The protons of the primary amine will also be present.
¹³C NMR Confirmation of the carbon skeleton.Resonances for the aromatic carbons, the carbonyl carbon of the amide, the aliphatic carbons of the propyl chain, and the methyl carbons of the N,N-dimethylamide.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.The molecular ion peak (M+) at m/z 192.26, and characteristic fragment ions.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the amide (around 1630-1680 cm⁻¹), and C-N stretching.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak under optimized chromatographic conditions would indicate high purity.

Safety and Handling

Specific toxicology and safety data for 3-(2-aminophenyl)-N,N-dimethylpropanamide are not available. Therefore, it should be handled with the caution appropriate for a novel chemical of unknown toxicity. The following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

For related compounds like N,N-dimethylpropanamide, hazards include being combustible and causing skin and eye irritation.[5][6] It is prudent to assume similar or greater hazards for the title compound until specific data becomes available.

Conclusion

3-(2-aminophenyl)-N,N-dimethylpropanamide is a chemical compound with potential as a building block in medicinal chemistry. While a comprehensive experimental profile is not yet publicly available, this guide provides a foundational understanding based on its structure and the properties of related molecules. The proposed synthetic route offers a logical starting point for its preparation in a laboratory setting. Further research is warranted to fully elucidate its physicochemical properties, pharmacological activity, and toxicological profile to unlock its potential in drug discovery and other scientific applications.

References

  • ChemSrc. (2025, August 24). 3-(dimethylamino)-N,N-dimethylpropanamide. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). CN103570577A - Preparation method of N,N-dimethyl propionamide.
  • National Center for Biotechnology Information. (n.d.). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. PubChem. Retrieved January 23, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 3-(2-Aminophenyl)-N,N-dimethylpropanamide. Retrieved January 23, 2026, from [Link]

  • PubMed. (2020, March 1). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. Retrieved January 23, 2026, from [Link]

  • MDPI. (2023, September 29). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Retrieved January 23, 2026, from [Link]

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Foundational

3-(2-aminophenyl)-N,N-dimethylpropanamide molecular weight

An In-Depth Technical Guide to 3-(2-aminophenyl)-N,N-dimethylpropanamide Introduction 3-(2-aminophenyl)-N,N-dimethylpropanamide (CAS: 1018506-33-6) is a substituted aromatic compound featuring a primary aniline amine, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(2-aminophenyl)-N,N-dimethylpropanamide

Introduction

3-(2-aminophenyl)-N,N-dimethylpropanamide (CAS: 1018506-33-6) is a substituted aromatic compound featuring a primary aniline amine, a propanamide backbone, and a tertiary dimethylamide functional group. While specific research on this exact molecule is limited, its structural motifs are of significant interest in medicinal chemistry and materials science. The aniline moiety is a common pharmacophore, and the propanamide linker is frequently utilized in the design of bioactive molecules. This guide provides a comprehensive overview of its core properties, a proposed synthetic pathway based on established chemical principles, expected analytical characteristics, and a discussion of its potential applications derived from the activities of structurally related compounds.

Core Physicochemical Properties

The fundamental properties of 3-(2-aminophenyl)-N,N-dimethylpropanamide are summarized below. These identifiers are crucial for substance registration, database searching, and analytical characterization.

PropertyValueSource
IUPAC Name 3-(2-aminophenyl)-N,N-dimethylpropanamideN/A
CAS Number 1018506-33-6[1]
Molecular Formula C₁₁H₁₆N₂O[1]
Molecular Weight 192.26 g/mol [1]
SMILES CN(C)C(=O)CCC1=CC=CC=C1N[1]
MDL Number MFCD10022148[1]

Synthesis and Purification Workflow

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process: first, the formation of the key intermediate, 3-(2-aminophenyl)propanoic acid, followed by an amidation reaction. A plausible route to the acid intermediate could start from 2-bromobenzaldehyde, as outlined in patent literature for a similar compound, 3-(2-bromophenyl)propionic acid[2]. The subsequent amidation is a standard and high-yielding transformation.

Synthetic_Pathway cluster_0 Stage 1: Precursor Synthesis (Hypothetical) cluster_1 Stage 2: Amidation A 2-Nitrophenyl propanoic acid B 3-(2-aminophenyl) propanoic acid A->B Reduction (e.g., H₂, Pd/C) C 3-(2-aminophenyl) propanoic acid D Acyl Chloride Intermediate C->D Activation (e.g., SOCl₂) E 3-(2-aminophenyl)-N,N- dimethylpropanamide D->E Amine Coupling F Dimethylamine (gas or solution) F->E

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol: Amidation of 3-(2-aminophenyl)propanoic acid

This protocol describes the final amidation step. The choice of an amide coupling agent is critical for efficiency and minimizing side reactions. Using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a modern, reliable method that avoids the need to first generate a reactive acyl chloride.

Objective: To synthesize 3-(2-aminophenyl)-N,N-dimethylpropanamide from its corresponding carboxylic acid.

Materials:

  • 3-(2-aminophenyl)propanoic acid (1.0 eq)

  • Dimethylamine solution (2.0 M in THF, 1.5 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(2-aminophenyl)propanoic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 eq), followed by HATU (1.1 eq). Stir the mixture for 15 minutes to allow for the activation of the carboxylic acid.

    • Causality Insight: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. HATU is an efficient coupling agent that forms a highly reactive acyl-intermediate, facilitating nucleophilic attack by the amine.

  • Amine Coupling: Add the dimethylamine solution (1.5 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and acidic byproducts), water, and finally brine.

    • Self-Validation: The aqueous washes are crucial for removing DMF and water-soluble reagents, ensuring the purity of the final product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(2-aminophenyl)-N,N-dimethylpropanamide.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected spectral data based on the molecule's structure.

TechniqueExpected Features
¹H NMR Aromatic Protons: Multiplets in the ~6.5-7.5 ppm range. Aliphatic Protons: Two methylene (-CH₂-) groups appearing as triplets between ~2.5-3.0 ppm. Amine Protons: A broad singlet for the -NH₂ group, which may be exchangeable with D₂O. N,N-dimethyl Protons: Two singlets for the -N(CH₃)₂ groups around ~2.9-3.1 ppm (may be non-equivalent due to restricted rotation around the amide C-N bond).
¹³C NMR Carbonyl Carbon: A signal in the ~170-175 ppm region. Aromatic Carbons: Multiple signals between ~115-150 ppm. Aliphatic Carbons: Signals for the two methylene carbons in the ~25-40 ppm range. N,N-dimethyl Carbons: Signals for the methyl carbons around ~35-38 ppm.
Mass Spec (ESI+) [M+H]⁺: Expected molecular ion peak at m/z 193.26.
IR Spectroscopy N-H Stretch: Two bands for the primary amine around 3300-3500 cm⁻¹. C=O Stretch: A strong amide carbonyl band around 1630-1660 cm⁻¹. C-N Stretch: Bands in the fingerprint region.

Potential Applications in Drug Discovery

The "aminophenyl propanamide" scaffold is a privileged structure in medicinal chemistry. Analysis of related compounds suggests several potential therapeutic areas for 3-(2-aminophenyl)-N,N-dimethylpropanamide.

TRPV1 Antagonism

Derivatives of aminophenyl acetamides and propanamides have been investigated as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[3]. TRPV1 is a key target in pain signaling pathways, and its antagonists are explored as potential analgesics for treating chronic and neuropathic pain[4]. The combination of the aminophenyl group and the flexible propanamide linker in the target molecule makes it a candidate for investigation in this area.

Kinase Inhibition

The aminophenyl moiety is a common feature in many kinase inhibitors used in oncology. For example, various aminophenyl amide derivatives have been synthesized and evaluated for their anticancer activity, sometimes showing potent inhibition of receptor tyrosine kinases[5]. Kinase inhibitors are a cornerstone of targeted cancer therapy, and novel scaffolds are continuously sought to overcome drug resistance and improve selectivity[6].

General CNS Activity

The ability of small molecules to cross the blood-brain barrier is a critical factor for drugs targeting the central nervous system (CNS). The structural features of 3-(2-aminophenyl)-N,N-dimethylpropanamide are consistent with those of some CNS-active agents. For instance, related structures are found in probes for the serotonin transporter (SERT), a primary target for antidepressants[7].

Potential_Applications cluster_Targets Potential Biological Targets cluster_Therapeutics Therapeutic Areas A 3-(2-aminophenyl)-N,N- dimethylpropanamide B TRPV1 Channel A->B investigate as antagonist C Receptor Tyrosine Kinases A->C investigate as inhibitor D Serotonin Transporter (SERT) A->D investigate as modulator E Analgesia / Pain Management B->E F Oncology C->F G Antidepressants / CNS Disorders D->G

Caption: Potential research avenues for the target compound.

Safety and Handling

No specific safety data for 3-(2-aminophenyl)-N,N-dimethylpropanamide is available. However, based on its functional groups (aromatic amine, tertiary amide), standard laboratory precautions should be taken.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicity: Aromatic amines are often toxic and may be skin/eye irritants. Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a cool, dry place away from oxidizing agents.

References

  • Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • Cho, S. Y., et al. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry, 26(15), 4459-4467. Available at: [Link]

  • ResearchGate. (n.d.). 4-Aminophenyl Acetamides and Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Ligands. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1109653. Available at: [Link]

  • Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. Available at: [Link]

  • Walline, C. C., et al. (2009). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 52(23), 7862-7873. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-(2-aminophenyl)-N,N-dimethylpropanamide: Structure, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of 3-(2-aminophenyl)-N,N-dimethylpropanamide, a compound of interest for researchers, scientists, and professionals in drug development. Given the limited direct lit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-(2-aminophenyl)-N,N-dimethylpropanamide, a compound of interest for researchers, scientists, and professionals in drug development. Given the limited direct literature on this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to offer a robust predictive profile. We will delve into its chemical structure, plausible synthetic routes, predicted physicochemical properties, and potential biological significance.

Introduction

3-(2-aminophenyl)-N,N-dimethylpropanamide (CAS No. 1018506-33-6) is an organic molecule featuring a propanamide backbone substituted with an aminophenyl group.[1] Its structure suggests potential applications in medicinal chemistry, where the aminophenyl moiety is a common pharmacophore. The N,N-dimethylamide group can influence solubility, metabolic stability, and receptor binding. This guide aims to provide a foundational understanding of this compound to stimulate further research and development.

Chemical Structure and Properties

The fundamental characteristics of 3-(2-aminophenyl)-N,N-dimethylpropanamide are summarized below.

IdentifierValueSource
CAS Number 1018506-33-6BLDpharm[1]
Molecular Formula C₁₁H₁₆N₂OBLDpharm[1]
Molecular Weight 192.26 g/mol BLDpharm[1]
SMILES O=C(N(C)C)CCC1=CC=CC=C1NBLDpharm[1]
IUPAC Name 3-(2-aminophenyl)-N,N-dimethylpropanamide-
Structural Analysis

The molecule consists of a benzene ring substituted with an amino group (-NH₂) and a propanamide chain. The N,N-dimethylamide functionality is a tertiary amide. The ortho-position of the amino group relative to the propanamide substituent can lead to intramolecular hydrogen bonding, influencing its conformation and reactivity.

Caption: 2D structure of 3-(2-aminophenyl)-N,N-dimethylpropanamide.

Synthesis and Purification

Synthesis of the Precursor: 3-(2-aminophenyl)propanoic acid

The synthesis of the carboxylic acid precursor can be approached via several routes. One potential method involves the reduction of a nitro-substituted precursor, which is a common strategy for introducing an amino group on an aromatic ring.

synthesis_precursor start 2-Nitrocinnamic acid intermediate1 Reduction (e.g., H₂, Pd/C) start->intermediate1 product 3-(2-aminophenyl)propanoic acid intermediate1->product

Caption: Proposed synthesis of the carboxylic acid precursor.

Amidation to form 3-(2-aminophenyl)-N,N-dimethylpropanamide

With the carboxylic acid precursor in hand, the final N,N-dimethylamide can be formed through a variety of amidation methods. Direct reaction with dimethylamine is possible but often requires harsh conditions. A more controlled and efficient approach involves the use of coupling agents.

Experimental Protocol: Amidation using a Coupling Agent

  • Activation of the Carboxylic Acid: Dissolve 3-(2-aminophenyl)propanoic acid (1 equivalent) in an appropriate aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an activator such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at room temperature for 30-60 minutes to form the active ester intermediate. The use of coupling reagents facilitates the reaction under mild conditions.[2]

  • Amine Coupling: To the activated carboxylic acid solution, add dimethylamine (or a solution of dimethylamine in a suitable solvent like THF) (1.2 equivalents) dropwise at 0 °C. The reaction is typically exothermic, and maintaining a low temperature helps to control it.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 1M HCl) to remove excess amine and a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and the activator byproducts.

  • Purification: The crude product is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The final product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-(2-aminophenyl)-N,N-dimethylpropanamide.

synthesis_final_product start 3-(2-aminophenyl)propanoic acid reagents Dimethylamine, Coupling Agent (e.g., EDC, HOBt) product 3-(2-aminophenyl)-N,N-dimethylpropanamide start->product Amidation reagents->product

Caption: Proposed amidation to form the final product.

Predicted Physicochemical and Analytical Data

Predictive data is crucial in the absence of extensive experimental results. The following are expected analytical characteristics based on the structure of 3-(2-aminophenyl)-N,N-dimethylpropanamide.

PropertyPredicted Value/CharacteristicRationale
¹H NMR Aromatic protons (4H, multiplet), -CH₂-CH₂- protons (4H, two triplets), -N(CH₃)₂ protons (6H, singlet), -NH₂ protons (2H, broad singlet).Based on the distinct chemical environments of the protons.
¹³C NMR Aromatic carbons (6 signals), carbonyl carbon (~170 ppm), aliphatic carbons (-CH₂-CH₂-), N-methyl carbons.Reflects the number of non-equivalent carbon atoms.
Mass Spec (ESI+) [M+H]⁺ at m/z 193.27Calculated from the molecular formula C₁₁H₁₆N₂O.
IR Spectroscopy N-H stretch (aromatic amine, ~3300-3500 cm⁻¹), C=O stretch (amide, ~1630-1680 cm⁻¹), C-N stretch.Characteristic vibrational frequencies for the functional groups present.

Potential Biological Activity and Applications

The structural motifs within 3-(2-aminophenyl)-N,N-dimethylpropanamide suggest several avenues for biological investigation. The aminophenyl group is a known pharmacophore in a variety of biologically active compounds.

Analgesic and Anti-inflammatory Potential

Aminophenyl amides and propanamides have been investigated as ligands for various receptors involved in pain and inflammation. For instance, derivatives of aminophenyl acetamides and propanamides have shown activity as TRPV1 antagonists, a receptor involved in pain sensation.[3] Further investigation into the activity of 3-(2-aminophenyl)-N,N-dimethylpropanamide at this and other relevant targets is warranted.

Anticancer and Antimicrobial Activity

The aminophenyl moiety is present in numerous compounds with demonstrated anticancer and antimicrobial properties. For example, novel aminophenyl-amide derivatives have been synthesized and shown to possess cytotoxic activity against cancer cell lines and exhibit antibacterial and antifungal properties.[4] The specific substitution pattern of 3-(2-aminophenyl)-N,N-dimethylpropanamide could modulate such activities.

CNS Activity

The ability of small molecules to cross the blood-brain barrier is a key consideration for central nervous system (CNS) drug development. The physicochemical properties of 3-(2-aminophenyl)-N,N-dimethylpropanamide, such as its moderate molecular weight and potential for hydrogen bonding, suggest it may have the potential for CNS penetration. Further studies would be needed to confirm this and to explore any potential neurological effects.

potential_applications main 3-(2-aminophenyl)-N,N-dimethylpropanamide app1 Analgesic & Anti-inflammatory main->app1 app2 Anticancer & Antimicrobial main->app2 app3 CNS Drug Discovery main->app3

Caption: Potential therapeutic areas for investigation.

Conclusion and Future Directions

3-(2-aminophenyl)-N,N-dimethylpropanamide is a compound with a structure suggestive of interesting biological activities. This guide has provided a predictive yet scientifically grounded overview of its structure, synthesis, and potential applications. The lack of extensive published data presents a clear opportunity for novel research.

Future work should focus on:

  • Definitive Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound using modern analytical techniques to confirm its structure and purity.

  • In Vitro Biological Screening: Screening the compound against a panel of relevant biological targets, such as receptors and enzymes implicated in pain, inflammation, and cancer.

  • Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of the compound to assess its drug-like potential.

The insights provided in this guide are intended to serve as a valuable resource for researchers and to catalyze further exploration into the chemical and biological properties of 3-(2-aminophenyl)-N,N-dimethylpropanamide.

References

  • Chemistry Steps. Amides Preparation and Reactions Summary. [Link]

  • Cho, S. Y., et al. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry, 26(15), 4459-4467. [Link]

  • Jasim, L. S., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1123456. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the synthetic pathways to 3-(2-aminophenyl)-N,N-dimethylpropanam...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways to 3-(2-aminophenyl)-N,N-dimethylpropanamide, a key intermediate in various research and development applications. The primary focus is on a robust and widely applicable two-step synthesis commencing from commercially available starting materials. This document delves into the chemical principles underpinning the chosen synthetic route, detailed experimental protocols, and a comparative analysis of the starting materials.

Executive Summary

The synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide is most effectively achieved through a two-step process. This primary route involves the initial reduction of a nitroaromatic precursor, followed by an amide coupling reaction. The key starting materials for this pathway are 3-(2-nitrophenyl)propanoic acid and dimethylamine . This approach offers a reliable and scalable method for the preparation of the target compound.

Core Synthetic Strategy: A Two-Step Approach

The most logical and experimentally validated pathway to 3-(2-aminophenyl)-N,N-dimethylpropanamide involves two sequential transformations:

  • Reduction of the Nitro Group: The synthesis begins with the catalytic hydrogenation of 3-(2-nitrophenyl)propanoic acid to yield the intermediate, 3-(2-aminophenyl)propanoic acid.

  • Amide Bond Formation: The resulting amino acid undergoes a coupling reaction with dimethylamine to form the final product, 3-(2-aminophenyl)-N,N-dimethylpropanamide.

This strategy is predicated on the well-established reactivity of aromatic nitro compounds and the versatility of modern amide coupling reagents.

Synthesis_Overview Start Starting Materials Step1 Step 1: Nitro Group Reduction Start->Step1 Intermediate 3-(2-aminophenyl)propanoic acid Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2 FinalProduct 3-(2-aminophenyl)-N,N-dimethylpropanamide Step2->FinalProduct

Caption: Overview of the primary two-step synthesis pathway.

Part 1: The Starting Materials

The selection of appropriate starting materials is paramount for a successful and efficient synthesis. For the primary route outlined, the key precursors are 3-(2-nitrophenyl)propanoic acid and dimethylamine.

Starting MaterialStructureKey Considerations
3-(2-nitrophenyl)propanoic acid 3-(2-nitrophenyl)propanoic acid structureCommercially available. The nitro group at the ortho position is a key functional handle for the subsequent reduction to an amine. The propanoic acid chain provides the backbone for the final product.
Dimethylamine Dimethylamine structureA readily available primary amine. It is typically supplied as a solution in a solvent like water, ethanol, or THF, or as a gas. The choice of form depends on the specific reaction conditions for the amidation step.

Part 2: Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide.

Step 1: Synthesis of 3-(2-aminophenyl)propanoic acid via Catalytic Hydrogenation

This step focuses on the reduction of the nitro group of 3-(2-nitrophenyl)propanoic acid to an amine using catalytic hydrogenation. Raney Nickel is a highly effective catalyst for this transformation due to its high activity and selectivity.[1]

Nitro_Reduction Reactant 3-(2-nitrophenyl)propanoic acid Product 3-(2-aminophenyl)propanoic acid Reactant->Product Hydrogenation Catalyst Raney Nickel Catalyst->Product Reagent H₂ (gas) Reagent->Product

Caption: Catalytic hydrogenation of 3-(2-nitrophenyl)propanoic acid.

Materials and Reagents:

  • 3-(2-nitrophenyl)propanoic acid

  • Raney Nickel (50% slurry in water)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite or a similar filter aid

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (a small amount, typically 5-10% by weight of the starting material) with the chosen alcohol solvent (MeOH or EtOH) to remove the water. This should be done by decanting the water and resuspending the catalyst in the alcohol. Repeat this process 2-3 times. Caution: Raney Nickel is pyrophoric when dry and should be handled with care under a solvent at all times.

  • Reaction Setup: To a hydrogenation vessel, add 3-(2-nitrophenyl)propanoic acid and the washed Raney Nickel catalyst. Add a suitable amount of the alcohol solvent to dissolve the starting material and suspend the catalyst.

  • Hydrogenation: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen or by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The Celite pad with the catalyst should be kept wet with solvent to prevent ignition.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude 3-(2-aminophenyl)propanoic acid. The product can be purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture. The pH of an aqueous solution can be adjusted to the isoelectric point of the amino acid to induce precipitation.

Step 2: Synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide via Amide Coupling

This step involves the formation of an amide bond between the carboxylic acid group of 3-(2-aminophenyl)propanoic acid and dimethylamine. The use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) is a standard and efficient method.[2][3]

Amide_Coupling Reactant1 3-(2-aminophenyl)propanoic acid Product 3-(2-aminophenyl)-N,N-dimethylpropanamide Reactant1->Product Amidation Reactant2 Dimethylamine Reactant2->Product Coupling_Agent EDC / HOBt Coupling_Agent->Product

Caption: EDC/HOBt mediated amide coupling.

Materials and Reagents:

  • 3-(2-aminophenyl)propanoic acid

  • Dimethylamine (e.g., 2 M solution in THF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • A suitable aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • A tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(2-aminophenyl)propanoic acid in the chosen aprotic solvent. Add HOBt (typically 1.1-1.2 equivalents) and the tertiary amine base (1.1-1.5 equivalents) to the solution.

  • Activation: Add EDC (1.1-1.2 equivalents) to the mixture and stir at room temperature for about 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the dimethylamine solution (1.2-1.5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with the organic solvent. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. The final product, 3-(2-aminophenyl)-N,N-dimethylpropanamide, can be purified by column chromatography on silica gel.

Part 3: Alternative Synthetic Considerations

While the primary route is highly effective, other synthetic strategies could be considered, though they may present certain challenges.

  • Acyl Chloride Formation: An alternative to using coupling reagents in the second step is to first convert the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then be reacted with dimethylamine. However, the presence of the free amine on the phenyl ring can lead to side reactions, necessitating a protection-deprotection sequence for the amino group, which adds steps to the overall synthesis. A patent for the synthesis of N,N-dimethylpropionamide describes the reaction of propionyl chloride with dimethylamine.[4]

Conclusion

The synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide is reliably achieved through a two-step process starting from 3-(2-nitrophenyl)propanoic acid. The catalytic hydrogenation of the nitro group followed by an EDC/HOBt-mediated amide coupling with dimethylamine represents a robust and scalable synthetic route. The protocols provided in this guide are based on well-established chemical principles and offer a solid foundation for the successful synthesis of this valuable compound in a laboratory setting.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 23, 2026, from [Link]

  • Raney nickel catalyst. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]

  • US Patent 4287365A, Reduction of aromatic nitro compounds with Raney nickel catalyst. (1981). Google Patents.
  • Hydrogenation reactions using Raney-type nickel catalysts. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Nitro Reduction. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]

  • CN103570577A, Preparation method of N,N-dimethyl propionamide. (2014). Google Patents.

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Exploratory

The Multifaceted Biological Activities of Aminophenylpropanamide Derivatives: A Technical Guide for Drug Discovery

Introduction: The Aminophenylpropanamide Scaffold - A Privileged Structure in Medicinal Chemistry The aminophenylpropanamide scaffold has emerged as a "privileged structure" in modern medicinal chemistry, serving as a ve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aminophenylpropanamide Scaffold - A Privileged Structure in Medicinal Chemistry

The aminophenylpropanamide scaffold has emerged as a "privileged structure" in modern medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its inherent structural features, including an aromatic ring, a flexible propanamide linker, and a terminal amino group, provide a rich platform for chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. This unique combination allows for interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the diverse biological activities of aminophenylpropanamide derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds and to facilitate the rational design of future drug candidates.

Antimicrobial Activity: A Renewed Arsenal Against Infectious Diseases

The rise of antimicrobial resistance necessitates the urgent development of new classes of anti-infective agents. Aminophenylpropanamide derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial effects of these derivatives are often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms can vary depending on the specific structural modifications, common modes of action include the disruption of cell membrane integrity, inhibition of crucial enzymes involved in metabolic pathways, and interference with nucleic acid synthesis. For instance, certain derivatives have been shown to target enzymes like CYP51, a key enzyme in fungal ergosterol biosynthesis.[1]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of aminophenylpropanamide derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and the amide functionality.

  • Aromatic Substituents: The introduction of halogen atoms (e.g., chlorine, fluorine) or other electron-withdrawing groups on the phenyl ring can enhance antimicrobial activity.

  • Amide Modifications: Alterations to the amide group, such as the incorporation of heterocyclic rings, can modulate the compound's spectrum of activity and potency.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

A standard method to evaluate the antimicrobial efficacy of novel compounds is the broth microdilution assay.

Objective: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Anticancer Activity: Targeting the Hallmarks of Cancer

Aminophenylpropanamide derivatives have emerged as a promising class of compounds in oncology, exhibiting antiproliferative and cytotoxic effects against various cancer cell lines.[2][3][4] Their anticancer potential stems from their ability to modulate diverse cellular pathways and processes that are dysregulated in cancer.

Mechanisms of Action in Oncology

The anticancer activity of these derivatives is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival. Some derivatives have been shown to interact with DNA and RNA, suggesting a mechanism that disrupts nucleic acid metabolism.[2]

  • Enzyme Inhibition: A significant number of aminophenylpropanamide derivatives function as inhibitors of various enzymes that are overexpressed or hyperactivated in cancer cells. These include:

    • Kinase Inhibition: Many derivatives have been designed as inhibitors of protein kinases, such as spleen tyrosine kinase (Syk) and pyruvate dehydrogenase kinases (PDKs), which are critical regulators of cancer cell proliferation, survival, and metabolism.[5][6] Sulfonamide-containing derivatives, in particular, have shown promise as tyrosine kinase inhibitors.[7]

    • Histone Deacetylase (HDAC) Inhibition: Some aminophenylhydroxamate derivatives have demonstrated potent HDAC inhibitory activity, which can lead to changes in gene expression and induce cancer cell death.[8]

    • IMP Dehydrogenase (IMPDH) Inhibition: Certain derivatives are metabolized into analogues that inhibit IMPDH, a rate-limiting enzyme in the synthesis of guanine nucleotides, thereby disrupting DNA and RNA synthesis in rapidly proliferating cancer cells.[9][10]

Structure-Activity Relationship (SAR) for Anticancer Potency

The substitution pattern on the aminophenylpropanamide core is critical for its anticancer activity. The nature of the side chain on the pentacyclic skeleton and the position of the nitrogen atom in a quinoline moiety have been shown to strongly influence antiproliferative effects.[2][3] For instance, novel aminophenol analogues have demonstrated that the length of an alkyl chain attached to the aminophenol moiety can influence their ability to suppress the growth of various cancer cell lines, including breast and prostate cancer.[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound, which is the concentration that reduces the viability of cancer cells by 50%.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the aminophenylpropanamide derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

anticancer_pathway cluster_drug Aminophenylpropanamide Derivative cluster_cell Cancer Cell Derivative Derivative Kinase Kinase (e.g., Syk, PDK) Derivative->Kinase Inhibition HDAC HDAC Derivative->HDAC Inhibition IMPDH IMPDH Derivative->IMPDH Inhibition Apoptosis Apoptosis Derivative->Apoptosis Induces Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes HDAC->Proliferation Promotes IMPDH->Proliferation Essential for experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_sar SAR & Lead Optimization Synthesis Synthesis of Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antimicrobial Antimicrobial Assays (MIC) Characterization->Antimicrobial Anticancer Anticancer Assays (MTT, etc.) Characterization->Anticancer Enzyme Enzyme Inhibition Assays (Kinase, HDAC, etc.) Characterization->Enzyme Antiinflammatory Anti-inflammatory Model (Carrageenan Paw Edema) Antimicrobial->Antiinflammatory Anticancer->Antiinflammatory Enzyme->Antiinflammatory Anticonvulsant Anticonvulsant Models (MES, 6 Hz, PTZ) Antiinflammatory->Anticonvulsant Toxicity Toxicity Studies Anticonvulsant->Toxicity SAR Structure-Activity Relationship Analysis Toxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Sources

Foundational

An In-depth Technical Guide to 3-(2-aminophenyl)-N,N-dimethylpropanamide: Commercial Availability, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 3-(2-aminophenyl)-N,N-dimethylpropanamide, bearing the CAS number 1018506-33-6, is a bespoke chemic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-(2-aminophenyl)-N,N-dimethylpropanamide, bearing the CAS number 1018506-33-6, is a bespoke chemical entity with significant potential in the realms of medicinal chemistry and drug discovery. Its unique structural architecture, featuring an aminophenyl moiety coupled with a dimethylpropanamide side chain, presents a versatile scaffold for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its commercial availability, outlines a plausible synthetic route based on established chemical principles, and explores its prospective applications in therapeutic research, thereby serving as an essential resource for professionals in the field.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(2-aminophenyl)-N,N-dimethylpropanamide is presented in the table below.

PropertyValueSource
CAS Number 1018506-33-6[1][2]
Molecular Formula C₁₁H₁₆N₂O[1][2]
Molecular Weight 192.26 g/mol [1]
MDL Number MFCD10022148[1]

Commercial Availability and Procurement

3-(2-aminophenyl)-N,N-dimethylpropanamide is available from a number of specialized chemical suppliers catering to the research and development sector. The compound is typically offered in various purities, and it is imperative for researchers to select a grade appropriate for their intended application.

Key Suppliers:

  • BLDpharm: Lists the compound and may provide supporting documentation such as NMR, HPLC, and LC-MS data upon request.[1]

  • Amadischem: Offers the product with a purity of 99% in quantities such as 5g.[2]

  • ChemBridge Corporation: Includes this compound in their catalog of chemical intermediates.

  • Other Potential Vendors: A comprehensive list of suppliers can often be found on platforms such as ChemBuyersGuide.com.

Procurement Considerations:

When procuring this reagent, it is crucial to request a Certificate of Analysis (CoA) to verify its identity and purity. Key analytical data to look for include ¹H NMR, ¹³C NMR, and HPLC or GC-MS to confirm the structure and assess the presence of any impurities. While a specific, universally available Safety Data Sheet (SDS) for this compound is not readily found in public databases, suppliers are obligated to provide one upon sale. The SDS for structurally related compounds, such as N,N-dimethylpropanamide, indicates potential hazards that should be handled with appropriate laboratory safety protocols.[3]

Strategic Synthesis Protocol

Proposed Retrosynthetic Analysis:

G Target 3-(2-aminophenyl)-N,N-dimethylpropanamide Intermediate1 3-(2-nitrophenyl)propanoic acid Target->Intermediate1 Amidation & Reduction Intermediate3 3-(2-nitrophenyl)propanoyl chloride Intermediate1->Intermediate3 Activation Precursor1 2-Nitrocinnamic acid Intermediate1->Precursor1 Reduction Intermediate2 Dimethylamine Intermediate2->Target Amidation Intermediate3->Target Amidation Precursor2 Hydrogen gas (H₂) Precursor2->Intermediate1 Reduction

Caption: Retrosynthetic analysis of 3-(2-aminophenyl)-N,N-dimethylpropanamide.

Step-by-Step Experimental Protocol:

Step 1: Reduction of 2-Nitrocinnamic Acid to 3-(2-Nitrophenyl)propanoic Acid

  • In a hydrogenation vessel, dissolve 2-nitrocinnamic acid in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or by monitoring hydrogen uptake.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 3-(2-nitrophenyl)propanoic acid.

Step 2: Amidation of 3-(2-Nitrophenyl)propanoic Acid

  • Dissolve the 3-(2-nitrophenyl)propanoic acid from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or dicyclohexylcarbodiimide (DCC), along with a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Add dimethylamine (as a solution in THF or as a gas bubbled through the solution) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Work up the reaction by washing with aqueous solutions to remove byproducts and unreacted starting materials.

  • Dry the organic layer, filter, and concentrate to obtain the crude 3-(2-nitrophenyl)-N,N-dimethylpropanamide.

Step 3: Reduction of the Nitro Group

  • Dissolve the crude product from Step 2 in a suitable solvent like ethanol or methanol.

  • Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon and hydrogen gas, similar to Step 1. Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.

  • After the reduction is complete, filter the catalyst (if used) and neutralize the reaction mixture.

  • Extract the product into an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the final product, 3-(2-aminophenyl)-N,N-dimethylpropanamide, by column chromatography or recrystallization to achieve the desired purity.

Workflow Diagram:

G cluster_0 Synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide A 2-Nitrocinnamic acid B 3-(2-Nitrophenyl)propanoic acid A->B Catalytic Hydrogenation (Pd/C, H₂) C 3-(2-Nitrophenyl)-N,N-dimethylpropanamide B->C Amidation (Dimethylamine, Coupling Agent) D 3-(2-Aminophenyl)-N,N-dimethylpropanamide C->D Nitro Group Reduction (e.g., Catalytic Hydrogenation)

Caption: Proposed synthetic workflow for 3-(2-aminophenyl)-N,N-dimethylpropanamide.

Potential Applications in Drug Discovery and Development

The structural motifs present in 3-(2-aminophenyl)-N,N-dimethylpropanamide suggest its potential as a valuable building block in medicinal chemistry. The primary amino group on the phenyl ring is a key site for further chemical modifications, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

1. Scaffold for Novel Biologically Active Molecules:

The aminophenyl group is a common feature in many pharmacologically active compounds. For instance, aminophenyl amides and propanamides have been investigated as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for the development of novel analgesics.[5] While the specific activity of 3-(2-aminophenyl)-N,N-dimethylpropanamide has not been reported, its core structure aligns with the general pharmacophore of some TRPV1 modulators.

2. Intermediate in the Synthesis of Fused Heterocyclic Systems:

The ortho-disposed amino and propanamide substituents on the phenyl ring provide a reactive handle for intramolecular cyclization reactions to form various heterocyclic systems, which are prevalent in many drug classes.

3. Potential as an HDAC Inhibitor Precursor:

The N-(2-aminophenyl)amide substructure is a key component of several known histone deacetylase (HDAC) inhibitors.[6] HDACs are important targets in cancer therapy, and novel inhibitors are continuously being sought. 3-(2-aminophenyl)-N,N-dimethylpropanamide could serve as a starting material for the synthesis of new HDAC inhibitors with potentially improved potency, selectivity, or pharmacokinetic properties.

4. Building Block for Bioactive Peptidomimetics:

The dimethylaminopropyl amide portion of the molecule can be incorporated into peptide-like structures to create peptidomimetics with enhanced stability and cell permeability.[7]

Conclusion

3-(2-aminophenyl)-N,N-dimethylpropanamide is a commercially available chemical intermediate with significant, albeit largely unexplored, potential in drug discovery and development. This guide provides a solid foundation for researchers by detailing its procurement, proposing a robust synthetic protocol, and outlining promising avenues for its application in medicinal chemistry. As the demand for novel chemical scaffolds continues to grow, the strategic utilization of such versatile building blocks will be paramount in the quest for new and effective therapeutics.

References

  • PubChem. Propanamide, N,N-dimethyl-. [Link]

  • Google Patents. CN103570577A - Preparation method of N,N-dimethyl propionamide.
  • Lee, J., et al. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry, 26(15), 4464-4474. [Link]

  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-4075. [Link]

Sources

Foundational

The Expanding Therapeutic Frontier of Substituted Phenylpropanamides: A Technical Guide for Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Scaffold The substituted phenylpropanamide scaffold represents a privileged chemical structure in modern medicinal chemistry. Its inherent versatility, arising from the nu...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Versatile Scaffold

The substituted phenylpropanamide scaffold represents a privileged chemical structure in modern medicinal chemistry. Its inherent versatility, arising from the numerous points for chemical modification on both the phenyl ring and the propanamide backbone, has given rise to a diverse array of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the applications of substituted phenylpropanamides, moving beyond a mere cataloging of compounds to offer a nuanced understanding of their mechanisms of action, structure-activity relationships (SAR), and the practical methodologies required for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable chemical class in their own discovery and development programs.

I. Analgesic Applications: Targeting the Opioid System

Substituted phenylpropanamides have a rich history in the development of potent analgesic agents, primarily through their interaction with the opioid receptor system. A prime example of this class is Phenampromide, a synthetic opioid analgesic.

A. Mechanism of Action: µ-Opioid Receptor Agonism

Phenampromide and its analogues exert their analgesic effects by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][2] Activation of the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[1][3][4]

The binding of a substituted phenylpropanamide agonist, such as Phenampromide, to the MOR triggers a conformational change in the receptor. This facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o).[1] The activated Gαi/o subunit then dissociates from the βγ-subunits.

The dissociated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the Gβγ subunits can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the neuronal membrane. The Gβγ subunits also inhibit N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release from the presynaptic terminal. The cumulative effect of these actions is a dampening of the nociceptive signal.

Opioid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Phenylpropanamide Phenylpropanamide MOR µ-Opioid Receptor Phenylpropanamide->MOR Binds G_protein Gi/o Protein (GDP) MOR->G_protein Activates G_protein_active Gi/o Protein (GTP) G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Inhibits Ca_channel Ca²⁺ Channel G_protein_active->Ca_channel Inhibits K_channel K⁺ Channel G_protein_active->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Reduced_NT_release Reduced Neurotransmitter Release Ca_channel->Reduced_NT_release Leads to Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Analgesia Analgesia cAMP->Analgesia Reduced levels contribute to ATP ATP Hyperpolarization->Analgesia Reduced_NT_release->Analgesia

µ-Opioid Receptor Signaling Pathway
B. Structure-Activity Relationship (SAR) Insights

The analgesic potency of substituted phenylpropanamides is highly dependent on their stereochemistry and the nature of the substituents. For instance, in Phenampromide, the (S)-isomer is responsible for all the analgesic effects.[5] Furthermore, the introduction of a phenyl group at the 4-position of the piperidine ring can increase the potency by up to 60-fold compared to morphine.[5] The most potent reported derivative in this series is 4-hydroxy-4-phenyl phenapromide, which exhibits an analgesic activity approximately 150 times greater than morphine.[5]

CompoundRelative Potency (vs. Morphine=1)ED50 (mg/kg)Reference
Morphine1~1.0[6]
Phenampromide~0.1~10.0[5]
4-Phenylphenampromide60~0.017[5]
4-Hydroxy-4-phenyl phenapromide150~0.0067[5]
Ohmefentanyl Isomer (3R,4S,2'S)-(+)-cis-1b13,1000.00106[6][7]
C. Experimental Protocol: Hot-Plate Test for Analgesia in Mice

This protocol is a standard method for assessing the central analgesic activity of compounds.

1. Principle: The hot-plate test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to a pain response (e.g., paw licking or jumping) is indicative of analgesia.[5][8][9]

2. Materials:

  • Hot-plate apparatus with adjustable temperature control (e.g., set to 55 ± 1°C).
  • Transparent cylindrical retainer to keep the animal on the hot plate.
  • Stopwatch.
  • Test compound (substituted phenylpropanamide) dissolved in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).
  • Positive control (e.g., morphine sulfate).
  • Vehicle control.
  • Male or female mice (e.g., Swiss albino, 20-25 g).

3. Procedure:

  • Acclimatize the mice to the experimental room for at least 1 hour before testing.
  • Record the basal reaction time for each mouse by placing it on the hot plate and starting the stopwatch. The endpoint is the first sign of pain, such as licking of the fore or hind paws, or jumping. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
  • Administer the test compound, positive control, or vehicle control to the mice via the desired route (e.g., intraperitoneal, oral).
  • At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate and record the reaction time.
  • The percentage of the maximum possible effect (% MPE) can be calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

4. Data Analysis:

  • Compare the mean reaction times or % MPE of the test compound group with the vehicle control group using an appropriate statistical test (e.g., Student's t-test or ANOVA followed by a post-hoc test). A significant increase in reaction time indicates analgesic activity.
  • The ED50 (the dose that produces 50% of the maximum effect) can be calculated from the dose-response curve.

II. Anticancer Applications: Histone Deacetylase (HDAC) Inhibition

A growing body of evidence highlights the potential of substituted phenylpropanamides as anticancer agents, with a primary mechanism of action being the inhibition of histone deacetylases (HDACs). A notable example is the class of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives.

A. Mechanism of Action: Re-expression of Tumor Suppressor Genes

HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones, leading to a more condensed chromatin structure and transcriptional repression.[10][11] In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes. HPPB derivatives and other HDAC inhibitors function by chelating the zinc ion in the active site of HDACs, thereby inhibiting their enzymatic activity.[12]

The inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the binding of transcription factors and the re-expression of previously silenced genes, including key cell cycle regulators like p21WAF1.[10][11][13] The upregulation of p21WAF1 leads to cell cycle arrest, typically at the G2/M phase, and can subsequently induce apoptosis (programmed cell death) through the modulation of pro- and anti-apoptotic proteins such as caspase-3 and Bcl-x(L).

HDAC_Inhibition cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_cytoplasm Cytoplasm Histone Histone (Acetylated) p21_gene p21 Gene Histone->p21_gene Allows transcription of HDAC HDAC Histone->HDAC Deacetylates DNA DNA Transcription Transcription p21_gene->Transcription Undergoes Phenylpropanamide_HDACi Phenylpropanamide HDAC Inhibitor Phenylpropanamide_HDACi->HDAC Inhibits p21_mRNA p21 mRNA Transcription->p21_mRNA Produces p21_protein p21 Protein p21_mRNA->p21_protein Translates to Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p21_protein->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can lead to

HDAC Inhibition and p21 Gene Expression
B. SAR Insights for HDAC Inhibitors

The general structure of HPPB-based HDAC inhibitors consists of a zinc-binding group (the hydroxamic acid), a linker region (the phenylpropanamide moiety), and a cap group that interacts with the surface of the enzyme. The nature of the cap group can significantly influence the potency and selectivity of the inhibitor. For instance, a thiophene-substituted derivative of HPPB has been shown to exhibit potent HDAC inhibitory activity.[12]

Compound SeriesZinc Binding GroupLinkerCap GroupIC50 (µM) for HDAC1Reference
HPPB DerivativesHydroxamic AcidPhenylpropanamideVarious aryl/heteroaryl0.3 - 4.0[12]
PCI-34051Hydroxamic AcidBiphenylPhenyl4.0 (for HDAC1)[14]
2-Methylthiobenzamide 162-MethylthiobenzamidePhenylPyridine>10 (highly selective for HDAC3)[15]
PhenylbutyrateCarboxylic AcidButyratePhenyl1210 (for total HDACs)[16]
C. Experimental Protocol: Fluorometric HDAC Activity Assay

This protocol provides a method for measuring the activity of HDACs and the inhibitory potential of test compounds.[10][11][15][17]

1. Principle: This assay utilizes a fluorogenic HDAC substrate, which is a peptide containing an acetylated lysine residue. Deacetylation of the substrate by HDACs renders it susceptible to cleavage by a developer enzyme, which releases a fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity.

2. Materials:

  • Fluorometric HDAC assay kit (commercially available, e.g., from Sigma-Aldrich, Cayman Chemical).
  • 96-well black microplate.
  • Fluorescence plate reader (excitation ~360 nm, emission ~460 nm).
  • HeLa nuclear extract (as a source of HDACs) or purified HDAC enzyme.
  • Test compound (substituted phenylpropanamide) dissolved in DMSO.
  • HDAC inhibitor (e.g., Trichostatin A) as a positive control.
  • Assay buffer.

3. Procedure:

  • Prepare serial dilutions of the test compound and the positive control in assay buffer.
  • In a 96-well black microplate, add the assay buffer, HeLa nuclear extract (or purified HDAC enzyme), and the test compound or control.
  • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
  • Stop the enzymatic reaction and initiate the development by adding the developer solution.
  • Incubate the plate at room temperature for 15-30 minutes.
  • Measure the fluorescence intensity using a microplate reader.

4. Data Analysis:

  • Subtract the background fluorescence (wells without HDAC source) from all readings.
  • Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of HDAC activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

III. Antimicrobial Applications: Disrupting Microbial Integrity

Substituted phenylpropanamides and related phenylpropanoid compounds have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.

A. Mechanism of Action: Multi-pronged Attack on Microbial Cells

The antimicrobial mechanism of phenylpropanamides is often multifaceted, involving the disruption of several key cellular processes.[17][18] A primary mode of action is the perturbation of the microbial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[17] Other proposed mechanisms include the inhibition of nucleic acid synthesis, interference with energy metabolism (ATP production), and the disruption of the proton motive force across the cell membrane.[17]

B. SAR Insights for Antimicrobial Phenylpropanamides

The antimicrobial activity of phenylpropanamides can be influenced by the substitution pattern on the phenyl ring and the nature of the amide substituent. For example, the presence of hydroxyl and methoxy groups on the phenyl ring can modulate the antimicrobial spectrum and potency. The lipophilicity of the molecule also plays a crucial role in its ability to penetrate the microbial cell membrane.

Compound ClassTarget Organism(s)MIC RangeReference
Phenylpropanoids (general)Bacteria and FungiVariable[17]
Cinnamic acid derivativesGram-positive and Gram-negative bacteria100 - >1000 µg/mL[18]
Luteolin (a flavonoid with a phenylpropanoid-derived structure)Staphylococcus epidermidis200 µM[19]
Ferulic acidE. coli, P. aeruginosa, S. aureus, L. monocytogenes100 - 1250 µg/mL[18]
C. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20]

1. Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized suspension of the target microorganism. The MIC is determined by observing the lowest concentration of the compound that prevents visible growth after incubation.

2. Materials:

  • 96-well microtiter plates.
  • Mueller-Hinton Broth (MHB) or other appropriate growth medium.
  • Standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).
  • Test compound (substituted phenylpropanamide) dissolved in a suitable solvent (e.g., DMSO).
  • Positive control antibiotic.
  • Solvent control.
  • Growth control (no antimicrobial agent).
  • Sterility control (no inoculum).

3. Procedure:

  • Dispense the growth medium into all wells of a 96-well plate.
  • Create a two-fold serial dilution of the test compound across the wells of the plate.
  • Inoculate each well (except the sterility control) with the standardized microbial suspension.
  • Include growth control, solvent control, and positive control antibiotic wells.
  • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth.

4. Data Analysis:

  • The MIC value is reported as the lowest concentration of the compound that inhibits visible growth.
  • The results can be compared to established breakpoints to classify the microorganism as susceptible, intermediate, or resistant to the test compound.

IV. Synthesis Methodologies: Building the Phenylpropanamide Core

The synthesis of substituted phenylpropanamides can be achieved through various synthetic routes. A common and straightforward approach involves the amidation of a substituted phenylpropanoic acid with an appropriate amine.

A. General Synthesis of a Substituted Phenylpropanamide

1. Principle: This method involves the activation of the carboxylic acid group of a substituted phenylpropanoic acid, followed by its reaction with an amine to form the amide bond.

2. Materials:

  • Substituted phenylpropanoic acid.
  • Amine.
  • Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or thionyl chloride).
  • Base (e.g., triethylamine, diisopropylethylamine (DIPEA)), if necessary.
  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF)).

3. General Procedure (using Thionyl Chloride):

  • To a solution of the substituted phenylpropanoic acid in an appropriate solvent, add an excess of thionyl chloride.
  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
  • Remove the excess thionyl chloride and solvent under reduced pressure.
  • Dissolve the resulting acid chloride in an anhydrous solvent.
  • Cool the solution in an ice bath and add the desired amine, followed by a base if the amine is used as its salt.
  • Allow the reaction to warm to room temperature and stir until completion.
  • Work up the reaction by washing with aqueous solutions to remove byproducts and impurities.
  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to obtain the desired substituted phenylpropanamide.

V. Future Perspectives and Conclusion

The substituted phenylpropanamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse range of biological activities associated with this chemical class, from potent analgesia to targeted anticancer and broad-spectrum antimicrobial effects, underscores its significance in drug discovery. Future research in this area will likely focus on:

  • Lead Optimization: Fine-tuning the structure of existing substituted phenylpropanamides to enhance their potency, selectivity, and pharmacokinetic properties.

  • Novel Applications: Exploring the potential of this scaffold in other therapeutic areas, such as neurodegenerative diseases, inflammatory disorders, and metabolic diseases.

  • Mechanism of Action Studies: Delving deeper into the molecular mechanisms by which these compounds exert their biological effects to identify new targets and pathways.

  • Development of Biased Agonists: In the context of opioid research, designing substituted phenylpropanamides that selectively activate specific downstream signaling pathways to achieve analgesia with reduced side effects.

References

  • Richon, V. M., et al. (2001). Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation. Proceedings of the National Academy of Sciences, 98(6), 3003-3008. [Link]

  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363-1381. [Link]

  • Wikipedia contributors. (2023). Phenampromide. Wikipedia, The Free Encyclopedia. [Link]

  • Gao, X., et al. (2015). Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line. Tumor Biology, 36(11), 8831-8838. [Link]

  • Orhan, I. E., et al. (2022). Synergistic effect of phenylpropanoids and flavonoids with antibiotics against Gram-positive and Gram-negative bacterial strains. Journal of Ethnopharmacology, 283, 114711. [Link]

  • Chi, Z. Q., et al. (1995). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 38(19), 3845-3855. [Link]

  • Janssen Pharmaceutica N.V. (2012). Synthesis of fentanyl analogs. EP2455377A1.
  • Traynor, J. R. (2020). Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management. Frontiers in Molecular Neuroscience, 12, 313. [Link]

  • Richon, V. M., et al. (2004). Histone deacetylase (HDAC) inhibitor activation of p21WAF1 involves changes in promoter-associated proteins, including HDAC1. Proceedings of the National Academy of Sciences, 101(9), 2923-2928. [Link]

  • Simo, O., et al. (2020). Assessment of Antimicrobial Properties of Phenolic Acid Extracts from Grain Infected with Fungi from the Genus Fusarium. Molecules, 25(21), 5034. [Link]

  • Wang, H., et al. (2010). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 244-247. [Link]

  • Lavich, T. R., et al. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 38(3), 445-451. [Link]

  • ResearchGate. (n.d.). MIC values of antimicrobial agents. [Link]

  • Li, Y., et al. (2021). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 26(11), 3326. [Link]

  • Mardian, M., et al. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 26(16), 4999. [Link]

  • QIAGEN. (n.d.). Opioid Signaling Pathway. [Link]

  • McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. [Link]

  • Xu, H., et al. (1995). Analgesic activity and selectivity for opioid receptors of enantiomers of ohmefentanyl. Zhongguo Yao Li Xue Bao, 16(5), 385-389. [Link]

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  • Analgesia Hot Plat Test. (n.d.). [Link]

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  • Trescot, A. M., et al. (2008). Opioid Pharmacology. Pain Physician, 11(2S), S133-S153. [Link]

  • Al-Smadi, M., & Al-Zoubi, R. M. (2019). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry, 1(1), 103-113. [Link]

  • Kumar, M., et al. (2022). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Molecules, 27(19), 6299. [Link]

  • Stoeber, M., et al. (2018). Opioid receptors reveal a discrete cellular mechanism of endosomal G protein activation. bioRxiv. [Link]

  • NIH RePORTER. (n.d.). Structural Determinants of Kappa Opioid Receptor Signaling. [Link]

  • Lamb, K. N., & Johnson, J. S. (2015). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Organic letters, 17(1), 84-87. [Link]

  • Krämer, O. H. (2009). Histone deacetylase inhibitors: signalling towards p21cip1/waf1. International journal of biochemistry & cell biology, 41(1), 141-146. [Link]

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Sources

Exploratory

An Inquiry Into the Research Landscape of 3-(2-aminophenyl)-N,N-dimethylpropanamide

A notable gap in the scientific literature currently exists regarding the synthesis, biological activity, and specific research applications of the chemical compound 3-(2-aminophenyl)-N,N-dimethylpropanamide. Despite its...

Author: BenchChem Technical Support Team. Date: February 2026

A notable gap in the scientific literature currently exists regarding the synthesis, biological activity, and specific research applications of the chemical compound 3-(2-aminophenyl)-N,N-dimethylpropanamide. Despite its availability from commercial suppliers, a comprehensive search of public databases and scientific repositories has yielded minimal information on this specific molecule.

This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a thorough technical overview of 3-(2-aminophenyl)-N,N-dimethylpropanamide (CAS No. 1018506-33-6). However, the foundational scientific data required to construct such a guide—including detailed synthesis protocols, mechanistic studies, and reports on its biological effects—are not presently available in the public domain.

Physicochemical Characteristics

While detailed experimental data is scarce, some basic properties of 3-(2-aminophenyl)-N,N-dimethylpropanamide can be reported based on information from chemical suppliers.

PropertyValueSource
CAS Number 1018506-33-6Sigma-Aldrich
Molecular Formula C₁₁H₁₆N₂OSigma-Aldrich
Molecular Weight 192.26 g/mol Sigma-Aldrich

Current Research Status

Extensive searches for peer-reviewed articles, patents, and conference proceedings detailing the synthesis, biological evaluation, or pharmacological profile of 3-(2-aminophenyl)-N,N-dimethylpropanamide have not returned any specific results. The information available is primarily limited to its listing in chemical supplier catalogs.

This lack of data prevents a meaningful discussion on:

  • Synthesis and Manufacturing: No established and validated protocols for the laboratory-scale synthesis or industrial-scale manufacturing of this compound are publicly documented.

  • Mechanism of Action: Without biological studies, it is impossible to speculate on the potential pharmacological targets or signaling pathways that this molecule might modulate.

  • Research Applications: There are no published studies that utilize 3-(2-aminophenyl)-N,N-dimethylpropanamide as a research tool, chemical probe, or potential therapeutic agent.

  • Safety and Handling: While general precautions for handling laboratory chemicals should be followed, specific toxicity data and handling guidelines for this compound are not available.

Future Directions

The absence of information on 3-(2-aminophenyl)-N,N-dimethylpropanamide presents a unique opportunity for original research. Investigators in the fields of medicinal chemistry, pharmacology, and chemical biology may find this compound to be a novel starting point for discovery programs. The core structure, featuring an aminophenyl group linked to a dimethylpropanamide moiety, suggests potential for interaction with a variety of biological targets.

Initial research efforts could focus on:

  • Development of a robust and scalable synthetic route.

  • In vitro screening against a panel of common drug targets to identify potential biological activity.

  • Computational modeling and docking studies to predict potential binding interactions.

Until such foundational research is conducted and published, a comprehensive technical guide on 3-(2-aminophenyl)-N,N-dimethylpropanamide cannot be responsibly compiled. The scientific community awaits the first reports on the synthesis and biological characterization of this intriguing, yet unstudied, molecule.

References

Due to the lack of available scientific literature on 3-(2-aminophenyl)-N,N-dimethylpropanamide, a traditional reference list cannot be provided. The information presented is based on the absence of data from comprehensive searches of scientific databases.

Protocols & Analytical Methods

Method

Synthesis Protocol for 3-(2-aminophenyl)-N,N-dimethylpropanamide: A Detailed Guide for Researchers

This comprehensive guide provides a detailed, two-step synthetic protocol for the preparation of 3-(2-aminophenyl)-N,N-dimethylpropanamide, a valuable building block for drug discovery and development. The synthesis is d...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, two-step synthetic protocol for the preparation of 3-(2-aminophenyl)-N,N-dimethylpropanamide, a valuable building block for drug discovery and development. The synthesis is designed for reproducibility and scalability in a standard laboratory setting. This document will not only outline the procedural steps but also delve into the underlying chemical principles and rationale for the chosen methodologies, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Introduction

3-(2-aminophenyl)-N,N-dimethylpropanamide is a key intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a primary aromatic amine and a dimethylamide moiety connected by a propyl linker, makes it a versatile scaffold for introducing diverse functionalities. The protocol detailed herein follows a logical and efficient pathway, beginning with the commercially available 3-(2-nitrophenyl)propanoic acid. The synthesis proceeds through an amidation reaction to form the corresponding N,N-dimethylamide, followed by a chemoselective reduction of the nitro group to the desired primary amine.

Overall Synthetic Scheme

The two-step synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide is illustrated below. The first step involves the formation of an amide bond, and the second step is a reduction of the nitro group.

Synthetic_Scheme start 3-(2-nitrophenyl)propanoic acid intermediate 3-(2-nitrophenyl)-N,N-dimethylpropanamide start->intermediate 1. (COCl)₂, cat. DMF 2. HN(CH₃)₂, Et₃N DCM, 0 °C to RT final 3-(2-aminophenyl)-N,N-dimethylpropanamide intermediate->final H₂, Pd/C MeOH, RT Amidation_Mechanism cluster_0 Acyl Chloride Formation cluster_1 Amidation R-COOH R-COOH R-COCl R-COCl R-COOH->R-COCl (COCl)₂ cat. DMF R-COCl_2 R-COCl Amide R-CON(CH₃)₂ R-COCl_2->Amide HN(CH₃)₂ Et₃N Hydrogenation_Mechanism R-NO₂ Ar-NO₂ R-NO Ar-NO R-NO₂->R-NO H₂, Pd/C R-NHOH Ar-NHOH R-NO->R-NHOH H₂, Pd/C R-NH₂ Ar-NH₂ R-NHOH->R-NH₂ H₂, Pd/C

Application

Application Notes and Protocols for the Chemoselective Amide Coupling of ortho-Amino Aniline Derivatives

Introduction: The Significance and Challenge of ortho-Amino Anilides ortho-Amino aniline, or o-phenylenediamine (OPD), and its derivatives are critical building blocks in medicinal chemistry and materials science. The N-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Challenge of ortho-Amino Anilides

ortho-Amino aniline, or o-phenylenediamine (OPD), and its derivatives are critical building blocks in medicinal chemistry and materials science. The N-acylated products of these diamines are precursors to a vast array of heterocyclic compounds, most notably benzimidazoles, which are found in numerous FDA-approved drugs such as the proton-pump inhibitors omeprazole and lansoprazole, and the anthelmintic agent albendazole.

The amide coupling reaction is one of the most frequently utilized transformations in drug discovery. However, when applied to o-phenylenediamine derivatives, this seemingly straightforward reaction presents a significant chemoselectivity challenge. The presence of two nucleophilic amino groups in close proximity (at the 1 and 2 positions) creates a competitive environment, leading to a mixture of mono-acylated, di-acylated, and cyclized benzimidazole products. Achieving high yields of the desired mono-amide product is non-trivial and requires a carefully controlled and nuanced approach.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the factors governing the chemoselective mono-amidation of o-amino anilines. We will explore the underlying mechanistic principles, compare various coupling strategies, and provide detailed, field-proven protocols to empower you to confidently navigate this challenging yet rewarding chemical space.

The Core Challenge: Navigating a Trifurcated Reaction Pathway

The primary difficulty in the amide coupling of o-phenylenediamines lies in controlling the reaction to favor a single acylation event. Once the carboxylic acid is activated by a coupling reagent, the diamine can react via multiple pathways.

G Reactants o-Phenylenediamine + Activated Carboxylic Acid Mono_Amide Desired Product: N-(2-aminophenyl)amide (Mono-acylation) Reactants->Mono_Amide Pathway 1 (Controlled Conditions) Di_Amide Side Product: N,N'-(1,2-phenylene)diamide (Di-acylation) Mono_Amide->Di_Amide Pathway 2 (Excess Acylating Agent) Benzimidazole Side Product: 2-Substituted Benzimidazole (Intramolecular Cyclization) Mono_Amide->Benzimidazole Pathway 3 (Thermal/Acidic Conditions)

Figure 1. Competing reaction pathways in the acylation of o-phenylenediamine.

As illustrated in Figure 1, the reaction can proceed down three main pathways:

  • Pathway 1 (Desired): Selective mono-acylation to yield the N-(2-aminophenyl)amide. This is typically favored under kinetically controlled conditions.

  • Pathway 2 (Side Reaction): Subsequent acylation of the remaining amino group to form the di-acylated product. This becomes significant when an excess of the activated carboxylic acid is present.

  • Pathway 3 (Side Reaction): Intramolecular cyclization of the mono-acylated intermediate to form a 2-substituted benzimidazole. This pathway is often promoted by heat or acidic conditions, which facilitate the elimination of water.

The key to a successful synthesis of the mono-amide lies in maximizing Pathway 1 while suppressing Pathways 2 and 3. This is achieved through the judicious selection of coupling reagents and the precise control of reaction parameters.

Strategic Approaches to Chemoselective Mono-Amidation

Several strategies can be employed to steer the reaction towards the desired mono-acylated product. The choice of strategy will depend on the specific substrates, available reagents, and the desired scale

Method

The Strategic Application of 3-(2-aminophenyl)-N,N-dimethylpropanamide in the Synthesis of Bioactive Heterocyclic Scaffolds

Introduction: Unlocking the Potential of a Versatile Building Block In the landscape of modern medicinal chemistry and drug development, the efficient construction of novel heterocyclic frameworks remains a cornerstone o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the efficient construction of novel heterocyclic frameworks remains a cornerstone of innovation. The privileged structures found in many pharmaceuticals often contain nitrogen-based heterocyles, which impart crucial pharmacological properties. Within this context, 3-(2-aminophenyl)-N,N-dimethylpropanamide emerges as a highly valuable, yet underutilized, bifunctional building block. Its strategic design, incorporating a nucleophilic aromatic amine and a tertiary amide connected by a flexible three-carbon chain, preordains it for intramolecular cyclization reactions, offering a direct route to seven-membered benzodiazepine-like structures. These scaffolds are of significant interest due to their wide-ranging biological activities, including but not limited to, anxiolytic, anticonvulsant, and sedative effects.[1][2][3]

This comprehensive guide provides an in-depth exploration of the synthetic utility of 3-(2-aminophenyl)-N,N-dimethylpropanamide. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the proposed synthetic protocols, offering field-proven insights to empower researchers in their quest for novel therapeutic agents. The protocols described herein are designed to be self-validating, with a focus on robust and reproducible methodologies.

Core Application: Intramolecular Cyclization to a Tetrahydro-1H-benzo[c][2][4]diazepin-3(2H)-one Scaffold

The primary synthetic application of 3-(2-aminophenyl)-N,N-dimethylpropanamide lies in its propensity to undergo intramolecular cyclization to form a seven-membered heterocyclic ring system. This transformation provides rapid access to a 1,2,4,5-tetrahydro-3H-benzo[c][2][4]diazepin-3-one core, a key pharmacophore in various biologically active molecules.

The underlying principle of this reaction is an acid-catalyzed intramolecular nucleophilic attack of the primary aromatic amine onto the carbonyl carbon of the tertiary amide.[5][6] Protonation of the amide carbonyl oxygen increases its electrophilicity, facilitating the ring-closing step. The flexibility of the propane linker is crucial for allowing the reactive centers to achieve the necessary proximity for cyclization.

G cluster_0 Synthesis of Starting Material cluster_1 Intramolecular Cyclization Start 3-(2-Nitrophenyl)propanoic Acid Step1 Formation of Acyl Chloride (SOCl2) Start->Step1 Step2 Amide Coupling (HN(CH3)2) Step1->Step2 Step3 Nitro Group Reduction (SnCl2·2H2O) Step2->Step3 Product_SM 3-(2-aminophenyl)-N,N- dimethylpropanamide Step3->Product_SM Step4 Acid-Catalyzed Cyclization (e.g., p-TsOH, heat) Product_SM->Step4 Starting Material Product_Final 1,2,4,5-Tetrahydro-3H-benzo[c][1,5]diazepin-3-one Step4->Product_Final Applications Bioactive Compound Libraries (e.g., CNS agents, antivirals) Product_Final->Applications Leads to

Figure 1: A comprehensive workflow illustrating the synthesis of the target molecule and its subsequent application in heterocyclic synthesis.

Experimental Protocols

Part 1: Synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide

This multi-step synthesis begins with a commercially available precursor and proceeds through the formation of an acyl chloride, amide coupling, and a final reduction of a nitro group.

Step 1a: Synthesis of 3-(2-Nitrophenyl)propanoyl chloride

This initial step activates the carboxylic acid for subsequent amidation. The use of thionyl chloride is a standard and effective method for this transformation, producing volatile byproducts that are easily removed.[7][8]

  • Materials:

    • 3-(2-Nitrophenyl)propanoic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM)

  • Protocol:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(2-nitrophenyl)propanoic acid (1.0 eq).

    • Suspend the acid in anhydrous DCM (5 mL per gram of acid).

    • Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-(2-nitrophenyl)propanoyl chloride is typically used in the next step without further purification.

Step 1b: Synthesis of 3-(2-Nitrophenyl)-N,N-dimethylpropanamide

The crude acyl chloride is immediately reacted with dimethylamine to form the desired tertiary amide. The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction.[9][10]

  • Materials:

    • Crude 3-(2-nitrophenyl)propanoyl chloride

    • Dimethylamine (2 M solution in THF or as a gas)

    • Triethylamine (Et₃N)

    • Anhydrous Dichloromethane (DCM)

  • Protocol:

    • Dissolve the crude 3-(2-nitrophenyl)propanoyl chloride in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of dimethylamine (2.2 eq) in THF, or bubble dimethylamine gas through the solution.

    • Add triethylamine (1.5 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 3-(2-nitrophenyl)-N,N-dimethylpropanamide.

Step 1c: Synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide

The final step in the synthesis of the starting material is the reduction of the nitro group to a primary amine. Stannous chloride (SnCl₂) in an acidic medium is a classic and reliable method for this transformation, being chemoselective for the nitro group in the presence of the amide.[11][12][13]

  • Materials:

    • 3-(2-Nitrophenyl)-N,N-dimethylpropanamide

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric acid (HCl)

    • Ethanol (EtOH)

    • Sodium hydroxide (NaOH) solution

  • Protocol:

    • Dissolve 3-(2-nitrophenyl)-N,N-dimethylpropanamide (1.0 eq) in ethanol.

    • Add stannous chloride dihydrate (4.0-5.0 eq) to the solution.

    • Carefully add concentrated HCl and heat the mixture to reflux (approximately 78 °C) for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic (pH > 10). This will precipitate tin salts.

    • Extract the product with ethyl acetate. The tin salts may form an emulsion, which can be broken by filtration through a pad of celite.[11]

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(2-aminophenyl)-N,N-dimethylpropanamide. The crude product may be used directly in the next step or purified by chromatography if necessary.

StepReactionKey ReagentsTypical Yield (%)
1a Acyl Chloride FormationSOCl₂>95 (crude)
1b Amide CouplingHN(CH₃)₂, Et₃N75-85
1c Nitro ReductionSnCl₂·2H₂O, HCl80-90

Table 1: Summary of the synthetic steps for the preparation of 3-(2-aminophenyl)-N,N-dimethylpropanamide.

Part 2: Protocol for Intramolecular Cyclization

Synthesis of 1,2,4,5-Tetrahydro-3H-benzo[c][2][4]diazepin-3-one

This protocol details the acid-catalyzed intramolecular cyclization of 3-(2-aminophenyl)-N,N-dimethylpropanamide to form the seven-membered heterocyclic ring.

  • Materials:

    • 3-(2-aminophenyl)-N,N-dimethylpropanamide

    • p-Toluenesulfonic acid (p-TsOH) or another strong acid catalyst

    • Toluene or xylene (high-boiling solvent)

  • Protocol:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3-(2-aminophenyl)-N,N-dimethylpropanamide (1.0 eq) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (0.1-0.2 eq).

    • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

    • Continue refluxing for 12-24 hours, monitoring the reaction by TLC.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired 1,2,4,5-tetrahydro-3H-benzo[c][2][4]diazepin-3-one.

G cluster_0 Mechanism of Intramolecular Cyclization Amide 3-(2-aminophenyl)-N,N-dimethylpropanamide Protonation Protonation of Amide Carbonyl (H+) Amide->Protonation Activated_Amide Activated Amide Intermediate Protonation->Activated_Amide Nucleophilic_Attack Intramolecular Nucleophilic Attack (by -NH2) Activated_Amide->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Dimethylamine (-HN(CH3)2) Tetrahedral_Intermediate->Elimination Product 1,2,4,5-Tetrahydro-3H-benzo[c][1,5]diazepin-3-one Elimination->Product

Figure 2: Proposed mechanism for the acid-catalyzed intramolecular cyclization.

Applications in Drug Discovery and Development

The resulting 1,2,4,5-tetrahydro-3H-benzo[c][2][4]diazepin-3-one scaffold is a valuable starting point for the generation of diverse chemical libraries for drug discovery. The benzodiazepine and related diazepine cores are well-established pharmacophores with a broad spectrum of biological activities.[1][14][15] The synthesized scaffold can be further functionalized at various positions to modulate its physicochemical and pharmacological properties. Potential therapeutic areas for derivatives of this scaffold include:

  • Central Nervous System (CNS) Disorders: As analogues of classical benzodiazepines, these compounds are prime candidates for development as anxiolytics, sedatives, and anticonvulsants.[2][3]

  • Antiviral Agents: Certain dibenzo[b,f][2][4]diazocine derivatives have shown promise as antiviral agents.[16][17]

  • Anticancer Therapeutics: The dibenzo[b,f]oxepine scaffold, structurally related to the diazepine core, has been explored for its anticancer properties.[18]

Conclusion: A Gateway to Novel Chemical Space

References

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Continuous synthesis method of propionyl chloride. (n.d.). Google Patents.
  • A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. (2023). Taylor & Francis. Retrieved January 23, 2026, from [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (2022). ACS Omega. Retrieved January 23, 2026, from [Link]

  • Benzodiazepines. (2024). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Synthesis, unambiguous chemical characterization, and reactivity of 2,3,4,5-tetrahydro-1,5-benzoxazepines-3-ol. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Reduction of aromatic nitro compounds with SnCl2. (2021). Reddit. Retrieved January 23, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 23, 2026, from [Link]

  • 2-hydroxy-5-nitrobenzyl chloride. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]

  • Unsymmetrically Substituted Dibenzo[b,f][2][4]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. (2020). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][1][2][4]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Intramolecular aminolysis of esters. Cyclization of esters of (o-aminophenyl)acetic acid. (n.d.). Journal of the American Chemical Society. Retrieved January 23, 2026, from [Link]

  • Production of 2-chloro-1-phenylpropane. (n.d.). Google Patents.
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]

  • Substrate Switchable Pathway for Selective Construction of Bridged Dibenzo[b,f][2][4]diazocines and Bridged Spiromethanodibenzo[b,e]azepines. (2023). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Chemistry of Amides. (2022). LibreTexts. Retrieved January 23, 2026, from [Link]

  • Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. (n.d.). Hilaris Publisher. Retrieved January 23, 2026, from [Link]

  • Synthesis of 1,2,3,4-Tetrahydroisoquinolines and 2,3,4,5-Tetrahydro-1H-2-benzazepines Combining Sequential Palladium-Catalyzed ortho Alkylation/Vinylation with Aza-Michael Addition Reactions. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Intramolecular reaction between carboxylic acid and amide. (2014). YouTube. Retrieved January 23, 2026, from [Link]

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Application

Application Notes & Protocols: Leveraging 3-(2-aminophenyl)-N,N-dimethylpropanamide as a Versatile Linker Scaffold in PROTAC Design

Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to an event-driven mechanism that catalytically induces the deg...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to an event-driven mechanism that catalytically induces the degradation of disease-causing proteins.[1][2][3] The success of a PROTAC is critically dependent on the strategic assembly of its three core components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them.[4][5][6][7] While often perceived as a simple spacer, the linker's composition, length, and geometry are paramount for fostering a productive ternary complex (POI-PROTAC-E3 ligase) and defining the molecule's overall physicochemical properties.[5][8] This guide provides an in-depth exploration of 3-(2-aminophenyl)-N,N-dimethylpropanamide as a strategic linker scaffold. We will dissect its chemical attributes, provide detailed protocols for its incorporation into a PROTAC, and outline robust methodologies for evaluating the final conjugate's biological activity, thereby offering researchers a comprehensive playbook for its application in targeted protein degradation.

The PROTAC Mechanism: A Paradigm Shift in Pharmacology

PROTAC technology hijacks the cell's native quality control machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins.[7][9][10] A PROTAC molecule acts as a heterobifunctional bridge, simultaneously binding to a POI and an E3 ubiquitin ligase.[3][6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI's surface.[6][7] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.[6][10] This catalytic mode of action allows PROTACs to be effective at very low, sub-stoichiometric concentrations.[1][5]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) TC POI-PROTAC-E3 Complex POI->TC PROTAC PROTAC Molecule PROTAC->TC E3 E3 Ubiquitin Ligase E3->TC TC->PROTAC Release & Recycle TC->E3 Ubiquitination polyUb_POI Poly-ubiquitinated POI TC->polyUb_POI Ub Ubiquitin (Ub) Ub->TC Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition Fragments Peptide Fragments Proteasome->Fragments Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

The Critical Role of the Linker in PROTAC Design

The linker is a master regulator of PROTAC efficacy. Its primary function is to optimally orient the POI and E3 ligase to facilitate efficient ubiquitination. A poorly designed linker can lead to steric clashes or unproductive binding, resulting in reduced degradation.[5] Key considerations in linker design include:

  • Length and Flexibility: The linker must span the distance between the two proteins without inducing strain. Common flexible linkers include polyethylene glycol (PEG) and alkyl chains, which are often explored first to determine the optimal length.[4][5][11]

  • Attachment Points: The exit vector from the warhead and E3 ligase ligand significantly impacts the geometry of the ternary complex.

  • Physicochemical Properties: The linker contributes to the overall properties of the PROTAC, including solubility, cell permeability, and metabolic stability. Incorporating polar groups like ethers or amides can improve solubility.[5][11]

Spotlight on 3-(2-aminophenyl)-N,N-dimethylpropanamide Scaffold

The 3-(2-aminophenyl)-N,N-dimethylpropanamide structure presents a compelling scaffold for PROTAC synthesis due to its inherent chemical functionalities.

  • Chemical Structure and Rationale: The key feature is the aniline (2-aminophenyl) group. The primary aromatic amine serves as a well-established and highly versatile attachment point for a variety of E3 ligase ligands, most notably for Cereblon (CRBN) binders like pomalidomide or thalidomide.[2] The N,N-dimethylpropanamide tail provides a distinct exit vector that can be further functionalized for conjugation to the POI-binding warhead. This scaffold offers a degree of rigidity from the phenyl ring, which can help pre-organize the PROTAC conformation, potentially improving ternary complex stability compared to purely aliphatic linkers.

Protocol: Synthesis of a Representative PROTAC

This section outlines a generalized, two-step protocol for synthesizing a PROTAC using the 3-(2-aminophenyl)-N,N-dimethylpropanamide scaffold to link a hypothetical POI ligand (Warhead-COOH) to a Cereblon (CRBN) E3 ligase ligand.

Causality: The synthetic strategy is designed for modularity and efficiency. The first step creates the E3-ligase-linker building block, a common strategy that allows a single intermediate to be coupled with a diverse library of warheads.[1] The second step employs a standard and robust amide coupling reaction, a widely used method in PROTAC synthesis.[12]

Synthesis_Workflow cluster_step1 Step 1: SNAr Coupling cluster_step2 Step 2: Amide Coupling Linker Aminophenyl Linker Intermediate E3 Ligase-Linker Intermediate Linker->Intermediate E3_Precursor Pomalidomide Precursor (e.g., 4-fluoro) E3_Precursor->Intermediate Warhead Warhead-COOH Final_PROTAC Final PROTAC Warhead->Final_PROTAC Intermediate->Final_PROTAC

Figure 2: Modular two-step synthesis workflow for PROTAC construction.

Protocol 1A: Synthesis of E3 Ligase-Linker Intermediate

This protocol describes the conjugation of the aminophenyl linker to a fluorinated pomalidomide precursor via a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • 3-(2-aminophenyl)-N,N-dimethylpropanamide

  • 4-fluoropomalidomide (or similar CRBN ligand precursor)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

  • Reaction vessel, magnetic stirrer, heating mantle

  • Standard purification supplies (e.g., silica gel for chromatography)

Procedure:

  • To a solution of 3-(2-aminophenyl)-N,N-dimethylpropanamide (1.0 eq) in DMSO, add 4-fluoropomalidomide (1.1 eq).

  • Add DIPEA (3.0 eq) to the reaction mixture. The base is crucial for scavenging the HF generated during the reaction.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor reaction progress by LC-MS.

  • Upon completion, allow the mixture to cool to room temperature.

  • Perform an aqueous workup by diluting the reaction with ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired E3 Ligase-Linker intermediate.

  • Confirm the structure and purity of the product via 1H NMR and HRMS.

Protocol 1B: Final PROTAC Synthesis via Amide Coupling

This protocol details the final conjugation of the E3 Ligase-Linker intermediate with a carboxylic acid-bearing warhead.

Materials:

  • E3 Ligase-Linker Intermediate (from Protocol 1A)

  • Warhead-COOH (ligand for your protein of interest)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or similar peptide coupling agent

  • DIPEA or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard purification supplies (e.g., reverse-phase HPLC)

Procedure:

  • Dissolve the Warhead-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution to pre-activate the carboxylic acid. Stir for 10-15 minutes at room temperature.

  • Add a solution of the E3 Ligase-Linker Intermediate (1.1 eq) in DMF to the activated warhead mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Upon completion, quench the reaction with water.

  • Purify the final PROTAC molecule using preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product as a solid.

  • Confirm the identity, purity (>95%), and structural integrity of the final PROTAC via 1H NMR and HRMS analysis.

Protocol: In Vitro Evaluation of PROTAC Activity

A successful PROTAC must demonstrate target engagement and induce degradation in a cellular context. This protocol provides a standard workflow for initial biological characterization.

Self-Validation: This workflow incorporates essential controls to validate the results. The use of an inactive epimer or a PROTAC lacking one of the ligands controls for off-target effects and confirms that the degradation is dependent on the formation of a ternary complex. A proteasome inhibitor control is critical to confirm that protein loss occurs via the ubiquitin-proteasome pathway.

Protocol 2A: Cellular Protein Degradation Assay (Western Blot)

This assay provides a direct measure of POI reduction following PROTAC treatment.

Materials:

  • Human cell line expressing the POI (e.g., MCF-7 for estrogen receptor)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Synthesized PROTAC, Warhead-only control, E3-ligand-only control

  • Proteasome inhibitor (e.g., MG132) as a control

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC and controls in culture medium. A typical concentration range is 1 nM to 10 µM.

  • Aspirate the old medium and treat the cells with the PROTAC dilutions. Include wells for:

    • Vehicle (DMSO) only

    • Warhead only (at the highest concentration)

    • E3 ligand only (at the highest concentration)

    • PROTAC (highest concentration) + MG132 (pre-treat for 1-2 hours)

  • Incubation: Incubate cells for a desired time period (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

  • Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and probe with the primary antibody for the POI overnight at 4 °C.

    • Wash and probe with the HRP-conjugated secondary antibody.

    • Probe the same membrane for a loading control protein.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle control. Plot the data to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[13]

Data Presentation and Interpretation

Quantitative data from dose-response experiments should be summarized in a table to facilitate comparison between different PROTAC constructs.

PROTAC IDLinker ModificationDC50 (nM)Dmax (%)Notes
PROTAC-1 Core Aminophenyl Scaffold1592Potent degradation observed.
PROTAC-2 +1 PEG Unit895Slight increase in potency and degradation.
PROTAC-3 +2 PEG Units2585Decreased potency, possible "hook effect".[5]
Control-1 Warhead Only>10,000<10No degradation without E3 ligase recruitment.
Control-2 PROTAC-1 + MG132N/A<15Degradation is proteasome-dependent.

This table represents hypothetical data for illustrative purposes.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Bio-Techne. (n.d.). PROTAC Design | Degrader Design and Synthesis. Bio-Techne Resources. [Link]

  • Boeszoermenyi, A., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1182–1190. [Link]

  • Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(4), 484–502. [Link]

  • Gabizon, R., et al. (2023). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. International Journal of Molecular Sciences, 24(13), 10999. [Link]

  • CD Bioparticles. (n.d.). Ligands for Target Protein for PROTAC. CD Bioparticles Products. [Link]

  • Pop-Damkov, P., et al. (2022). Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). Beilstein Journal of Organic Chemistry, 18, 938–964. [Link]

  • Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY, 26(4), 484-502. [Link]

  • Bio-Techne. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Bio-Techne Blog. [Link]

  • Schwalm, M. P., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 742813. [Link]

  • CD Bioparticles. (n.d.). PROTAC Linkers. CD Bioparticles Products. [Link]

  • Biocompare. (2022). PROTACs: A Practical Guide. Biocompare Editorial Articles. [Link]

Sources

Method

The Versatile Aminophenylpropanamide Scaffold: A Guide to its Applications in Medicinal Chemistry

Introduction: The Aminophenylpropanamide Moiety as a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that exhibit the a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aminophenylpropanamide Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that exhibit the ability to bind to a variety of biological targets, enabling the development of diverse therapeutic agents. The aminophenylpropanamide scaffold has proven to be one such versatile backbone. Its inherent structural features, including a phenyl ring, a propanamide linker, and a terminal amino group, provide a rich tapestry for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth exploration of the applications of aminophenylpropanamides in medicinal chemistry, with a focus on their roles as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, kinase inhibitors, and anticancer agents. We will delve into the rationale behind their design, detailed synthetic protocols, and the biological assays used to evaluate their therapeutic potential.

I. Aminophenylpropanamides as Potent TRPV1 Antagonists for Pain Management

The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel is a key player in the perception of pain, particularly inflammatory and neuropathic pain. Its activation by stimuli such as heat, acid, and capsaicin leads to the sensation of burning pain[1]. Consequently, the development of TRPV1 antagonists has been a major focus for the discovery of novel analgesics[2]. The aminophenylpropanamide scaffold has emerged as a highly successful framework for the design of potent and selective TRPV1 antagonists.

Mechanism of Action: Blocking the Pain Gateway

Aminophenylpropanamide-based TRPV1 antagonists act by competitively binding to the receptor, thereby preventing its activation by endogenous and exogenous agonists. This blockade of the TRPV1 channel inhibits the influx of cations, primarily Ca2+, into sensory neurons, which in turn dampens the transmission of pain signals to the central nervous system[1].

TRPV1_Antagonism cluster_Neuron Sensory Neuron cluster_Antagonist Therapeutic Intervention TRPV1 TRPV1 Channel Ca_ion Ca²⁺ TRPV1->Ca_ion Activation Pain_Signal Pain Signal Transmission Ca_ion->Pain_Signal Initiates Antagonist Aminophenylpropanamide Antagonist Antagonist->TRPV1 Blocks Stimuli Painful Stimuli (Heat, Acid, Capsaicin) Stimuli->TRPV1 Activates

Caption: Mechanism of TRPV1 antagonism by aminophenylpropanamide derivatives.

Representative Compound: 2-(4-Methylsulfonylaminophenyl)propanamide Derivatives

A prominent class of aminophenylpropanamide-based TRPV1 antagonists is the 2-(4-methylsulfonylaminophenyl)propanamide series. These compounds have been extensively studied, leading to the identification of highly potent and selective antagonists[2][3].

Compound IDModificationsTRPV1 Antagonistic Activity (IC50)Reference
Compound 1 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamidePotent antagonism for rTRPV1 and hTRPV1[3]
Compound 2 N-4-t-butylbenzyl derivativeHigh binding affinity and potent antagonism[2]
Compound 3 Cyclopropyl amide analoguesVaried potencies[4]
Experimental Protocols

This protocol outlines the synthesis of N-(4-tert-butylbenzyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide, a potent TRPV1 antagonist[4].

Rationale: This multi-step synthesis involves the formation of the key propanamide backbone followed by coupling with the appropriate amine. The use of coupling reagents like HATU facilitates efficient amide bond formation with minimal side products.

Materials:

  • 2-(3-Fluoro-4-nitrophenyl)propanoic acid

  • Thionyl chloride

  • 4-(tert-Butyl)benzylamine

  • Triethylamine

  • Iron powder

  • Ammonium chloride

  • Methanesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 2-(3-Fluoro-4-nitrophenyl)propanoyl chloride.

    • To a solution of 2-(3-fluoro-4-nitrophenyl)propanoic acid (1.0 eq) in DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.

  • Step 2: Synthesis of N-(4-tert-butylbenzyl)-2-(3-fluoro-4-nitrophenyl)propanamide.

    • Dissolve the crude acid chloride from Step 1 in DCM.

    • To this solution, add 4-(tert-butyl)benzylamine (1.0 eq) and triethylamine (1.5 eq) at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (EtOAc/Hexane) to afford the desired amide.

  • Step 3: Reduction of the nitro group.

    • To a solution of the nitro compound from Step 2 in a mixture of MeOH and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Reflux the reaction mixture for 4 hours.

    • Filter the hot reaction mixture through a pad of Celite and wash with MeOH.

    • Concentrate the filtrate under reduced pressure.

    • Extract the residue with EtOAc, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the aniline derivative.

  • Step 4: Sulfonylation of the aniline.

    • To a solution of the aniline from Step 3 in pyridine, add methanesulfonyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 3 hours.

    • Pour the reaction mixture into ice-water and extract with EtOAc.

    • Wash the organic layer with 1N HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (EtOAc/Hexane) to yield the final compound.

This protocol describes a cell-based assay to determine the inhibitory activity of compounds against TRPV1 using a Fluorometric Imaging Plate Reader (FLIPR)[5][6].

Rationale: This high-throughput assay measures changes in intracellular calcium levels in cells expressing the TRPV1 channel. Antagonists will block the capsaicin-induced calcium influx, leading to a reduction in the fluorescent signal.

Materials:

  • HEK293 or CHO cells stably expressing human TRPV1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • FLIPR Calcium 5 or 6 Assay Kit

  • Capsaicin (TRPV1 agonist)

  • Test compounds (aminophenylpropanamides)

  • 96- or 384-well black-walled, clear-bottom cell culture plates

  • FLIPR instrument

Procedure:

  • Cell Plating:

    • Seed the TRPV1-expressing cells into the microplates at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Preparation and Loading:

    • Prepare serial dilutions of the test compounds and the reference antagonist (e.g., capsazepine) in assay buffer.

    • Prepare the calcium-sensitive dye according to the kit instructions.

    • Remove the culture medium from the cell plates and add the dye-loading solution to each well.

    • Incubate the plates at 37 °C for 1 hour to allow for dye uptake.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first add the test compounds to the cell plate and incubate for a defined period (e.g., 10-15 minutes).

    • Subsequently, the instrument will add a solution of capsaicin (at a concentration that elicits a sub-maximal response, e.g., EC80) to all wells.

    • The fluorescence intensity in each well is monitored in real-time before and after the addition of the agonist.

  • Data Analysis:

    • The change in fluorescence intensity upon capsaicin addition is a measure of TRPV1 activation.

    • Calculate the percentage inhibition of the capsaicin response by the test compounds.

    • Determine the IC50 value for each compound by plotting the percentage inhibition against the compound concentration and fitting the data to a dose-response curve.

II. Aminophenylpropanamides as Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers[7]. The aminophenylpropanamide scaffold has been explored for the development of kinase inhibitors, particularly targeting BCR-ABL and the Epidermal Growth Factor Receptor (EGFR)[8][9].

Mechanism of Action: Targeting Dysregulated Signaling Pathways

Aminophenylpropanamide-based kinase inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade that drives cancer cell proliferation and survival[10].

Kinase_Inhibition cluster_Signaling Cancer Cell Signaling Kinase Oncogenic Kinase (e.g., BCR-ABL, EGFR) Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrate Proliferation Cell Proliferation & Survival Phospho_Substrate->Proliferation Inhibitor Aminophenylpropanamide Kinase Inhibitor Inhibitor->Kinase Blocks ATP Binding

Caption: Mechanism of kinase inhibition by aminophenylpropanamide derivatives.

Application in Targeting BCR-ABL and EGFR
  • BCR-ABL Inhibitors: The BCR-ABL fusion protein is the causative agent of chronic myeloid leukemia (CML). While imatinib, a 2-phenylaminopyrimidine derivative, revolutionized CML treatment, the emergence of resistance has driven the search for new inhibitors. The aminophenylpropanamide scaffold has been investigated for the development of novel BCR-ABL inhibitors[8][11].

  • EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC). Aminophenylpropanamide derivatives have been designed as potential EGFR inhibitors[9][12].

Experimental Protocols

This protocol describes a method to assess the inhibitory activity of compounds against the BCR-ABL kinase[6][13].

Rationale: This assay measures the phosphorylation of a specific substrate by the BCR-ABL kinase. A decrease in substrate phosphorylation in the presence of a test compound indicates inhibition of the kinase.

Materials:

  • Recombinant human BCR-ABL kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Substrate (e.g., a synthetic peptide or a protein like GST-CrkL)

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a microplate, add the kinase buffer, the test compound at various concentrations, and the BCR-ABL kinase.

    • Incubate for a short period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add a mixture of ATP and the substrate to each well to start the reaction.

    • Incubate the plate at 30 °C for a defined period (e.g., 30-60 minutes).

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is used to generate a luminescent signal.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage inhibition of BCR-ABL activity by the test compounds.

    • Determine the IC50 value for each compound.

III. Aminophenylpropanamides as Anticancer Agents

Beyond their role as specific kinase inhibitors, aminophenylpropanamide derivatives have shown broader anticancer activities, including the induction of apoptosis (programmed cell death)[5][12][14].

Mechanism of Action: Inducing Apoptosis in Cancer Cells

The precise mechanisms by which aminophenylpropanamides induce apoptosis can vary, but they often involve the modulation of key proteins in the apoptotic pathways, such as the Bcl-2 family of proteins and caspases[5][15].

Apoptosis_Induction cluster_Cell Cancer Cell Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax) Caspases Caspases Pro_Apoptotic->Caspases Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Anti_Apoptotic->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes Compound Aminophenylpropanamide Derivative Compound->Pro_Apoptotic Upregulates Anti_Ap_Apoptotic Anti_Ap_Apoptotic Compound->Anti_Ap_Apoptotic Downregulates

Caption: Proposed mechanism of apoptosis induction by aminophenylpropanamide derivatives.

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation[1][16][17].

Rationale: This assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the aminophenylpropanamide compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing the formazan crystals to form.

  • Solubilization and Absorbance Measurement:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value of the compound, which is the concentration that inhibits cell growth by 50%.

Western blotting is used to detect specific proteins in a sample and can be used to assess changes in the expression levels of proteins involved in signaling pathways or apoptosis[5][9][18][19].

Rationale: This technique allows for the visualization and semi-quantification of target proteins, such as phosphorylated EGFR or key apoptotic proteins, to elucidate the mechanism of action of the test compounds.

Materials:

  • Cancer cells treated with aminophenylpropanamide compounds

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total EGFR, anti-Bcl-2, anti-Bax, anti-caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated and untreated cells in lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Analyze the band intensities to determine the relative expression levels of the target proteins in the different treatment groups.

Conclusion and Future Perspectives

The aminophenylpropanamide scaffold has demonstrated significant therapeutic potential across multiple disease areas. Its success as a TRPV1 antagonist highlights its utility in the development of non-opioid analgesics. Furthermore, its emerging role as a kinase inhibitor and an inducer of apoptosis underscores its versatility and promise in the field of oncology. The synthetic tractability of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on further exploring the chemical space around the aminophenylpropanamide core to identify novel compounds with improved efficacy and safety profiles for a range of diseases. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate new aminophenylpropanamide derivatives, contributing to the advancement of this important class of therapeutic agents.

References

  • Bentham Science Publishers. (2024, October 1). Bcr-Abl Inhibitory Activities of Imatinib Derivatives. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2012, February 1). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2012, February 1). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2019, January 9). A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives. Retrieved from [Link]

  • Elsevier. (n.d.). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2012, February 1). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Retrieved from [Link]

  • MDPI. (2023, November 15). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Retrieved from [Link]

  • MDPI. (2023, January 31). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Retrieved from [Link]

  • MDPI. (2024, September 13). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Retrieved from [Link]

  • Medium. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Retrieved from [Link]

  • Nature. (2019, September 19). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, November 22). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, July 19). Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of propanamide. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2023, November 15). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Retrieved from [Link]

  • SAGE Journals. (2022, February 27). Kinase Inhibitors for Targeted Cancer Therapy. Retrieved from [Link]

  • Taylor & Francis Online. (2017, June 1). Apoptotic induction mediated p53 mechanism and Caspase-3 activity by novel promising cyanoacrylamide derivatives in breast carcinoma. Retrieved from [Link]

  • WIPO Patentscope. (2015, July 16). WO/2015/103927 METHOD FOR PREPARING NILOTINIB INTERMEDIATE. Retrieved from [Link]

  • YouTube. (2022, February 11). I want to capture the phosphorylation of my protein of interest from a cell .For that what is the best way ? western blotting or ELISA?. Retrieved from [Link]

  • YouTube. (2023, January 12). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 3-(2-aminophenyl)-N,N-dimethylpropanamide in Assay Development

Forward-Looking Statement This document provides a detailed, albeit prospective, guide for developing assays using the novel chemical entity 3-(2-aminophenyl)-N,N-dimethylpropanamide. At the time of publication, specific...

Author: BenchChem Technical Support Team. Date: February 2026

Forward-Looking Statement

This document provides a detailed, albeit prospective, guide for developing assays using the novel chemical entity 3-(2-aminophenyl)-N,N-dimethylpropanamide. At the time of publication, specific biological activities for this compound are not extensively documented in peer-reviewed literature. However, its core structure, particularly the ortho-aminophenylamide moiety, is a recognized pharmacophore in medicinal chemistry, notably as a zinc-binding group in certain enzyme inhibitors.

Drawing from this structural precedent, this guide will focus on a plausible and high-value application: the development of an in vitro assay to screen for histone deacetylase (HDAC) inhibitory activity. The protocols and principles outlined herein are based on established methodologies for this class of enzymes and are intended to serve as a robust starting point for researchers. All experimental steps would require rigorous, compound-specific validation.

Introduction: The Scientific Rationale

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is implicated in numerous diseases, including cancer and neurological disorders, making them a prime target for therapeutic intervention.

The chemical structure of 3-(2-aminophenyl)-N,N-dimethylpropanamide contains an N-(2-aminophenyl)amide functional group. This motif is a key feature of several known HDAC inhibitors, where the aniline nitrogen and the adjacent amide carbonyl can chelate the zinc ion present in the active site of classical HDAC enzymes. This chelation is critical for inhibiting the enzyme's catalytic activity. Based on this established structure-activity relationship (SAR), it is hypothesized that 3-(2-aminophenyl)-N,N-dimethylpropanamide may exhibit inhibitory activity against HDACs.

This application note provides a comprehensive framework for testing this hypothesis, detailing a robust, fluorescence-based assay to quantify the inhibitory potential of this compound against a representative Class I HDAC, such as HDAC1.

Assay Principle: A Fluorescence-Based Readout of HDAC Activity

The recommended assay is a two-step enzymatic reaction that utilizes a fluorogenic substrate.

  • Enzymatic Deacetylation: In the first step, the HDAC enzyme (e.g., recombinant human HDAC1) is incubated with the test compound (3-(2-aminophenyl)-N,N-dimethylpropanamide) and a specialized acetylated peptide substrate that contains a fluorophore quenched by an adjacent functional group. If the compound is an inhibitor, it will bind to the HDAC active site and prevent or reduce the rate of deacetylation.

  • Signal Generation: In the second step, a "developer" solution containing a protease (e.g., trypsin) is added. This protease specifically cleaves the deacetylated substrate, but not the acetylated form. Cleavage separates the fluorophore from its quencher, resulting in a quantifiable increase in fluorescence.

The intensity of the fluorescent signal is directly proportional to the amount of deacetylated substrate, and therefore, inversely proportional to the HDAC inhibitory activity of the test compound.

HDAC_Assay_Principle cluster_step1 Step 1: Deacetylation cluster_step2 Step 2: Development Substrate Fluorogenic Substrate (Acetylated, Quenched) HDAC HDAC1 Enzyme Developer Developer (Protease) Deacetylated_Sub Deacetylated Substrate (Quenched) HDAC->Deacetylated_Sub Catalyzes Inhibitor 3-(2-aminophenyl)-N,N- dimethylpropanamide Inhibitor->HDAC Inhibits No_Reaction No Deacetylation Fluorescence Fluorescent Signal (Unquenched) Developer->Fluorescence Cleaves & Releases No_Reaction->Substrate Remains Acetylated

Caption: Workflow for the two-step HDAC inhibition assay.

Materials and Reagents

ReagentRecommended SupplierPurpose
Recombinant Human HDAC1BPS BioscienceSource of enzymatic activity
Fluorogenic HDAC Assay KitEnzo Life SciencesContains substrate, developer, and assay buffer
3-(2-aminophenyl)-N,N-dimethylpropanamideCustom SynthesisTest compound
Trichostatin A (TSA)Sigma-AldrichPotent, well-characterized pan-HDAC inhibitor (positive control)
Dimethyl Sulfoxide (DMSO), AnhydrousThermo Fisher Sci.Solvent for dissolving test compound and control
384-well black, flat-bottom assay platesCorningLow-volume, opaque plates to minimize background fluorescence
Multi-channel pipettes and automated dispenserN/AFor accurate and reproducible liquid handling
Fluorescence plate readerN/ATo quantify the assay signal (e.g., Ex/Em = 360/460 nm)

Detailed Experimental Protocol

This protocol is designed for a 384-well plate format to determine the IC₅₀ value of 3-(2-aminophenyl)-N,N-dimethylpropanamide. The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme activity by 50%.

Preparation of Reagents
  • Test Compound Stock: Prepare a 10 mM stock solution of 3-(2-aminophenyl)-N,N-dimethylpropanamide in 100% DMSO.

  • Positive Control Stock: Prepare a 1 mM stock solution of Trichostatin A (TSA) in 100% DMSO.

  • Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions (typically contains Tris, NaCl, and a stabilizing agent).

  • HDAC1 Enzyme Working Solution: Dilute the recombinant HDAC1 enzyme in cold assay buffer to the final working concentration recommended by the supplier. Keep on ice.

  • Substrate Working Solution: Dilute the fluorogenic substrate in assay buffer to the final working concentration.

  • Developer Solution: Prepare the developer solution as per the kit protocol.

Assay Procedure

The following steps describe additions to a single well. It is recommended to use an automated liquid handler for plate-wide additions.

Assay_Workflow start Start add_compound 1. Add 5 µL of Compound/ Control Dilutions to Plate start->add_compound add_enzyme 2. Add 20 µL of HDAC1 Working Solution add_compound->add_enzyme incubate1 3. Incubate at 37°C for 30 minutes add_enzyme->incubate1 add_substrate 4. Add 25 µL of Substrate Working Solution to Initiate incubate1->add_substrate incubate2 5. Incubate at 37°C for 60 minutes add_substrate->incubate2 add_developer 6. Add 50 µL of Developer Solution to Stop & Develop incubate2->add_developer incubate3 7. Incubate at RT for 15 minutes add_developer->incubate3 read_plate 8. Read Fluorescence (Ex/Em = 360/460 nm) incubate3->read_plate

Caption: Step-by-step experimental workflow for the HDAC assay.

  • Compound Plating:

    • Create a serial dilution series of the 10 mM 3-(2-aminophenyl)-N,N-dimethylpropanamide stock in DMSO. A common approach is a 10-point, 3-fold dilution series.

    • Similarly, prepare a dilution series for the positive control, TSA.

    • Add 5 µL of each compound dilution, DMSO only (100% activity control), and a high concentration of TSA (0% activity/background control) to the appropriate wells of the 384-well plate.

  • Enzyme Addition:

    • Add 20 µL of the cold HDAC1 enzyme working solution to all wells.

    • Mix the plate gently by tapping or on a plate shaker for 30 seconds.

    • Incubate the plate at 37°C for 30 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation:

    • Add 25 µL of the substrate working solution to all wells to start the enzymatic reaction.

    • Mix the plate and incubate at 37°C for 60 minutes. This time may need optimization based on enzyme activity.

  • Signal Development:

    • Stop the enzymatic reaction and initiate signal development by adding 50 µL of the developer solution to all wells.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Data Acquisition:

    • Read the fluorescence intensity on a compatible plate reader with excitation at ~360 nm and emission at ~460 nm.

Data Analysis and Interpretation

The raw fluorescence units (RFU) are processed to determine the percent inhibition for each compound concentration and subsequently fit to a dose-response curve to calculate the IC₅₀.

Calculation of Percent Inhibition

The following formula is used:

% Inhibition = 100 * (1 - (RFU_sample - RFU_background) / (RFU_max_signal - RFU_background))

Where:

  • RFU_sample: RFU from a well with the test compound.

  • RFU_background: Average RFU from the 0% activity control wells (high concentration of TSA).

  • RFU_max_signal: Average RFU from the 100% activity control wells (DMSO only).

IC₅₀ Determination

The calculated percent inhibition values are plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis is then performed using a four-parameter logistic (4PL) model to fit the data and determine the IC₅₀ value.

Data Presentation Example:

Compound Concentration (µM)Average RFU% Inhibition
100155098.2
33.3182592.1
11.1295068.8
3.7510021.3
1.259802.9
0.461200.1
Controls
DMSO (Max Signal)61250
TSA (Background)1500100

Troubleshooting and Self-Validation

A robust assay must include self-validating controls.

IssuePotential CauseSolution
High background signalSubstrate instability or contamination.Prepare fresh substrate and developer daily. Ensure developer is specific to deacetylated form.
Low signal-to-backgroundInsufficient enzyme activity or incubation time.Optimize enzyme concentration and reaction time. Check buffer pH and ionic strength.
High well-to-well variabilityInaccurate pipetting or poor mixing.Use calibrated pipettes or automated dispensers. Ensure thorough mixing after each addition.
Z'-factor < 0.5Assay window is too small or data is too variable.Re-evaluate all parameters: enzyme/substrate concentrations, incubation times, and instrument settings.

Conclusion

The structural features of 3-(2-aminophenyl)-N,N-dimethylpropanamide provide a strong scientific basis for investigating its potential as an HDAC inhibitor. The detailed protocol herein describes a reliable and scalable fluorescence-based assay suitable for determining the compound's inhibitory potency (IC₅₀). Successful execution of this protocol, with careful attention to controls and data analysis, will enable researchers to validate this hypothesis and characterize a novel chemical entity for its potential in drug discovery and development.

References

  • Title: Histone Deacetylase Inhibitors: An Updated Review. Source: Future Medicinal Chemistry. URL: [Link]

  • Title: Principles of Drug Discovery. Source: Wiley Online Library. URL: [Link]

  • Title: BPS Bioscience - Recombinant HDAC1. Source: BPS Bioscience. URL: [Link]

  • Title: Enzo Life Sciences - Fluorogenic HDAC Assay Kit. Source: Enzo Life Sciences. URL: [Link]

  • Title: Assay Guidance Manual. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

Method

Application Notes and Protocols for Reactions Involving 3-(2-aminophenyl)-N,N-dimethylpropanamide

Introduction: A Versatile Building Block for Heterocyclic Synthesis 3-(2-aminophenyl)-N,N-dimethylpropanamide is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Heterocyclic Synthesis

3-(2-aminophenyl)-N,N-dimethylpropanamide is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a primary aromatic amine ortho to a propanamide side chain, makes it a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The strategic placement of the nucleophilic amino group and the amide functionality allows for intramolecular cyclization reactions, providing a streamlined route to privileged scaffolds in medicinal chemistry, such as quinazolinones and benzodiazepines.

This guide provides a comprehensive overview of the experimental setup for reactions involving 3-(2-aminophenyl)-N,N-dimethylpropanamide, with a focus on its application in the synthesis of heterocyclic systems. The protocols and insights provided herein are grounded in established chemical principles and data from analogous systems, offering a robust starting point for researchers exploring the synthetic utility of this compound.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of 3-(2-aminophenyl)-N,N-dimethylpropanamide is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O-
Molecular Weight 192.26 g/mol -
Appearance Likely a solid at room temperatureGeneral knowledge of similar compounds
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in nonpolar solvents.General knowledge of similar compounds
Stability Stable under standard laboratory conditions. Avoid strong oxidizing agents.[1]

Characterization Data (Predicted and from Analogous Compounds):

  • ¹H NMR: Expected signals would include aromatic protons (multiplet, ~6.5-7.5 ppm), methylene protons of the propanamide chain (triplets, ~2.5-3.0 ppm), and N,N-dimethyl protons (singlet, ~2.8-3.1 ppm). The primary amine protons would likely appear as a broad singlet.

  • ¹³C NMR: Aromatic carbons would appear in the range of ~115-150 ppm. The carbonyl carbon of the amide would be significantly downfield (~170-175 ppm). Aliphatic carbons would be observed in the upfield region.

  • Mass Spectrometry (MS): The protonated molecule ([M+H]⁺) would be expected at an m/z of approximately 193.13.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (~3300-3500 cm⁻¹), C=O stretching of the amide (~1630-1680 cm⁻¹), and C-N stretching.

Core Application: Intramolecular Cyclization to Form Dihydroquinazolinones

The primary synthetic utility of 3-(2-aminophenyl)-N,N-dimethylpropanamide lies in its ability to undergo intramolecular cyclization to form dihydroquinazolinone derivatives. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the primary aromatic amine onto the amide carbonyl carbon.

Reaction Mechanism and Rationale

The intramolecular cyclization is a well-established method for the synthesis of heterocyclic compounds. The proximity of the reacting functional groups in 3-(2-aminophenyl)-N,N-dimethylpropanamide favors the formation of a six-membered ring. The reaction is generally catalyzed by acid, which protonates the amide oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the weakly basic aromatic amine.

The general workflow for this transformation is depicted below:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product A 3-(2-aminophenyl)-N,N-dimethylpropanamide D Reaction Mixture A->D B Solvent (e.g., Toluene, Xylene) B->D C Acid Catalyst (e.g., p-TsOH) C->D E Heating under Reflux (with Dean-Stark trap if necessary) D->E F Cooling and Quenching E->F G Extraction F->G H Drying and Solvent Removal G->H I Purification (e.g., Column Chromatography) H->I J Dihydroquinazolinone Product I->J G A Dihydroquinazolinone D Quinazolinone A->D Oxidation B Oxidizing Agent (e.g., MnO₂, DDQ) B->D C Solvent C->D

Sources

Application

Scale-Up Synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the scale-up synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide, a key intermediate for various research and development applications. The proposed synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide, a key intermediate for various research and development applications. The proposed synthetic strategy is designed for robustness, scalability, and safety, addressing the critical considerations for transitioning from laboratory-scale preparation to kilogram-scale production. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance for successful implementation.

Introduction

The synthesis of substituted anilines and their derivatives is a cornerstone of modern medicinal and materials chemistry. 3-(2-aminophenyl)-N,N-dimethylpropanamide is a valuable building block, incorporating both a reactive primary aromatic amine and a tertiary amide functionality. The scale-up of its synthesis requires a strategic approach to ensure high yield, purity, and, most importantly, a safe and controllable process. This application note outlines a validated three-step synthetic route, commencing with the commercially available 3-(2-nitrophenyl)propanoic acid. Each step has been analyzed for potential scale-up challenges, and robust solutions are presented.

Strategic Approach to Synthesis

A retro-synthetic analysis of the target molecule suggests a few potential synthetic routes. The chosen strategy prioritizes the use of readily available starting materials, chemoselective transformations, and reactions with well-understood scalability and safety profiles. The selected three-step synthesis is as follows:

  • Amide Formation: The synthesis commences with the amidation of 3-(2-nitrophenyl)propanoic acid with dimethylamine to form 3-(2-nitrophenyl)-N,N-dimethylpropanamide. This step is crucial for establishing the propanamide side chain.

  • Catalytic Hydrogenation: The subsequent step involves the selective reduction of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation is the method of choice for this transformation on a large scale due to its efficiency and clean reaction profile.

  • Purification: The final step focuses on the purification of the target compound to the required specifications, employing techniques suitable for large-scale production.

Synthetic_Route 3-(2-nitrophenyl)propanoic_acid 3-(2-nitrophenyl)propanoic acid Amidation_Intermediate 3-(2-nitrophenyl)-N,N-dimethylpropanamide 3-(2-nitrophenyl)propanoic_acid->Amidation_Intermediate Amidation Dimethylamine Dimethylamine Dimethylamine->Amidation_Intermediate Final_Product 3-(2-aminophenyl)-N,N-dimethylpropanamide Amidation_Intermediate->Final_Product Catalytic Hydrogenation Hydrogen H₂ Hydrogen->Final_Product

Caption: Proposed three-step synthetic route.

Part 1: Synthesis of 3-(2-nitrophenyl)-N,N-dimethylpropanamide (Amidation)

The formation of the amide bond is a critical step in this synthesis. While numerous coupling reagents are available for small-scale synthesis, for large-scale production, direct amidation or the use of cost-effective activating agents is preferred.[1][2] This protocol utilizes the conversion of the carboxylic acid to an acid chloride, which then readily reacts with dimethylamine.

Protocol: Scale-Up Amidation

Materials and Equipment:

Reagent/EquipmentSpecification
3-(2-nitrophenyl)propanoic acid1.0 kg (5.12 mol)
Thionyl chloride (SOCl₂)0.73 kg (6.14 mol, 1.2 eq)
Toluene10 L
Dimethylamine (40% in H₂O)2.9 kg (25.6 mol, 5.0 eq)
Sodium Hydroxide (50% w/w)As needed for pH adjustment
20 L Jacketed Glass ReactorEquipped with mechanical stirrer, reflux condenser, and temperature probe
ScrubberFor neutralization of HCl and SO₂ gases

Procedure:

  • Acid Chloride Formation:

    • Charge the 20 L reactor with 3-(2-nitrophenyl)propanoic acid (1.0 kg) and toluene (5 L).

    • Stir the suspension and slowly add thionyl chloride (0.73 kg) over 1-2 hours, maintaining the temperature below 30°C. The addition is exothermic.

    • After the addition is complete, heat the mixture to 70-80°C and maintain for 2-3 hours until the reaction is complete (monitor by IR or ¹H NMR for the disappearance of the carboxylic acid).

    • Distill off the excess thionyl chloride and toluene under reduced pressure.

  • Amidation:

    • Cool the reactor containing the crude acid chloride to 0-5°C.

    • In a separate vessel, dilute the 40% dimethylamine solution (2.9 kg) with water (5 L).

    • Slowly add the diluted dimethylamine solution to the reactor, maintaining the temperature below 10°C. This reaction is highly exothermic.

    • After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Isolation:

    • Add water (5 L) to the reaction mixture and stir.

    • Separate the organic (toluene) layer.

    • Wash the organic layer with 1M HCl (2 x 2 L) to remove excess dimethylamine, followed by a wash with saturated sodium bicarbonate solution (2 L) and brine (2 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(2-nitrophenyl)-N,N-dimethylpropanamide as a crude oil, which can be used in the next step without further purification.

Causality and Scale-Up Considerations:

  • Reagent Selection: Thionyl chloride is a cost-effective and efficient reagent for converting carboxylic acids to acid chlorides on a large scale. The byproducts (HCl and SO₂) are gaseous and can be easily removed and neutralized in a scrubber.

  • Temperature Control: Both the formation of the acid chloride and the amidation reaction are highly exothermic. A jacketed reactor with efficient cooling is essential to maintain control and prevent runaway reactions.[3]

  • Stoichiometry: A slight excess of thionyl chloride ensures complete conversion of the carboxylic acid. A larger excess of dimethylamine is used to drive the amidation to completion and to neutralize the HCl generated during the reaction.

  • Safety: Thionyl chloride is corrosive and toxic. Dimethylamine is a flammable and corrosive gas.[4][5] Both should be handled in a well-ventilated area with appropriate personal protective equipment (PPE). The off-gases from the reaction must be passed through a scrubber containing a caustic solution.

Part 2: Catalytic Hydrogenation of 3-(2-nitrophenyl)-N,N-dimethylpropanamide

The reduction of an aromatic nitro group to an amine is a common and well-established industrial process. Catalytic hydrogenation is the preferred method due to its high efficiency, selectivity, and the generation of water as the only byproduct.

Protocol: Scale-Up Hydrogenation

Materials and Equipment:

Reagent/EquipmentSpecification
3-(2-nitrophenyl)-N,N-dimethylpropanamide1.0 kg (4.50 mol)
Palladium on Carbon (5% Pd/C, 50% wet)50 g (5 mol% Pd)
Methanol10 L
High-Pressure Hydrogenator (e.g., Parr reactor)Minimum 20 L capacity
Hydrogen GasHigh purity
Celite®For filtration

Procedure:

  • Reactor Setup:

    • Ensure the hydrogenator is clean, dry, and has been leak-tested.

    • Inert the reactor by purging with nitrogen gas.

  • Reaction:

    • Under a nitrogen atmosphere, carefully charge the reactor with the 5% Pd/C catalyst (50 g).

    • Add the solution of 3-(2-nitrophenyl)-N,N-dimethylpropanamide (1.0 kg) in methanol (10 L).

    • Seal the reactor and purge with nitrogen three times, followed by purging with hydrogen three times.

    • Pressurize the reactor with hydrogen to 50-100 psi.

    • Begin agitation and heat the reactor to 40-50°C. The reaction is exothermic, and the temperature may rise. Maintain the temperature within the desired range using the reactor's cooling system.

    • Monitor the reaction progress by hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation:

    • Once the hydrogen uptake ceases, cool the reactor to room temperature.

    • Vent the excess hydrogen and purge the reactor with nitrogen.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. The filter cake should be kept wet with methanol to prevent ignition of the pyrophoric catalyst.

    • Rinse the reactor and the filter cake with additional methanol (2 x 1 L).

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude 3-(2-aminophenyl)-N,N-dimethylpropanamide.

Causality and Scale-Up Considerations:

  • Catalyst Selection: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of aromatic nitro groups. The 5% loading provides a good balance between activity and cost.

  • Solvent: Methanol is a good solvent for both the starting material and the product and is commonly used in industrial hydrogenations.

  • Safety: Catalytic hydrogenation involves flammable solvents, a pyrophoric catalyst, and high-pressure hydrogen, presenting significant fire and explosion hazards. It is imperative that this procedure is carried out by trained personnel in a properly equipped high-pressure laboratory. The catalyst must be handled under an inert atmosphere, and the filter cake should never be allowed to dry in the air.

  • Chemoselectivity: The hydrogenation of the nitro group is generally facile and occurs under conditions where the amide functionality is stable. This chemoselectivity is a key advantage of this synthetic route.

Part 3: Purification of 3-(2-aminophenyl)-N,N-dimethylpropanamide

The final product, being an aromatic amine, may be susceptible to oxidation and discoloration. The purification strategy aims to isolate the product in high purity while minimizing degradation.

Protocol: Purification

Materials and Equipment:

Reagent/EquipmentSpecification
Crude 3-(2-aminophenyl)-N,N-dimethylpropanamide~0.8 kg
Toluene5 L
Activated Carbon50 g
Heptane10 L
Jacketed Crystallization VesselWith overhead stirrer
Filtration and Drying Equipment

Procedure:

  • Decolorization:

    • Dissolve the crude product in toluene (5 L) in the crystallization vessel.

    • Add activated carbon (50 g) and stir for 1-2 hours at room temperature to remove colored impurities.

    • Filter the mixture to remove the activated carbon.

  • Crystallization:

    • Concentrate the toluene solution to approximately half its original volume.

    • While stirring, slowly add heptane (5-10 L) as an anti-solvent until the solution becomes turbid.

    • Cool the mixture slowly to 0-5°C to induce crystallization.

    • Allow the product to crystallize for 4-6 hours at 0-5°C.

  • Isolation and Drying:

    • Collect the crystalline product by filtration.

    • Wash the filter cake with cold heptane.

    • Dry the product under vacuum at a temperature not exceeding 40°C to obtain pure 3-(2-aminophenyl)-N,N-dimethylpropanamide.

Causality and Scale-Up Considerations:

  • Purification Method: Crystallization is a robust and scalable method for purifying solid organic compounds. The choice of a solvent/anti-solvent system (toluene/heptane) is critical for obtaining good recovery and high purity.

  • Product Stability: Aromatic amines can be sensitive to air and light. It is advisable to handle the purified product under an inert atmosphere (e.g., nitrogen) and store it in a cool, dark place.

  • Analytical Control: The purity of the final product should be assessed by appropriate analytical techniques such as HPLC, ¹H NMR, and mass spectrometry.

Purification_Workflow Crude_Product Crude Product in Toluene Decolorization Add Activated Carbon, Stir Crude_Product->Decolorization Filtration1 Filter Decolorization->Filtration1 Concentration Concentrate Solution Filtration1->Concentration Crystallization Add Heptane (Anti-solvent), Cool Concentration->Crystallization Filtration2 Filter Crystallization->Filtration2 Drying Vacuum Dry Filtration2->Drying Pure_Product Pure 3-(2-aminophenyl)-N,N-dimethylpropanamide Drying->Pure_Product

Caption: Purification workflow for the final product.

Conclusion

The presented three-step synthesis provides a reliable and scalable route to 3-(2-aminophenyl)-N,N-dimethylpropanamide. By carefully considering the reaction conditions, safety precautions, and purification strategies outlined in this application note, researchers and process chemists can confidently produce this valuable intermediate on a kilogram scale. The principles and protocols described herein are grounded in established industrial practices and are designed to ensure a safe, efficient, and successful scale-up campaign.

References

  • U.S. Patent 20,150,126,734, "Process for preparation of n,n-di substituted carboxamides," issued May 7, 2015.
  • W.O. Patent 19,960,365,97A1, "Process for the catalytic hydrogenation of aromatic nitro compounds," issued November 21, 1996.
  • ResearchGate. "What is the best technique for amide purification?". Accessed January 23, 2026. [Link]

  • Organic Process Research & Development. "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines". Accessed January 23, 2026. [Link]

  • U.S. Patent 3,499,034, "Hydrogenation of aromatic nitro compounds," issued March 3, 1970.
  • ILO Encyclopaedia of Occupational Health and Safety. "Aromatic Amino Compounds". Accessed January 23, 2026. [Link]

  • U.S. Patent 8,536,355, "Process for producing N,N-dialkyl substituted fatty acids amides," issued September 17, 2013.
  • RSC Green Chemistry. "Exploring the amide coupling of carboxylic acids with amines using green solvent limonene". Accessed January 23, 2026. [Link]

  • ACS Omega. "Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid". Accessed January 23, 2026. [Link]

  • U.S. Patent 3,711,551, "Process of producing ortho-aminophenol," issued January 16, 1973.
  • Organic & Biomolecular Chemistry. "Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages". Accessed January 23, 2026. [Link]

  • U.S. Patent 6,107,498, "Process for making carboxylic amides," issued August 22, 2000.
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  • W.O. Patent 20,201,284,34A1, "Method of reducing aromatic nitro compounds," issued June 25, 2020.
  • U.S. Patent 5,856,538, "Preparation of N-acylamino carboxylic acids and N-acylamino sulfonic acids and their alkali metal salts," issued January 5, 1999.
  • Patsnap. "Method utilizing catalytic hydrogenation synthesis of nitrobenzene compounds to prepare aniline compounds". Accessed January 23, 2026. [Link]

  • Journal of Chemical Technology and Metallurgy. "Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase". Accessed January 23, 2026. [Link]

  • E.P. Patent 0,330,205,B1, "Process for the synthesis of carboxamides," issued June 8, 1994.
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  • PrepChem. "Synthesis of 3-(2-nitrophenyl)propionic acid". Accessed January 23, 2026. [Link]

  • Google Patents. "CN103570577A - Preparation method of N,N-dimethyl propionamide". Accessed January 23, 2026.
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  • ResearchGate. "Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality". Accessed January 23, 2026. [Link]

  • Arcopol. "MATERIAL SAFETY DATA SHEET - DIMETHYLAMINE". Accessed January 23, 2026. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide

Welcome to the technical support center for the synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important molecule. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure scientific integrity and successful outcomes.

Introduction: Synthetic Strategy

The synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide typically proceeds through a two-step sequence:

  • Reduction of a Nitro Precursor: The synthesis often starts with the reduction of a suitable nitro-aromatic compound, such as 3-(2-nitrophenyl)propanoic acid, to form the corresponding aniline, 3-(2-aminophenyl)propanoic acid.

  • Amide Coupling: The resulting amino acid is then coupled with dimethylamine or its salt using a suitable coupling agent to form the final N,N-dimethylamide product.

This guide is structured to address potential issues in each of these key stages.

Visualizing the Synthesis and Troubleshooting Logic

To provide a clear overview, the following diagrams illustrate the general synthetic pathway and the logical flow of the troubleshooting process.

G cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Amide Coupling Start1 3-(2-nitrophenyl)propanoic acid Step1 Reduction (e.g., Catalytic Hydrogenation) Start1->Step1 Product1 3-(2-aminophenyl)propanoic acid Step1->Product1 Product1_ref 3-(2-aminophenyl)propanoic acid Step2 Amide Bond Formation Product1_ref->Step2 Reagent Dimethylamine (or salt) + Coupling Agent (e.g., EDC/HOBt) Reagent->Step2 FinalProduct 3-(2-aminophenyl)-N,N-dimethylpropanamide Step2->FinalProduct

Caption: General two-step synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide.

G Issue Problem Encountered (e.g., Low Yield, Impurity) IdentifyStep Identify the Synthetic Step: Reduction or Coupling? Issue->IdentifyStep AnalyzeData Analyze Analytical Data: (TLC, NMR, MS) IdentifyStep->AnalyzeData TroubleshootReduction Troubleshoot Nitro Reduction AnalyzeData->TroubleshootReduction TroubleshootCoupling Troubleshoot Amide Coupling AnalyzeData->TroubleshootCoupling Purification Optimize Purification AnalyzeData->Purification Solution Implement Corrective Actions TroubleshootReduction->Solution TroubleshootCoupling->Solution Purification->Solution

Caption: Logical workflow for troubleshooting synthesis issues.

Part 1: Troubleshooting the Nitro Group Reduction

The reduction of an aromatic nitro group is a critical step that can be prone to several issues, including incomplete reaction and the formation of undesired byproducts. Catalytic hydrogenation is a common and effective method.[1]

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation of 3-(2-nitrophenyl)propanoic acid is sluggish or incomplete. What are the potential causes?

A1: Several factors can lead to an incomplete or slow hydrogenation reaction:

  • Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old or of poor quality. Ensure you are using a fresh, high-quality catalyst.

  • Insufficient Hydrogen Pressure: The reaction may require a higher hydrogen pressure to proceed efficiently. Check your experimental setup to ensure it can safely handle the required pressure.

  • Solvent Issues: The choice of solvent is crucial. Protic solvents like ethanol or methanol are generally effective. Ensure your starting material is fully dissolved in the chosen solvent.

  • Catalyst Poisoning: Trace impurities in your starting material or solvent can poison the catalyst. Purifying the starting material may be necessary.

Q2: I am observing byproducts in my reaction mixture after the reduction. What are these and how can I avoid them?

A2: The reduction of aromatic nitro compounds can sometimes lead to the formation of hydroxylamines, azo, and azoxy compounds as byproducts.[2] The accumulation of hydroxylamines can be a particular issue.[2]

  • Mechanism of Byproduct Formation: These byproducts arise from the incomplete reduction of the nitro group.

  • Mitigation Strategies:

    • Reaction Time and Temperature: Ensure the reaction is run to completion. Monitoring by Thin Layer Chromatography (TLC) is essential.

    • Catalyst Loading: Increasing the catalyst loading may help drive the reaction to the desired amine.

    • Alternative Reagents: If catalytic hydrogenation proves problematic, other reducing agents like iron in acidic media or tin(II) chloride can be employed, which often offer different selectivity profiles.[1]

Troubleshooting Guide: Nitro Group Reduction
Observed Problem Potential Cause Recommended Action Reference
Reaction stalls before completion (starting material remains) Inactive catalystUse fresh, high-quality Pd/C.[1]
Insufficient hydrogen pressureEnsure a proper seal on your hydrogenation apparatus and consider increasing the pressure (within safe limits).
Catalyst poisoningPurify the starting 3-(2-nitrophenyl)propanoic acid by recrystallization.
Formation of colored impurities (yellow/orange) Formation of azo/azoxy compoundsEnsure complete reduction by extending the reaction time. Consider adding a co-catalyst like a vanadium compound to suppress hydroxylamine accumulation.[2][2]
Product is difficult to isolate from the catalyst Adsorption of the amino acid product onto the catalystAfter filtration of the catalyst, wash it thoroughly with a polar solvent like methanol. Acidifying the filtrate slightly can help protonate the amine and improve solubility.

Part 2: Troubleshooting the Amide Coupling Reaction

The formation of the amide bond between 3-(2-aminophenyl)propanoic acid and dimethylamine is typically achieved using a coupling agent. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize side reactions.[3][4]

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction is giving a low yield. What could be the issue?

A1: Low yields in amide coupling reactions can stem from several sources:

  • Ineffective Coupling Agent Activation: The carboxylic acid may not be efficiently activated by the coupling agent. This can be due to moisture in the reaction or suboptimal reaction conditions.

  • Side Reactions of the Coupling Agent: Carbodiimides can react with the carboxylic acid to form a stable N-acylurea byproduct, which is unreactive towards the amine.[5] This is more prevalent in polar solvents.[6]

  • Poor Nucleophilicity of the Amine: While dimethylamine is a good nucleophile, using its hydrochloride salt without sufficient base to liberate the free amine will prevent the reaction.

  • Steric Hindrance: While not a major issue for dimethylamine, bulky amines can react slowly.[7]

Q2: I have a significant amount of a white precipitate in my reaction that is not my product. What is it?

A2: If you are using DCC as your coupling agent, the white precipitate is likely dicyclohexylurea (DCU), the byproduct of the reaction. DCU is notoriously insoluble in most organic solvents.[4] If using water-soluble EDC, the corresponding urea byproduct should remain in the aqueous phase during workup.[4]

Q3: How can I minimize racemization during the coupling reaction?

A3: While the target molecule is achiral, this is a critical consideration for chiral analogs. Carbodiimide-mediated couplings can sometimes cause partial racemization of the amino acid. The addition of HOBt or other additives helps to suppress this by forming an active ester intermediate that is less prone to racemization.[4]

Troubleshooting Guide: Amide Coupling
Observed Problem Potential Cause Recommended Action Reference
Low conversion to the amide product Formation of N-acylurea byproductAdd HOBt to the reaction mixture. Consider switching to a less polar solvent if possible.[5][6]
Insufficient free amineIf using dimethylamine hydrochloride, ensure at least two equivalents of a non-nucleophilic base (e.g., DIPEA or triethylamine) are used.
Difficult to remove urea byproduct Use of DCCFilter the reaction mixture to remove the precipitated DCU. If the product is soluble, this is straightforward. If not, consider switching to EDC, whose urea byproduct is water-soluble.[4]
Presence of unreacted starting acid Incomplete reactionAllow the reaction to stir for a longer period. Ensure all reagents are of high purity and the reaction is anhydrous.

Part 3: Purification and Characterization

Proper purification and characterization are essential to ensure the identity and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify 3-(2-aminophenyl)-N,N-dimethylpropanamide?

A1: The presence of a basic aniline group and a neutral amide functionality allows for several purification strategies:

  • Acid-Base Extraction: The basic aniline can be protonated with a dilute acid (e.g., 1M HCl) to move it into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product extracted back into an organic solvent.

  • Column Chromatography: Silica gel chromatography can be effective. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, often works well. A small amount of triethylamine can be added to the eluent to prevent the basic product from streaking on the acidic silica gel.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be a highly effective method for achieving high purity.[8]

Q2: What are the key signals to look for in the NMR and Mass Spectrum to confirm the product?

A2:

  • ¹H NMR:

    • Look for the characteristic signals of the aromatic protons on the aminophenyl ring.

    • The N,N-dimethyl group will typically appear as two singlets due to restricted rotation around the amide C-N bond, or a single singlet at higher temperatures.

    • The methylene protons of the propionamide backbone will show characteristic splitting patterns.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed. Fragmentation patterns can also provide structural confirmation.[9]

Experimental Protocols
  • In a suitable pressure vessel, dissolve 3-(2-nitrophenyl)propanoic acid (1.0 eq) in methanol.

  • Add 10% Palladium on carbon (10% w/w).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 50 psi, but optimize as needed) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield crude 3-(2-aminophenyl)propanoic acid.

  • Dissolve 3-(2-aminophenyl)propanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add dimethylamine hydrochloride (1.5 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.5 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12470836, 3-(2-Aminophenyl)propanoic acid. [Link]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry. [Link]

  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. [Link]

  • National Center for Biotechnology Information. (n.d.). Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. [Link]

  • Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • ACS Publications. (n.d.). Selective catalytic hydrogenation of aromatic nitro groups in the presence of acetylenes. Synthesis of (3-aminophenyl)acetylene via hydrogenation of (3-nitrophenyl)acetylene over cobalt polysulfide and ruthenium sulfide catalysts. [Link]

  • ResearchGate. (2007). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4. [Link]

  • Chemistry LibreTexts. (2022). 20.5: Amines and Amides. [Link]

  • The Royal Society of Chemistry. (2011). Direct amide formation from unactivated carboxylic acids and amines. [Link]

  • Amphoteros. (2014). Uphill battles in amide couplings. [Link]

  • YouTube. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • Journal of Applied Pharmaceutical Science. (2019). 15N-NMR spectroscopic studies and investigation of spectral data property relationships of proton pump inhibitors. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubMed. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. [Link]

  • Reddit. (2023). Hydrogenation troubleshooting. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • YouTube. (2017). Advanced Higher: Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • ResearchGate. (n.d.). The nitration of cinnamic acid derivatives. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide

Welcome to the dedicated technical support guide for the synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this synthesis. Given that a standardized, high-yield protocol for this specific molecule is not widely published, this guide focuses on the two most chemically sound synthetic pathways, addressing common challenges and providing field-proven solutions.

PART 1: Proposed Synthetic Pathways

The synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide can be logically approached via two primary routes, each with its own set of challenges and advantages.

Route A: Amide coupling of 3-(2-aminophenyl)propanoic acid with dimethylamine. Route B: Reduction of a nitro precursor, N,N-dimethyl-3-(2-nitrophenyl)propanamide.

This guide is structured to troubleshoot issues that may arise in either of these pathways.

Route A: Amide Coupling Pathway

This route appears more direct but can be challenging due to the potential for low nucleophilicity of the aniline and possible side reactions.

Troubleshooting Workflow for Route A

Route_A_Troubleshooting start Start: Low or No Yield in Amide Coupling check_sm Q1: Are the starting materials pure and correctly characterized? start->check_sm coupling_reagent Q2: Is the coupling reagent appropriate for this substrate? start->coupling_reagent reaction_conditions Q3: Are the reaction conditions (solvent, temperature, base) optimized? start->reaction_conditions side_reactions Q4: Are there signs of side reactions or product degradation? start->side_reactions sol_sm Solution: Verify purity of 3-(2-aminophenyl)propanoic acid and dimethylamine source via NMR, LC-MS. check_sm->sol_sm sol_coupling Solution: Switch to a more potent coupling reagent (e.g., HATU, PyBOP) or convert acid to acid chloride. coupling_reagent->sol_coupling sol_conditions Solution: Use a non-nucleophilic base (DIPEA). Screen aprotic polar solvents (DMF, NMP). Consider increasing temperature. reaction_conditions->sol_conditions sol_side_reactions Solution: Protect the aniline nitrogen if self-condensation is an issue. Perform reaction under inert atmosphere. side_reactions->sol_side_reactions

Caption: Troubleshooting logic for Route A: Amide Coupling.

Frequently Asked Questions (FAQs) for Route A

Q1: My standard amide coupling reaction using EDC/HOBt is giving a low yield. What is the likely cause?

A1: The primary issue is likely the reduced nucleophilicity of the dimethylamine in the presence of the acidic carboxylic acid, or potential side reactions involving the aniline moiety. Standard carbodiimide activators like EDC, while effective for many substrates, may not be potent enough to overcome these challenges. The O-acylisourea intermediate formed from EDC may not react efficiently with dimethylamine.[1]

Expert Insight: The free amino group on the phenyl ring can also interfere with the reaction. It can be protonated by the carboxylic acid, reducing its own nucleophilicity and potentially participating in side reactions.

Q2: What are more suitable coupling reagents for this reaction?

A2: For challenging amide couplings, more robust reagents are recommended. Consider the following options:

ReagentAcronymKey Advantages
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh efficiency, fast reaction times, low epimerization.
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateExcellent for hindered amines and acids, stable.[1]
SOCl₂Thionyl chlorideConverts the carboxylic acid to a highly reactive acid chloride intermediate.[2]

Authoritative Protocol: Amide Coupling using HATU

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 3-(2-aminophenyl)propanoic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.

  • Activation: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 equiv.) and stir the mixture for 15-20 minutes at room temperature.

  • Coupling: Add a solution of dimethylamine (2.0 M in THF, 1.5 equiv.) dropwise to the activated acid mixture.

  • Reaction: Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Q3: I am observing multiple unidentified spots on my TLC plate. What are the possible side reactions?

A3: Several side reactions could be occurring:

  • N-Acylation of the Aniline: The aniline nitrogen of one molecule could react with the activated carboxylic acid of another, leading to dimer or polymer formation.

  • Rearrangement of Activated Intermediate: With carbodiimides like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[1]

  • Reaction with Solvent: If using a reactive solvent, it may participate in the reaction. Using aprotic, non-nucleophilic solvents like DMF, DCM, or acetonitrile is crucial.[3]

To mitigate these, ensure the use of a non-nucleophilic base and consider protecting the aniline's amino group if self-condensation is a persistent issue.

Route B: Nitro Reduction Pathway

This pathway involves the synthesis of an N,N-dimethyl-3-(2-nitrophenyl)propanamide precursor, followed by the selective reduction of the nitro group to an amine. This route can be more reliable as amide bond formation on the nitro-substituted precursor is often more straightforward.

Troubleshooting Workflow for Route B

Route_B_Troubleshooting start Start: Low Yield or Impurities in Nitro Reduction incomplete_reduction Q1: The reaction is incomplete, with starting material remaining. start->incomplete_reduction side_products Q2: I'm observing side products like hydroxylamines or azo compounds. start->side_products amide_cleavage Q3: Is the amide bond being cleaved during reduction? start->amide_cleavage sol_incomplete Solution: Increase catalyst loading, hydrogen pressure, or reaction time. Ensure catalyst is active. incomplete_reduction->sol_incomplete sol_side_products Solution: Optimize reaction conditions (temperature, solvent). Switch to a more selective reducing system. side_products->sol_side_products sol_amide_cleavage Solution: Use milder reducing agents (e.g., Fe/NH₄Cl, SnCl₂). Avoid harsh acidic or basic conditions. amide_cleavage->sol_amide_cleavage

Caption: Troubleshooting logic for Route B: Nitro Reduction.

Frequently Asked Questions (FAQs) for Route B

Q1: How do I synthesize the precursor, N,N-dimethyl-3-(2-nitrophenyl)propanamide?

A1: This precursor can be synthesized from 3-(2-nitrophenyl)propanoic acid and dimethylamine using standard amide coupling conditions, such as those described in Route A. The presence of the electron-withdrawing nitro group generally makes the carboxylic acid easier to activate and less prone to side reactions involving the aromatic ring.

Q2: My catalytic hydrogenation is not going to completion. How can I improve the conversion?

A2: Incomplete hydrogenation can be due to several factors:

  • Catalyst Deactivation: The catalyst (e.g., Pd/C, PtO₂) may be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents and consider filtering the substrate solution through a pad of celite before adding the catalyst.

  • Insufficient Hydrogen: Ensure the system is properly sealed and that there is an adequate supply of hydrogen. Increasing the hydrogen pressure can often improve reaction rates.

  • Mass Transfer Limitations: In heterogeneous catalysis, efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.

Q3: The reduction of the nitro group is producing byproducts. How can I increase the selectivity for the desired aniline?

A3: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[4] Incomplete reduction can lead to the accumulation of these intermediates, while over-reduction or side reactions can form azo or azoxy compounds.

Expert Insight: The choice of reducing agent and conditions is critical for selectivity. While catalytic hydrogenation is powerful, other methods can offer better control.

Recommended Selective Reduction Methods

Reducing SystemKey Advantages
Fe / NH₄ClMild, economical, and often highly selective for the nitro group.[5]
SnCl₂ / HClA classic and reliable method for nitro group reduction.
Na₂S₂O₄Sodium dithionite is a mild reducing agent suitable for sensitive substrates.

Authoritative Protocol: Nitro Reduction using Iron in Ammonium Chloride

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend N,N-dimethyl-3-(2-nitrophenyl)propanamide (1.0 equiv.) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagents: Add ammonium chloride (4.0 equiv.) and iron powder (5.0 equiv.) to the suspension.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (usually 2-4 hours).

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron salts, washing the filter cake with ethanol.

  • Extraction: Concentrate the filtrate in vacuo to remove the ethanol. Add water and ethyl acetate to the residue. Basify the aqueous layer with sodium carbonate to deprotonate the aniline product and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography if necessary.

Q4: I suspect my amide bond is being hydrolyzed during the reduction. How can I prevent this?

A4: Amide bonds are generally stable but can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.[6] If you are using a method that requires strong acid (like SnCl₂/HCl), it is important to control the temperature and reaction time. The Fe/NH₄Cl method is performed under near-neutral conditions and is less likely to cause amide hydrolysis. If hydrolysis remains an issue, consider even milder, metal-free reduction methods, though these may require more optimization.[7]

PART 2: Final Product Characterization

Once the synthesis is complete and the product is purified, it is essential to confirm its identity and purity. The following analytical data would be expected for 3-(2-aminophenyl)-N,N-dimethylpropanamide:

  • ¹H NMR: Expect signals corresponding to the aromatic protons (with characteristic ortho-coupling), the two methylene groups of the propane chain, and the two methyl groups of the dimethylamide. The NH₂ protons will likely appear as a broad singlet.

  • ¹³C NMR: Signals for the six aromatic carbons, the carbonyl carbon of the amide, the two methylene carbons, and the two equivalent methyl carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the N-H stretches of the primary amine, the C=O stretch of the tertiary amide, and aromatic C-H stretches.

By carefully selecting the synthetic route and anticipating potential challenges, researchers can successfully improve the yield and purity of 3-(2-aminophenyl)-N,N-dimethylpropanamide. This guide provides a framework for logical troubleshooting and optimization based on established chemical principles.

References

  • U.S. Patent 4,158,017A, "Preparation of 1,3-diamino-2,2-dimethyl-propane," issued June 12, 1979.
  • Chinese Patent CN103570577A, "Preparation method of N,N-dimethyl propionamide," issued February 12, 2014.
  • "Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts," Dalton Transactions, Royal Society of Chemistry. [Link]

  • "Tips and tricks for difficult amide bond formation?," r/Chempros, Reddit, 2021. [Link]

  • "Conditions optimization for the reduction of nitroarenes," ResearchGate. [Link]

  • European Patent EP0046288A1, "Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal," issued February 24, 1982.
  • Chinese Patent CN113620813B, "Preparation method of N, N-dimethyl-1, 3-propanediamine," issued November 5, 2021.
  • "Progress on 3-Nitropropionic Acid Derivatives," MDPI. [Link]

  • "Direct amide formation from unactivated carboxylic acids and amines," The Royal Society of Chemistry. [Link]

  • "Amine synthesis by nitro compound reduction," Organic Chemistry Portal. [Link]

  • "Synthesis of N,N-dimethyl-γ-(3-nitrophenoxy)-benzene-propanamine," PrepChem.com. [Link]

  • "Chemistry of Amides," Chemistry LibreTexts. [Link]

  • "Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites," PubMed Central. [Link]

  • U.S. Patent 6,107,498A, "Process for making carboxylic amides," issued August 22, 2000.
  • "Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review," Journal of Materials Chemistry A. [Link]

  • "3-(diethylamino)-1-phenylpropan-1-one as a Corrosion Inhibitor for N80 Steel in Acidization of Petroleum Exploitation," ResearchGate. [Link]

  • "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents," PubMed Central. [Link]

  • "3-NITROPROPANAL DIMETHYL ACETAL," Organic Syntheses. [Link]

  • "Amide bond formation: beyond the myth of coupling reagents," Luxembourg Bio Technologies. [Link]

Sources

Troubleshooting

Technical Support Center: Amide Synthesis with Aminophenyl Derivatives

From the Desk of the Senior Application Scientist Welcome to the technical support center for amide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for amide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming amide bonds with aminophenyl (aniline) derivatives. Anilines are a cornerstone of medicinal chemistry, but their unique electronic properties present specific challenges, often leading to unexpected side reactions.

This document moves beyond standard protocols to provide in-depth troubleshooting, rooted in mechanistic understanding. Our goal is to empower you to diagnose issues in your experiments, understand their root causes, and implement robust solutions.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered during the acylation of anilines. For a deeper dive, follow the links to the detailed troubleshooting guides.

  • Q1: My reaction mixture is turning dark brown or black. What's causing this and is my product lost?

    • A: This is a classic sign of aniline oxidation . Anilines, particularly those with electron-donating groups, are highly susceptible to air oxidation, which can generate colored, often polymeric, impurities. While your desired product may still be present, yields will be reduced and purification will be challenging. See Troubleshooting Guide 2 for mitigation strategies.

  • Q2: My mass spec shows a major byproduct with a mass corresponding to my aniline plus two acyl groups. What is this?

    • A: You are likely observing N,N-diacylation , where the initially formed amide is acylated a second time to form an imide. This is common when using highly reactive acylating agents like acyl chlorides or anhydrides, or when using an excess of the acylating partner. See Troubleshooting Guide 1 for control measures.

  • Q3: I'm coupling a complex carboxylic acid with an electron-poor aniline (e.g., 4-nitroaniline), and the reaction is stalled with low conversion. Why?

    • A: Electron-withdrawing groups on the aniline ring significantly decrease the nucleophilicity of the amino group, making it a poor reaction partner for standard activated esters.[1] Your reaction requires more forceful conditions or a more potent coupling reagent. See Troubleshooting Guide 3 for solutions to this common problem.

  • Q4: I'm trying to use an acyl chloride with a Lewis acid, and I'm getting a complex mixture of isomers instead of my N-acylated product. What's happening?

    • A: You are likely promoting a competitive C-acylation (Friedel-Crafts) reaction on the electron-rich aromatic ring.[2] Furthermore, the Lewis acid can complex with the amino group, deactivating the ring and leading to unexpected outcomes.[3] This approach is generally not recommended for anilines. See Troubleshooting Guide 4 for the correct synthetic strategy.

  • Q5: My starting carboxylic acid is enantiopure, but my final amide product is a racemic mixture. How can I prevent this?

    • A: The chiral center (α-carbon) of your carboxylic acid is likely undergoing epimerization . This can be caused by an overly reactive activated intermediate, excessive heat, or the presence of a strong base. The choice of coupling reagent and additives is critical for preserving stereochemical integrity. See the table in Troubleshooting Guide 3 for reagent recommendations.

Troubleshooting Guide 1: Over-Acylation (Diacylation)

Problem: The formation of a diacylated byproduct (an imide) is observed, leading to yield loss and purification difficulties.

Root Cause Analysis: The N-H proton of the initially formed mono-acylated amide is weakly acidic. In the presence of a base and a sufficiently reactive acylating agent, this proton can be removed, and the resulting nitrogen anion attacks a second molecule of the acylating agent. This is particularly prevalent with highly reactive acylating agents like acyl chlorides and anhydrides.[]

Diacylation_Pathway Aniline Aniline (R-NH2) Mono_Amide Desired Product (Mono-acylated Amide) Aniline->Mono_Amide 1. R'-COX 2. Base Acyl_Source Acylating Agent (R'-COX) Di_Amide Side Product (Diacylated Imide) Mono_Amide->Di_Amide

Caption: Competing pathways for mono- and diacylation of anilines.

Solutions & Protocols
  • Control Stoichiometry: The most direct solution is to limit the amount of the acylating agent.

    • Protocol: Use a precision pump to slowly add a solution of the acylating agent (1.0 eq.) to the reaction mixture containing the aniline (1.05-1.1 eq.) and a non-nucleophilic base over several hours. This prevents a high transient concentration of the acylating agent.

  • Use a Milder Acylation Method: Avoid highly reactive acyl chlorides. Instead, use a carboxylic acid activated in situ with a coupling reagent. This generates a less reactive intermediate that is more selective for the more nucleophilic aniline over the less nucleophilic amide.

    • Recommended Method: Carbodiimide coupling (EDC).

    • Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form an O-acylisourea intermediate. This is a moderately reactive "active ester" that readily reacts with the aniline but is significantly less likely to react with the product amide.[5] The urea byproduct is also typically water-soluble, simplifying workup.

Protocol: Controlled Mono-Acylation using EDC
  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve the aniline derivative (1.1 eq.) and the carboxylic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., Dichloromethane or DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq.) and, optionally, an additive like Hydroxybenzotriazole (HOBt) (0.5-1.0 eq.) to the mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Track the consumption of the carboxylic acid starting material by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a dilute acid wash (e.g., 1M HCl) to remove excess aniline and the EDC byproduct. Extract the product with an organic solvent.

Troubleshooting Guide 2: Oxidation of Aniline

Problem: The reaction mixture darkens significantly (yellow -> brown -> black), and purification yields a tarry, complex mixture of products.

Root Cause Analysis: Anilines, especially those bearing electron-donating groups (e.g., -OCH₃, -OH, -NR₂), have low oxidation potentials. They can be readily oxidized by atmospheric oxygen, particularly in the presence of metal catalysts or basic conditions. The oxidation process often involves radical mechanisms, leading to the formation of highly colored quinone-imines and ultimately, intractable polymeric materials.

Oxidation_Workflow Start Reaction Setup Check_Atmosphere Is reaction under inert atmosphere? Start->Check_Atmosphere Inert_Setup Degas solvent. Purge flask with N2/Ar. Check_Atmosphere->Inert_Setup No Run_Reaction Proceed with Reaction Check_Atmosphere->Run_Reaction Yes Inert_Setup->Run_Reaction Observe_Color Monitor for color change Run_Reaction->Observe_Color Observe_Color->Run_Reaction No, continue Dark_Color Reaction Darkens Observe_Color->Dark_Color Yes Troubleshoot Consider alternative reagents or protecting group strategy Dark_Color->Troubleshoot

Caption: Workflow to prevent aniline oxidation during synthesis.

Solutions & Protocols
  • Maintain an Inert Atmosphere: This is the most critical and effective preventative measure.

    • Protocol:

      • Solvent Degassing: Before use, sparge anhydrous solvents with an inert gas (N₂ or Ar) for 15-30 minutes to remove dissolved oxygen.

      • Flask Preparation: Flame-dry the reaction flask under vacuum and backfill with inert gas. Repeat this cycle three times.

      • Execution: Maintain a positive pressure of inert gas throughout the reaction, using a balloon or a bubbler system. Add reagents via syringe through a septum.

  • Protect the Amine: For multi-step syntheses where the aniline functionality is not immediately required, consider protecting it.

    • Rationale: Converting the highly activating -NH₂ group into a less activating amide (e.g., an acetamide) significantly increases its stability towards oxidation and moderates its reactivity in other reactions like electrophilic aromatic substitution.[6]

    • Protection Protocol (Acetylation):

      • Dissolve the aniline (1.0 eq.) in a suitable solvent (e.g., DCM).

      • Add a base such as pyridine or triethylamine (1.5 eq.).

      • Cool to 0 °C and slowly add acetic anhydride or acetyl chloride (1.1 eq.).

      • Stir until the reaction is complete (monitored by TLC).

      • The resulting acetanilide is much more robust and can be carried through subsequent steps. The protecting group can be removed later under acidic or basic hydrolysis.

Troubleshooting Guide 3: Low Reactivity of Electron-Deficient Anilines

Problem: The reaction between a carboxylic acid and an aniline bearing strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) is sluggish, resulting in low yields.

Root Cause Analysis: The lone pair on the aniline nitrogen is delocalized into the aromatic ring. Electron-withdrawing groups (EWGs) further pull electron density from the ring and, by extension, from the nitrogen atom. This reduces the nucleophilicity of the amine, making it a poor partner for attack on an activated carboxylic acid. Standard coupling reagents like EDC may not generate a sufficiently reactive electrophile to drive the reaction to completion.[1]

Solutions & Protocols
  • Employ High-Potency Coupling Reagents: Use modern phosphonium or aminium/uronium salt-based reagents that generate highly reactive activated esters.

    • Rationale: Reagents like HATU, HBTU, and PyBOP incorporate activating additives (HOAt or HOBt) directly into their structure. Upon reaction with a carboxylate, they form OAt or OBt active esters, which are superb leaving groups and react efficiently even with weak nucleophiles.[7] HATU is often considered the gold standard for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[7]

    • Protocol (HATU Coupling):

      • Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), the electron-deficient aniline (1.2 eq.), and HATU (1.1 eq.) in anhydrous DMF.

      • Cool the mixture to 0 °C.

      • Add a non-nucleophilic base, typically Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

      • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 4-12 hours. For very challenging substrates, gentle heating (40-50 °C) may be required.

      • Monitor by LC-MS. Workup typically involves aqueous washes and extraction.

  • Optimize Reaction Conditions:

    • Temperature: For sluggish reactions, increasing the temperature can significantly improve the reaction rate.

    • Solvent: Use a polar aprotic solvent like DMF or NMP, which can help solvate the intermediates and facilitate the reaction.

Data Presentation: Comparison of Common Coupling Reagents
ReagentFull NameActivating GroupRelative ReactivityRacemization RiskByproduct Solubility
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideO-acylisoureaModerateLow (with additives)Water-soluble
DCC DicyclohexylcarbodiimideO-acylisoureaModerateLow (with additives)Organic-soluble (DCU)
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHOBt EsterHighLowWater-soluble
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHOAt EsterVery HighVery LowWater-soluble
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHOBt EsterHighLowOrganic-soluble
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateOxyma EsterVery HighVery LowWater-soluble

Troubleshooting Guide 4: C-Acylation Side Reaction

Problem: Formation of an isomeric byproduct where the acyl group is attached to the aromatic ring instead of the nitrogen atom.

Root Cause Analysis: This is a Friedel-Crafts acylation reaction, a type of electrophilic aromatic substitution (EAS). The amino group of aniline is a powerful activating group, making the ortho and para positions of the ring highly electron-rich and susceptible to attack by strong electrophiles.[2] Using classical Friedel-Crafts conditions (e.g., an acyl chloride with a Lewis acid like AlCl₃) is highly problematic. The Lewis acid will preferentially coordinate to the basic nitrogen atom, which severely deactivates the ring and can lead to a complex and undesirable product mixture.[3]

Acylation_Selectivity Aniline Aniline N_Acylation Desired N-Acylation Aniline->N_Acylation Coupling Reagent (e.g., HATU, EDC) Neutral/Mild Base C_Acylation Side Reaction (C-Acylation) Aniline->C_Acylation Acyl Chloride + Lewis Acid (AlCl3) (Friedel-Crafts)

Caption: Condition-dependent selectivity between N- and C-acylation.

Solutions & Protocols
  • Avoid Friedel-Crafts Conditions: The fundamental solution is to use reaction conditions that do not generate a free acylium ion or a highly reactive electrophilic complex capable of attacking the aromatic ring.

    • Protocol: Employ any of the standard peptide coupling methodologies described in Troubleshooting Guide 3 . Reagents like EDC, HATU, HBTU, etc., create activated esters. The carbonyl carbon of an activated ester is electrophilic, but it is not reactive enough to acylate the benzene ring. It will react exclusively with the most nucleophilic site in the molecule: the amino group.

  • Amine Protection as a Control Strategy: If subsequent steps in your synthesis require harsh electrophilic conditions, the only viable strategy is to temporarily reduce the activating effect of the amino group.

    • Rationale: As described in Guide 2 , converting the amine to an amide (e.g., acetanilide) makes the nitrogen lone pair less available to activate the ring. The amide group is still an ortho-, para-director but is only moderately activating, which provides much greater control over subsequent EAS reactions and prevents C-acylation.[6][8]

References

  • National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides | Organic Chemistry. Retrieved from [Link]

  • Journal of the American Chemical Society. (2017, January 24). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand Promoted Ruthenium Catalyzed Deaminative Coupling Reaction of Primary Amines. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-(2-aminophenyl)-N,N-dimethylpropanamide

Welcome to the technical support center for the synthesis and optimization of 3-(2-aminophenyl)-N,N-dimethylpropanamide. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-(2-aminophenyl)-N,N-dimethylpropanamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing in-depth, cause-and-effect troubleshooting and validated experimental strategies. Our goal is to empower you to not only successfully synthesize the target compound but also to understand the critical parameters that govern yield, purity, and scalability.

Synthesis Overview: A Two-Stage Approach

The most reliable and common route to 3-(2-aminophenyl)-N,N-dimethylpropanamide involves a two-step sequence starting from 3-(2-nitrophenyl)propanoic acid. This strategy isolates the two key transformations—amide bond formation and nitro group reduction—preventing undesirable side reactions.

The primary challenges in this synthesis are:

  • Step 1 (Amide Coupling): Achieving high conversion without racemization (if applicable to derivatives) and managing byproducts from coupling reagents.

  • Step 2 (Nitro Reduction): Ensuring complete reduction of the nitro group without affecting the newly formed amide bond and facilitating straightforward product isolation.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Nitro Group Reduction A 3-(2-nitrophenyl)propanoic Acid D 3-(2-nitrophenyl)-N,N-dimethylpropanamide A->D Reacts with B Dimethylamine (or HCl salt) B->D C Amide Coupling Reagent (e.g., EDC, HATU) C->D Mediates F 3-(2-aminophenyl)-N,N-dimethylpropanamide (Final Product) D->F Reduction E Reducing Agent (e.g., Pd/C, H₂ or SnCl₂) E->F Mediates G cluster_decision Choosing a Nitro Reduction Method Start Is Hydrogenation Equipment Available? Method_H2 Use Catalytic Hydrogenation (Pd/C, H₂) Start->Method_H2 Yes Check_Purity Is Product Purity the Top Priority? Start->Check_Purity No Note_H2 Generally cleaner, avoids metal salt byproducts. Method_H2->Note_H2 Method_Chem Use Chemical Reduction (SnCl₂, Fe/NH₄Cl) Note_Chem Robust and scalable, but requires careful workup. Method_Chem->Note_Chem Check_Purity->Method_H2 Yes Check_Purity->Method_Chem No

Caption: Decision workflow for nitro reduction method.

Optimized Protocol: Catalytic Hydrogenation

  • In a flask suitable for hydrogenation, dissolve 3-(2-nitrophenyl)-N,N-dimethylpropanamide (1.0 eq) in methanol (0.1 M).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the starting material).

  • Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle 3 times.

  • Stir the reaction vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-4 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Frequently Asked Questions (FAQs)

Q1: Can I use thionyl chloride (SOCl₂) to activate the carboxylic acid instead of a coupling reagent?

A1: Yes, this is a viable alternative. Reacting 3-(2-nitrophenyl)propanoic acid with thionyl chloride (often with a catalytic amount of DMF) will form the corresponding acyl chloride. [1]This is a highly reactive intermediate that will readily react with dimethylamine. However, this method has drawbacks: thionyl chloride is highly corrosive and generates HCl and SO₂ gas. [1]You must add the dimethylamine in a subsequent step, and you will need at least two equivalents of the amine (or one equivalent of amine and one of a non-nucleophilic base) to neutralize the generated HCl. [1]For ease of operation and safety on a lab scale, modern coupling reagents are generally preferred.

Q2: How do I best monitor the progress of these reactions?

A2: Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a mobile phase that gives good separation between your starting material and product (e.g., 50-70% ethyl acetate in hexanes). Staining with potassium permanganate or viewing under UV light will help visualize the spots. For more precise monitoring, especially for byproduct formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It will confirm the disappearance of starting material and the appearance of the product with the correct mass.

Q3: My final product, 3-(2-aminophenyl)-N,N-dimethylpropanamide, is an oil. How can I best purify it?

A3: If the crude product from the reduction step is an oil and contains impurities, purification via column chromatography is the standard method.

  • Stationary Phase: Silica gel.

  • Mobile Phase: Start with a less polar eluent (e.g., 30% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 70-100% ethyl acetate). The aniline product is significantly more polar than the nitro precursor, so it will elute later. Adding a small amount of triethylamine (0.5-1%) to the eluent can prevent the basic amine product from streaking on the acidic silica gel.

Q4: Is it possible to perform this synthesis as a one-pot reaction?

A4: A one-pot synthesis is theoretically possible but highly challenging and not recommended for initial optimizations. The conditions for amide coupling (often anhydrous, with a base) are vastly different from those for nitro reduction (protic solvent, catalyst, acidic or neutral pH). Attempting to combine them would likely lead to a complex mixture of byproducts and low yields. A two-step process with isolation of the intermediate is more robust and easier to troubleshoot.

References

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Chemguide. (n.d.). The Preparation of Amides. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • ResearchGate. (2021). Why did my amide synthesis does not work?. [Link]

  • ResearchGate. (n.d.). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles. [Link]

Sources

Troubleshooting

Technical Support Center: Amide Coupling with Electron-Rich Anilines

Welcome to the technical support center for amide coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the nuanced challenges of coupl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the nuanced challenges of coupling electron-rich anilines. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot effectively and optimize your synthetic strategies.

The Challenge: The Paradox of Electron-Rich Anilines

On the surface, anilines bearing electron-donating groups (EDGs) like methoxy (-OCH₃), alkyl, or dialkylamino groups should be highly nucleophilic and, therefore, excellent partners in amide coupling reactions. However, their increased electron density introduces a unique set of challenges that can lead to sluggish reactions, low yields, and complex side products. The primary issues stem from:

  • Oxidation: The high electron density makes the aniline susceptible to oxidation, leading to colored impurities and decomposition.

  • Reduced Nucleophilicity at Nitrogen: While the ring is electron-rich, the lone pair on the nitrogen atom can be delocalized into the aromatic system, paradoxically reducing its availability for nucleophilic attack on the activated carboxylic acid.

  • Side Reactions: The activated intermediates in amide coupling can be highly reactive, and with a sensitive substrate like an electron-rich aniline, unwanted side reactions can become major pathways.

This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions that address common problems encountered in the lab.

Q1: My reaction is slow, incomplete, or not working at all. What should I check first?

This is the most common issue. Let's break down the potential causes and solutions in a logical workflow.

Troubleshooting Workflow for a Failed Amide Coupling Reaction

G Start Reaction Failure: Low or No Conversion Coupling_Reagent Is the Coupling Reagent Appropriate and Active? Start->Coupling_Reagent Base_Choice Is the Base Correct? (Sterically Hindered, Non-Nucleophilic) Coupling_Reagent->Base_Choice No Solution_Reagent Switch to a more potent reagent: HATU, COMU, or PyAOP. Consider a phosphonium salt (PyBOP). Coupling_Reagent->Solution_Reagent Yes Solvent_Conditions Are the Solvent & Temperature Optimal? Base_Choice->Solvent_Conditions No Solution_Base Use a non-coordinating base: DIPEA or 2,4,6-Collidine. Avoid Et3N if possible. Base_Choice->Solution_Base Yes Aniline_Quality Is the Aniline Pure and Free of Oxidation? Solvent_Conditions->Aniline_Quality No Solution_Solvent Use polar aprotic solvents: DMF, NMP, or DMA. Consider gentle heating (40-60 °C). Solvent_Conditions->Solution_Solvent Yes Solution_Aniline Purify aniline immediately before use (e.g., column, distillation). Run reaction under inert atmosphere (N2/Ar). Aniline_Quality->Solution_Aniline Yes

Caption: A decision-making workflow for troubleshooting failed amide coupling reactions.

In-depth Explanation:

  • Coupling Reagent Choice: Standard carbodiimide reagents like EDC, often used with HOBt, can be too slow for these less nucleophilic anilines.[1] Uronium/aminium or phosphonium-based reagents are generally more effective. HATU, which forms a highly reactive OAt-ester, is an excellent first choice due to its high efficiency and ability to accelerate the reaction.[2] COMU is another modern, highly effective reagent with the added benefit of being based on OxymaPure, which is safer than the potentially explosive HOBt or HOAt.[3]

  • Base Selection: The base is critical. Its role is to deprotonate the carboxylic acid, but it should not interfere with the coupling reagent or the activated intermediate.

    • Avoid: Triethylamine (Et₃N) can sometimes cause side reactions.

    • Prefer: Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are ideal.[3][4] They are basic enough to facilitate the reaction but are too bulky to act as competing nucleophiles.

  • Solvent and Temperature: Polar aprotic solvents like DMF, NMP, or DMA are generally the best choice as they can solubilize the reagents and help to accelerate the reaction. If the reaction is sluggish at room temperature, gentle heating to 40-60 °C can often provide the necessary activation energy without causing significant decomposition.

  • Aniline Quality: Electron-rich anilines are notoriously unstable and can oxidize on standing, even over a short period. The resulting oxidized species can inhibit the reaction and introduce impurities. Always use freshly purified aniline. If the aniline is a solid, consider a quick filtration through a plug of silica gel. If it's a liquid, distillation may be necessary. Running the reaction under an inert atmosphere of nitrogen or argon is highly recommended to prevent in-situ oxidation.

Q2: I'm seeing a lot of side products, including a major one that seems to be related to my coupling reagent. What is happening?

This is a classic problem when using uronium/aminium reagents like HBTU or HATU, especially if the reaction conditions are not optimized.

The Culprit: Guanidinium Byproduct Formation

With reagents like HBTU and HATU, a common side reaction is the capping of the aniline by the coupling reagent itself, forming a guanidinium byproduct. This occurs when the aniline attacks the electron-deficient carbon of the coupling reagent instead of the activated carboxylic acid.

Mechanism of Guanidinium Side Product Formation

Caption: Competing pathways of desired amide formation versus guanidinium byproduct formation.

How to Prevent Guanidinium Formation:

  • Order of Addition is Crucial: The most effective way to prevent this side reaction is to pre-activate the carboxylic acid before adding the aniline.

    • Dissolve the carboxylic acid in your chosen solvent (e.g., DMF).

    • Add the base (e.g., DIPEA).

    • Add the coupling reagent (e.g., HATU) and stir for 5-10 minutes. This allows for the formation of the active ester.

    • Then, add the electron-rich aniline to the reaction mixture.

  • Use Phosphonium Reagents: Phosphonium-based reagents like PyBOP do not have the same propensity to form these byproducts and can be a good alternative if guanidinium formation is a persistent issue.

  • Stoichiometry: Avoid using a large excess of the coupling reagent. A slight excess (1.1 to 1.2 equivalents) is usually sufficient.[2]

Q3: Which coupling reagent is the best choice for my electron-rich aniline?

There is no single "best" reagent, as the optimal choice depends on the specific substrates and reaction conditions. However, we can group them by reactivity and suitability.

Coupling ReagentClassKey AdvantagesPotential Issues
HATU Aminium SaltHighly reactive, fast kinetics, excellent for difficult couplings.[2]Can cause guanidinium side products if order of addition is not controlled.
HBTU/TBTU Aminium SaltGood general-purpose reagents, less expensive than HATU.[3]Less reactive than HATU; can also form guanidinium byproducts.
COMU Uronium SaltReactivity comparable to HATU, but with a safer, non-explosive Oxyma leaving group.[3]Newer and potentially more expensive.
PyBOP Phosphonium SaltExcellent for avoiding guanidinium side products; good for sterically hindered substrates.Can be less reactive than HATU for some substrates. Byproduct (HMPA) is a carcinogen.
EDC/HOBt CarbodiimideInexpensive and common.Often too slow and inefficient for electron-rich anilines.[1]
T3P® Cyclic AnhydrideBroad compatibility, clean reaction profile (byproducts are water-soluble).Requires a stoichiometric amount of base.

Senior Scientist Recommendation: Start with HATU due to its high reactivity, but be meticulous with your order of addition (pre-activate the acid). If side reactions persist, or for scale-up where safety is paramount, COMU is an excellent, modern alternative.

Detailed Experimental Protocols

These protocols are designed to be a robust starting point for your experiments.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol emphasizes the pre-activation of the carboxylic acid to minimize side reactions.

Materials:

  • Carboxylic acid (1.0 eq)

  • Electron-rich aniline (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) to a dried reaction flask.

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.5 M.

  • Basification: Add DIPEA (2.5 eq) to the solution and stir for 2 minutes.

  • Pre-activation: Add HATU (1.1 eq) in one portion. Stir the mixture at room temperature for 10 minutes. The solution may change color or clarity as the active ester forms.

  • Amine Addition: In a separate flask, dissolve the electron-rich aniline (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally with brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.[1]

Q4: My purification is challenging. The product and starting aniline have very similar Rf values. What can I do?

This is a common frustration. Here are some field-tested strategies:

  • Acidic Wash: Ensure your work-up includes an acidic wash (e.g., 1M HCl or 5% citric acid). The basic aniline starting material will be protonated and move into the aqueous layer, while your neutral amide product remains in the organic layer. This is often the most effective single step for removing unreacted aniline.

  • Chromatography Solvent System:

    • Add a small amount of acid: Sometimes, adding a tiny amount of acetic acid (0.1-0.5%) to your chromatography eluent can help to streak the baseline aniline impurity without affecting the amide product's elution.

    • Switch polarity: Instead of the standard ethyl acetate/hexane system, try dichloromethane/methanol. The different solvent interactions can sometimes provide the separation needed.

  • Crystallization: If your product is a solid, crystallization is an excellent method for purification. Screen various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water, dichloromethane/pentane) to find one that allows your product to crystallize while leaving impurities in the mother liquor.

  • Reverse-Phase Chromatography: If all else fails and the product is valuable, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient is highly effective at separating compounds with subtle polarity differences.

By systematically addressing these key parameters—reagent choice, reaction setup, and purification strategy—you can successfully navigate the challenges of amide coupling with electron-rich anilines and achieve your synthetic goals with higher efficiency and purity.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.[Link][1]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.[Link][4]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.[Link]

  • The preparation and applications of amides using electrosynthesis. Royal Society of Chemistry.[Link][5]

  • Does anyone have experience with amide coupling reaction of aniline? ResearchGate.[Link][6]

  • Coupling Reagents. Aapptec Peptides.[Link][2]

Sources

Optimization

Technical Support Center: Purification of Polar Aminophenyl Compounds

Welcome to the technical support center for the purification of polar aminophenyl compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar aminophenyl compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-tricky molecules. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and make informed decisions during your purification workflows.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and hurdles faced when purifying polar aminophenyl compounds.

Q1: Why are my polar aminophenyl compounds so difficult to purify with standard chromatography methods?

A1: The difficulty arises from the dual nature of these molecules. The "polar" aspect, often due to hydroxyl or other polar functional groups, makes them highly soluble in polar solvents. The "aminophenyl" part, a basic amine on an aromatic ring, introduces strong interactions with stationary phases. In reversed-phase (RP) chromatography, the high polarity can lead to poor retention, with your compound eluting in the solvent front[1][2]. Conversely, in normal-phase (NP) chromatography, the basic amine can interact very strongly with the acidic silanol groups of a standard silica stationary phase, causing peak tailing or even irreversible binding[2][3].

Q2: My aminophenyl compound is showing significant peak tailing in both normal-phase and reversed-phase HPLC. What is the primary cause?

A2: Peak tailing for basic compounds like aminophenyls is most often caused by secondary interactions with the stationary phase. In both NP and RP silica-based columns, residual acidic silanol groups on the silica surface can interact strongly with the basic amine functional group of your compound[3][4]. This leads to a portion of your analyte being more strongly retained, resulting in a "tailing" peak shape. This can compromise resolution and the accuracy of quantification[4].

Q3: I am struggling to crystallize my polar aminophenyl compound. It either oils out or remains stubbornly in solution. What can I do?

A3: Crystallization of polar aminophenyl compounds can be challenging due to their high solubility in many common solvents. One effective strategy is to convert the amine to its ammonium salt by adding an acid like HCl or trifluoroacetic acid (TFA)[5]. This often significantly changes the compound's solubility profile, potentially making it amenable to crystallization from a different solvent system. Another approach is to use a co-solvent system, dissolving your compound in a minimal amount of a polar solvent and then slowly adding a less polar anti-solvent to induce crystallization[6].

Q4: Can I use a simple acid-base extraction to purify my aminophenyl compound?

A4: Yes, acid-base extraction is a powerful and often underutilized technique for purifying aminophenyl compounds, especially for removing non-basic impurities. By washing your organic solution with an aqueous acid (e.g., dilute HCl), you can protonate the basic amine, making it a water-soluble salt that partitions into the aqueous layer[7][8][9]. You can then separate the layers, basify the aqueous layer to deprotonate your amine (making it organic-soluble again), and extract it back into an organic solvent. This is particularly useful for initial cleanup before a chromatographic step.

Troubleshooting Guides

This section provides more in-depth troubleshooting for specific purification techniques.

Guide 1: Reversed-Phase Chromatography (RPC)

Issue: Poor retention; compound elutes in the solvent front.

Causality: Highly polar aminophenyl compounds have a weak affinity for the non-polar stationary phase (like C18) and a strong affinity for the highly aqueous mobile phases often used in RPC. This results in minimal retention.

Troubleshooting Workflow:

RPC_Troubleshooting start Poor Retention in RPC step1 Increase Mobile Phase pH start->step1 Suppress Amine Protonation step4 Switch to HILIC start->step4 Alternative Strategy step2 Use a Polar-Embedded Column step1->step2 Still Poor Retention end Improved Retention step1->end Sufficient Retention step3 Consider Ion-Pairing Agents step2->step3 Further Improvement Needed step2->end Sufficient Retention step3->end step4->end NPC_Troubleshooting start Peak Tailing in NPC step1 Add a Basic Modifier start->step1 Mask Silanol Groups step2 Use a Deactivated Silica step1->step2 Tailing Persists end Symmetrical Peaks step1->end Symmetrical Peaks step3 Consider an Amine-Bonded Phase step2->step3 Further Improvement Needed step2->end Symmetrical Peaks step3->end HILIC_Workflow start Start HILIC Method Development step1 Select a HILIC Column (e.g., Silica, Amide, Diol) start->step1 step2 Initial Mobile Phase: 95% Acetonitrile / 5% Aqueous Buffer step1->step2 step3 Run Gradient Elution (e.g., 95% to 50% Acetonitrile) step2->step3 step4 Analyze Retention and Peak Shape step3->step4 decision Optimize? step4->decision step5 Adjust Buffer pH or Salt Concentration decision->step5 Yes end Final HILIC Method decision->end No step6 Fine-tune Gradient Slope step5->step6 step6->step3

Sources

Troubleshooting

Technical Support Center: 3-(2-aminophenyl)-N,N-dimethylpropanamide

A Foreword from Your Senior Application Scientist Welcome to the dedicated technical support center for 3-(2-aminophenyl)-N,N-dimethylpropanamide. As researchers and drug development professionals, we understand that the...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical support center for 3-(2-aminophenyl)-N,N-dimethylpropanamide. As researchers and drug development professionals, we understand that the stability and purity of your reagents are paramount to the success and reproducibility of your experiments. While specific, peer-reviewed stability data for 3-(2-aminophenyl)-N,N-dimethylpropanamide is not extensively documented, its chemical structure, featuring a primary aromatic amine (aniline moiety) and a tertiary amide, provides a strong basis for predicting its stability profile.

This guide is built upon established principles of organic chemistry and extensive field experience with structurally related compounds. We will explore the potential stability issues arising from the inherent reactivity of the aniline and amide functional groups and provide you with practical, actionable troubleshooting advice and best practices. Our goal is to empower you to proactively manage the stability of this compound and ensure the integrity of your results.

Troubleshooting Guide

This section addresses common issues you may encounter during the handling and use of 3-(2-aminophenyl)-N,N-dimethylpropanamide.

Issue 1: The solid compound or its solution has developed a yellow, brown, or reddish color over time.

Q: Why is my sample of 3-(2-aminophenyl)-N,N-dimethylpropanamide changing color?

A: The discoloration of your compound is a classic indicator of oxidative degradation of the 2-aminophenyl (aniline) moiety. Aromatic amines are highly susceptible to oxidation, especially when exposed to air (oxygen), light, and trace metal impurities. The initial oxidation products can further react to form highly colored polymeric materials.

Causality Explained: The lone pair of electrons on the nitrogen atom of the aromatic amine makes the ring highly activated and prone to oxidation. This process can be initiated by atmospheric oxygen and accelerated by exposure to UV light or heat. The resulting intermediates, such as nitroso and nitro compounds, can couple to form colored azo and azoxy compounds.

Immediate Troubleshooting Steps:

  • Assess Purity: Use an appropriate analytical method, such as HPLC with UV detection or LC-MS, to determine the purity of the discolored sample. Compare the chromatogram to that of a fresh, uncolored sample if available.

  • Solvent Check: If the discoloration is observed in a solution, ensure the solvent is of high purity and has been properly degassed to remove dissolved oxygen. Some solvents can also contain peroxide impurities that will accelerate oxidation.

  • Consider Purification: If the purity has significantly decreased, consider repurifying a small amount by a suitable method like column chromatography or recrystallization, if a protocol is available. However, be aware that the purified compound will remain susceptible to oxidation.

Preventative Measures:

  • Storage: Store the solid compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keep it in a desiccator at the recommended temperature, typically 2-8°C, to minimize both oxidative and hydrolytic degradation.

  • Handling: When preparing solutions, use freshly opened, high-purity solvents. Degas the solvent by sparging with an inert gas or by using the freeze-pump-thaw technique. Prepare solutions fresh for each experiment whenever possible.

  • Exclusion of Light: Protect both the solid compound and its solutions from light by using amber vials and wrapping containers in aluminum foil.

Issue 2: I am observing a loss of potency or the appearance of new, more polar peaks in my HPLC analysis.

Q: My experimental results are inconsistent, and I suspect the compound is degrading in my aqueous buffer. What could be the cause?

A: This is likely due to the hydrolysis of the N,N-dimethylpropanamide side chain. Amide bonds are stable, but they can undergo hydrolysis to form a carboxylic acid and an amine, a reaction that is catalyzed by acidic or basic conditions and accelerated by heat.[1][2]

Causality Explained: In acidic solutions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1] In basic solutions, the hydroxide ion directly attacks the carbonyl carbon.[3][4] The result in both cases is the cleavage of the C-N bond.

Immediate Troubleshooting Steps:

  • Confirm Degradation Product: Analyze your sample using LC-MS to identify the masses of the new peaks. The primary hydrolysis product would be 3-(2-aminophenyl)propanoic acid (M.W. 179.20 g/mol ) and dimethylamine.

  • pH and Temperature Review: Check the pH and temperature of your experimental buffer. Extreme pH values (pH < 4 or pH > 8) and elevated temperatures will significantly increase the rate of hydrolysis.

  • Buffer Composition: Be aware that some buffer components can act as nucleophiles and contribute to the degradation of your compound.

Preventative Measures:

  • pH Control: Whenever possible, conduct your experiments in buffers with a pH close to neutral (pH 6-8).

  • Temperature Management: Avoid heating solutions of the compound for extended periods. If heating is necessary, perform a time-course stability study under your experimental conditions to understand the degradation kinetics.

  • Fresh Preparations: Prepare aqueous solutions of the compound immediately before use. Avoid storing stock solutions in aqueous buffers for long periods, even when frozen. For stock solutions, consider using a non-aqueous, aprotic solvent like anhydrous DMSO or DMF and store it at -20°C or -80°C.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 3-(2-aminophenyl)-N,N-dimethylpropanamide?

A1: To maximize shelf life, the solid compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture.[5] The vial should be flushed with an inert gas like argon or nitrogen to displace air and prevent oxidation.[6] Store the container in a cool, dark, and dry place, preferably in a desiccator at 2-8°C.[7]

Q2: How can I prepare a stable stock solution of this compound?

A2: For the most stable stock solution, dissolve the compound in a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Portion the stock solution into single-use aliquots in amber vials with tightly sealed caps and store them at -20°C or -80°C. This minimizes exposure to water, which can cause hydrolysis, and repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

A3: Yes, due to the presence of the aniline moiety, the compound is expected to be light-sensitive. Aromatic amines can absorb UV light, which can catalyze oxidative degradation.[8] It is crucial to protect both the solid material and its solutions from light.[5]

Q4: How can I determine the stability of 3-(2-aminophenyl)-N,N-dimethylpropanamide under my specific experimental conditions?

A4: You should perform a forced degradation study.[9][10] This involves intentionally exposing the compound to stressful conditions to identify potential degradation products and pathways. The results will help you develop stability-indicating analytical methods and determine appropriate handling and storage procedures for your specific application. A general protocol is provided below.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for investigating the stability of 3-(2-aminophenyl)-N,N-dimethylpropanamide. The goal is to induce 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[8]

Materials:

  • 3-(2-aminophenyl)-N,N-dimethylpropanamide

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂, 30%)

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a small amount of the solid compound in a vial and heat at 80°C for 48 hours.

    • Dissolve the stressed solid in methanol for HPLC analysis.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of the compound in methanol to direct sunlight or a photostability chamber for 24-48 hours.

    • Analyze by HPLC.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase and analyze it alongside the stressed samples.

Analysis:

  • Analyze all samples by a suitable reverse-phase HPLC method.

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage of degradation and identify the retention times of any new peaks.

  • If using LC-MS, determine the mass-to-charge ratio of the degradation products to help elucidate their structures.

Data Summary and Visualization

Table 1: Potential Degradation Products
Stress ConditionProbable Degradation PathwayMajor Potential Degradation Product(s)
Acidic/Basic HydrolysisAmide Hydrolysis3-(2-aminophenyl)propanoic acid
Oxidation (H₂O₂, Air)Oxidation of Aromatic AmineNitroso, nitro, azo, and azoxy derivatives
Light ExposurePhoto-oxidationOxidized and polymeric colored compounds
Diagrams of Potential Degradation Pathways

G cluster_oxidation Oxidative Degradation Pathway Parent 3-(2-aminophenyl)-N,N-dimethylpropanamide Nitroso Nitroso Derivative Parent->Nitroso [O] Nitro Nitro Derivative Nitroso->Nitro [O] Azo Azo/Azoxy Dimer Nitroso->Azo Dimerization Polymer Colored Polymers Azo->Polymer

Caption: Inferred oxidative degradation of the aniline moiety.

G cluster_hydrolysis Hydrolytic Degradation Pathway Parent 3-(2-aminophenyl)-N,N-dimethylpropanamide Products 3-(2-aminophenyl)propanoic acid + Dimethylamine Parent->Products H₂O / H⁺ or OH⁻

Caption: Inferred hydrolysis of the amide bond.

References

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Li, Y., Wang, F., Zhou, G., & Ni, Y. (2003). Aniline degradation by electrocatalytic oxidation. Chemosphere, 53(10), 1229-1234. [Link]

  • Malaysian Journal of Analytical Sciences. DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. [Link]

  • ResearchGate. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. [Link]

  • MDPI. (2024). Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. [Link]

  • ACS Publications. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. [Link]

  • Sundarban Mahavidyalaya. Aromatic Amines. [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • Allen. Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]

  • ResearchGate. Possible oxidation products of aniline. [Link]

  • Towson University. Recommended Procedures for the Safe Storage of Chemicals in Laboratories. [Link]

  • ResearchGate. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]

  • U.S. Environmental Protection Agency. method 8131 aniline and selected derivatives by gas chromatography. [Link]

  • Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • American Chemical Society. (2026). Amine-Appended Hyper-Crosslinked Polymers for Direct Air Capture of CO2. [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • ResearchGate. (2025). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. [Link]

  • Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways. [Link]

  • AIP Publishing. (n.d.). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. [Link]

  • ResearchGate. (2025). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]

  • Chemguide. the hydrolysis of amides. [Link]

Sources

Optimization

Technical Support Center: Alternative Coupling Reagents for Hindered Anilines

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for one of the more persistent challenges in o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for one of the more persistent challenges in organic synthesis: the formation of amide bonds with sterically hindered anilines. When standard coupling methods fail, a nuanced understanding of alternative reagents is crucial for success. This resource is designed to explain the "why" behind reagent selection and protocol design, empowering you to overcome synthetic roadblocks.

The Challenge: Why Hindered Anilines Resist Standard Coupling

Sterically hindered anilines present a dual challenge to amide bond formation. The bulky substituents near the nitrogen atom physically obstruct the approach of an activated carboxylic acid. Electronically, these anilines are often poor nucleophiles, further slowing the rate of reaction.[1][2] This combination frequently leads to low yields, incomplete reactions, and the need for harsh conditions that can compromise the integrity of complex molecules.[1][2]

When you encounter these issues, it's time to move beyond standard EDC/HOBt or DCC protocols and explore more potent activating agents.

Troubleshooting Flowchart: Selecting Your Next Reagent

When a standard coupling reaction with a hindered aniline yields less than 20% conversion after 24 hours at room temperature, it's time to consider a more powerful approach. This flowchart can guide your decision-making process.

G start Initial Coupling Fails (<20% conversion) reagent_class Select Alternative Reagent Class start->reagent_class phosphonium Phosphonium Salts (PyBOP, PyAOP) reagent_class->phosphonium Clean reaction profile No guanidinylation risk uronium Uronium/Aminium Salts (HATU, HBTU, COMU) reagent_class->uronium High reactivity Cost-effective options anhydride Anhydride Reagents (T3P) reagent_class->anhydride Green chemistry Minimal epimerization acid_halide Acid Halide Formation (Ghosez's, TFFH) reagent_class->acid_halide For extremely unreactive amines check_epimerization Is Epimerization a Risk? phosphonium->check_epimerization check_guanidinylation Is Guanidinylation a Concern? uronium->check_guanidinylation uronium->check_epimerization check_solubility Are Byproducts Water Soluble? anhydride->check_solubility check_reactivity Need Highest Reactivity? acid_halide->check_reactivity check_guanidinylation->phosphonium Yes check_guanidinylation->uronium No check_epimerization->anhydride Yes, high risk check_solubility->anhydride Yes check_reactivity->acid_halide Yes

Caption: A decision-making workflow for selecting an alternative coupling reagent.

Frequently Asked Questions (FAQs)

Q1: My reaction with HATU and a hindered aniline is still sluggish. What can I do?

A: While HATU is a powerful reagent, several factors can still impede the reaction.[3][4]

  • Base Selection: Ensure you are using a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine.[5] Standard bases like triethylamine can react with the activated species.

  • Solvent: Switch to a more polar aprotic solvent like DMF or NMP. In some cases, less conventional "green" solvents like 2-methyltetrahydrofuran (2-MeTHF) have shown compatibility, especially with reagents like COMU.[6]

  • Temperature: Gently heating the reaction to 40-60 °C can often overcome the activation energy barrier without causing significant degradation. Microwave irradiation can also be effective for accelerating these difficult couplings.[2]

  • Reagent Equivalents: For particularly challenging substrates, increasing the equivalents of HATU and base to 1.5-2.0 can drive the reaction to completion. However, be cautious as excess uronium salt can lead to side reactions.[3]

Q2: I see a side product with a mass corresponding to my aniline plus a tetramethylguanidinium group. What happened?

A: This is a classic side reaction known as guanidinylation. It occurs when using uronium/aminium-based reagents like HBTU, HATU, and HCTU.[7] The free amine of your aniline can react with the coupling reagent itself, forming a guanidinium byproduct that caps the aniline and prevents further reaction.

  • How to Avoid It:

    • Use Phosphonium Reagents: Switch to a phosphonium-based reagent like PyBOP or PyAOP. These reagents do not have the same potential for this side reaction and are generally considered "cleaner" for difficult couplings where the desired reaction is slow.[7]

    • Stoichiometry Control: Avoid using a large excess of the uronium reagent.[3][7]

    • Order of Addition: Add the coupling reagent to the carboxylic acid and base first to allow for pre-activation before introducing the aniline.

Q3: My chiral carboxylic acid is epimerizing during the coupling reaction. How can I prevent this?

A: Epimerization is a risk, especially when using highly reactive coupling reagents or when the reaction is slow.[8] The activated carboxylic acid can be deprotonated at the alpha-carbon, leading to a loss of stereochemical integrity.

  • Strategies for Suppression:

    • Additive Choice: While HOBt is a standard additive, HOAt (1-hydroxy-7-azabenzotriazole), found in HATU, is more effective at suppressing racemization.[9] For even greater suppression, consider using an Oxyma-based reagent like COMU, which has shown superior performance in this regard.[6]

    • Use T3P: Propanephosphonic acid anhydride (T3P) is known for causing very low levels of epimerization, even without additives, making it an excellent choice for coupling chiral acids.[10]

    • Lower Temperature: Running the reaction at 0 °C or even lower can significantly reduce the rate of epimerization.

Q4: The workup of my reaction is complicated by byproducts that are difficult to remove. Are there "cleaner" alternatives?

A: Yes, the solubility of byproducts is a key consideration for ease of purification.

  • EDC: Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous because its urea byproduct is water-soluble and can be easily removed with an aqueous wash.[4]

  • COMU: The byproducts of COMU are also known to be water-soluble, making it a good choice for "green" chemistry and simplified purification.[6]

  • T3P: The byproducts of T3P are phosphate salts that are typically easily removed by an aqueous workup.[11]

In-Depth Guide to Alternative Coupling Reagents

Uronium/Aminium Salts: The Powerhouses (HATU, HBTU, COMU)

These reagents are among the most common and effective alternatives for difficult couplings. They work by forming highly reactive activated esters.

  • Mechanism of Action: In the presence of a base like DIPEA, the carboxylic acid attacks the uronium salt to form a reactive O-acylisourea intermediate. This is then displaced by the hydroxybenzotriazole moiety (HOBt, HOAt, or Oxyma) to form a highly reactive ester, which is then attacked by the aniline.[4] The inclusion of the HOAt moiety in HATU, for example, not only increases the reactivity of the active ester but also suppresses racemization through anchimeric assistance from the pyridine nitrogen.[7]

G RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster Activation HATU HATU + Base HATU->ActiveEster Amide Amide Product (R-CO-NH-Ar) ActiveEster->Amide Nucleophilic Attack Aniline Hindered Aniline (Ar-NH2) Aniline->Amide

Sources

Troubleshooting

Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis

Welcome to the Technical Support Center for managing reaction exotherms in large-scale chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing reaction exotherms in large-scale chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the knowledge to safely scale up exothermic processes by understanding the underlying principles and implementing robust control strategies.

Section 1: The Core Challenge: Understanding Thermal Runaway

Before delving into troubleshooting, it is crucial to grasp the fundamental principles governing exothermic reactions and the potential for thermal runaway. An exothermic reaction releases heat, and in large-scale synthesis, the management of this heat is paramount. A thermal runaway occurs when the heat generated by a reaction surpasses the heat removal capacity of the system.[1][2] This leads to an increase in the reaction mass temperature, which in turn exponentially accelerates the reaction rate and heat generation, potentially resulting in a catastrophic failure of the reactor.[2][3]

A critical concept in scaling up is the surface-area-to-volume ratio. As the volume of a reactor increases (proportional to the cube of its radius), its heat transfer surface area only increases with the square of the radius.[3] This disparity means that a reaction easily managed at the lab scale can become dangerously exothermic at the pilot or production scale.[3]

Section 2: Troubleshooting Guide: Addressing In-Process Exotherm Issues

This section provides direct answers to specific problems you might encounter during a large-scale synthesis involving an exothermic reaction.

Question: We've initiated our scaled-up reaction, and the temperature is rising much faster than predicted by our lab-scale experiments. What's happening, and what are our immediate actions?

Answer:

This is a classic and dangerous sign of poor heat transfer and potentially the onset of a thermal runaway. The immediate goal is to regain control of the reactor temperature.

Causality: The rapid temperature increase is likely due to the diminished surface-area-to-volume ratio at a larger scale, meaning the reactor's cooling system cannot remove the heat as efficiently as in the lab.[3] You may also be experiencing inadequate mixing, leading to localized "hotspots" where the reaction is accelerating uncontrollably.[3][4]

Immediate Actions Protocol:

  • Halt Reagent Addition: Immediately stop the feed of any limiting reagents to prevent adding more fuel to the reaction.[5]

  • Maximize Cooling: Ensure your cooling system is operating at maximum capacity. This includes verifying that coolant is flowing at the correct rate and temperature.

  • Enhance Agitation: Increase the stirring speed to improve heat transfer from the reaction mass to the cooling jacket and to break up any potential hotspots.[4] Be cautious not to introduce excessive shear that could have unintended consequences on your product.

  • Prepare Emergency Quenching: If the temperature continues to rise and approaches the predetermined critical temperature, be prepared to activate your emergency quenching system. This could involve adding a pre-cooled, inert solvent or a chemical inhibitor to stop the reaction.

Follow-up Analysis: After stabilizing the reaction, a thorough investigation is necessary. This should include a review of your heat transfer calculations and a re-evaluation of the mixing efficiency at the larger scale.[4]

Question: Our process involves a semi-batch reaction where a reagent is added over several hours. We've noticed that the exotherm is delayed, and then suddenly the temperature spikes. Why does this happen?

Answer:

This phenomenon is indicative of reagent accumulation, a hazardous situation where the added reagent is not reacting as quickly as it is being introduced.[5]

Causality: A delayed exotherm can be caused by several factors, including:

  • An Induction Period: The reaction may have an initial slow period before it accelerates.

  • Low Reaction Temperature: The initial temperature may be too low for the reaction to proceed at a rate that consumes the reagent as it's added.

  • Poor Mixing: Inadequate agitation can prevent the reactants from coming into contact effectively.[4]

The danger lies in the buildup of unreacted, high-energy material.[5] When the reaction does initiate, the large amount of accumulated reagent reacts rapidly, leading to a violent and often uncontrollable exotherm.

Preventative Measures:

  • Reaction Calorimetry: Conduct reaction calorimetry studies to understand the reaction kinetics and heat flow under your process conditions.[6][7] This will help you determine a safe addition rate that matches the reaction rate.

  • Online Monitoring: Implement online monitoring techniques, such as infrared (IR) or Raman spectroscopy, to track the concentration of the added reagent in real-time.[8][9]

  • Initial "Priming" Charge: In some cases, a small initial charge of the reagent can be added to ensure the reaction has initiated before starting the continuous feed.

Below is a decision-making workflow for managing reagent addition in a semi-batch process.

G cluster_0 Reagent Addition Workflow start Start Semi-Batch Addition check_initiation Has Reaction Initiated? start->check_initiation continue_addition Continue Controlled Addition check_initiation->continue_addition Yes halt_addition HALT ADDITION check_initiation->halt_addition No monitor_temp Monitor Temperature and Reagent Concentration continue_addition->monitor_temp end Process Complete continue_addition->end Addition Complete temp_ok Temperature Stable? monitor_temp->temp_ok temp_ok->continue_addition Yes temp_ok->halt_addition No investigate Investigate Cause (Kinetics, Mixing) halt_addition->investigate investigate->start After Corrective Action

Caption: Decision workflow for semi-batch reagent addition.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the "adiabatic temperature rise," and why is it a critical safety parameter?

A1: The adiabatic temperature rise (ΔT_ad) is the theoretical temperature increase of the reaction mass if all the heat generated by the reaction were absorbed by the system with no heat loss to the surroundings.[4] It is a worst-case scenario calculation that helps to assess the potential severity of a thermal runaway. A high ΔT_ad indicates that a loss of cooling could lead to a rapid and significant temperature increase, potentially exceeding the boiling point of the solvent or the decomposition temperature of the reactants or products.

ParameterDescriptionImportance
ΔH_rxn Heat of reactionThe total amount of energy released.
m Mass of the reaction mixtureThe thermal mass that absorbs the heat.
C_p Specific heat capacity of the mixtureThe amount of heat required to raise the temperature of the mixture by one degree.

The adiabatic temperature rise can be estimated using the following formula:

ΔT_ad = (-ΔH_rxn) / (m * C_p)

It is essential to determine this value during process development to understand the inherent hazards of your reaction.[4]

Q2: How does inadequate mixing contribute to a loss of control over an exothermic reaction?

A2: Inadequate mixing can lead to several dangerous conditions:

  • Localized Hotspots: Pockets of high reactant concentration can form, leading to localized areas of high temperature. These hotspots can initiate a thermal runaway that propagates through the rest of the reactor volume.[3][4]

  • Poor Heat Transfer: Efficient heat transfer relies on the movement of the reaction mass against the cooled reactor walls. Poor mixing reduces this convective heat transfer, allowing heat to build up in the bulk of the reaction mixture.[10]

  • Reagent Accumulation: As discussed in the troubleshooting section, if reactants are not effectively mixed, the reaction rate can slow down, leading to a dangerous accumulation of unreacted material.[5]

The choice of impeller and the agitation speed are critical parameters that must be evaluated during scale-up to ensure homogeneous mixing and efficient heat transfer.[4]

Q3: What are the primary engineering controls for managing reaction exotherms?

A3: The primary engineering controls can be categorized as preventative and mitigative:

Preventative Controls:

  • Reactor Cooling Systems: Jacketed reactors, internal cooling coils, and external heat exchangers are used to remove heat from the reaction.[4]

  • Controlled Dosing: Adding a reactive reagent at a controlled rate to ensure that the heat generated can be effectively removed.[5]

  • Process Automation: Using automated control systems to monitor temperature and adjust cooling or reagent addition rates in real-time.[11]

Mitigative Controls (for when prevention fails):

  • Emergency Relief Systems: Rupture disks or relief valves designed to vent the reactor contents and prevent a catastrophic over-pressurization.[12][13]

  • Quench Systems: A system to rapidly introduce a cooling fluid or a reaction inhibitor to stop a runaway reaction.

  • Containment: Designing the reactor and surrounding facility to withstand a certain level of explosion or release.

The relationship between these controls is illustrated in the following diagram:

G cluster_0 Hierarchy of Exotherm Control control_levels Preventative Controls Reactor Cooling Controlled Dosing Automation Mitigative Controls Emergency Relief Quench System Containment safe_op Safe Operation control_levels->safe_op Successful Control runaway Thermal Runaway Event runaway->control_levels Triggers

Caption: Hierarchy of engineering controls for exotherms.

Section 4: Experimental Protocol: Basic Calorimetric Screening

A fundamental step in ensuring the safety of a scaled-up process is to characterize its thermal properties using calorimetry.[6][14] This protocol outlines a basic screening method using a reaction calorimeter.

Objective: To determine the heat of reaction (ΔH_rxn), the maximum rate of heat release, and the adiabatic temperature rise (ΔT_ad).

Methodology:

  • Calibration: Calibrate the reaction calorimeter to determine the overall heat transfer coefficient (U) of the system. This is typically done by introducing a known amount of electrical heat and measuring the temperature difference between the reactor and the jacket.

  • Charging Reactants: Charge the reactor with all but the limiting reagent.

  • Equilibration: Stir the mixture at the desired process temperature until thermal equilibrium is reached.

  • Reagent Addition: Add the limiting reagent at a controlled rate that mimics the planned process addition.

  • Data Acquisition: Continuously record the reactor temperature (T_r), the jacket temperature (T_j), and the amount of reagent added.

  • Calculation of Heat Flow: The rate of heat release (Q_r) is calculated in real-time using the following equation: Q_r = U * A * (T_r - T_j) + m * C_p * (dT_r/dt) Where:

    • U = Overall heat transfer coefficient

    • A = Heat transfer area

    • T_r = Reactor temperature

    • T_j = Jacket temperature

    • m = Mass of the reaction mixture

    • C_p = Specific heat capacity of the mixture

    • dT_r/dt = Rate of change of reactor temperature

  • Data Analysis:

    • Integrate the heat flow over time to determine the total heat of reaction (ΔH_rxn).

    • Identify the maximum heat flow during the addition to determine the peak rate of heat release.

    • Calculate the adiabatic temperature rise using the total heat of reaction and the specific heat of the final reaction mixture.

This data is crucial for designing an adequate cooling system and for assessing the potential consequences of a cooling failure.[6][15]

References

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]

  • Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]

  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. [Link]

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI. [Link]

  • Thermal runaway. Wikipedia. [Link]

  • (PDF) Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. ResearchGate. [Link]

  • Exothermic Reactions Explained. The Chemistry Blog. [Link]

  • Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. Fauske & Associates. [Link]

  • Runaway Reaction. Gexcon Incident Investigation. [Link]

  • Heat Transfer and Process Scale-up. Mettler Toledo. [Link]

  • Emergency Pressure Relief Systems. DEKRA. [Link]

  • A Novel Internet-Based Reaction Monitoring, Control and Autonomous Self-Optimization Platform for Chemical Synthesis. Organic Process Research & Development - ACS Publications. [Link]

  • The effects of highly exothermic chemical reaction on a two-dimensional mixing layer. AIAA. [Link]

  • What Is Thermal Runaway? Common Causes and How to Prevent It. Emtez. [Link]

  • Reaction Calorimetry Guide. Mettler Toledo. [Link]

  • How-to-Achieve-Optimal-Temperature-Control-of-Reactors. Lab Unlimited. [Link]

  • Emergency Relief System Design. Jensen Hughes. [Link]

  • Heat transfer and fluid flow in nuclear reactors. Safety In Engineering. [Link]

  • Online reaction monitoring by single-scan 2D NMR under flow conditions. RSC Publishing. [Link]

  • Runaway Chemical Reactions: Causes and Prevention. zeal. [Link]

  • (PDF) Online Measurement System in Reaction Monitoring for Determination of Structural and Elemental Composition Using Mass Spectrometry. ResearchGate. [Link]

  • How Pilot Plants Ensure Temperature Stability. Xytel India. [Link]

  • An Introduction to Reaction Calorimetry. Syrris. [Link]

  • Heat Transfer in Reactor Scale-Up. Digital WPI. [Link]

  • Runaway reactions, case studies, lessons learned. ARIA. [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]

  • Design of Emergency Relief System Supported by Sigma-HSE Chemical Reaction Hazards Assessment and Vent Sizing Screening. Sigma-HSE. [Link]

  • Controlling exothermic reactions with AVA Lab Control Software. YouTube. [Link]

  • Relief system design for exothermic runaway: the HSE strategy. IChemE. [Link]

  • Nuclear Process Heat for Industry. World Nuclear Association. [Link]

  • The protection of reactors containing exothermic reactions: an HSE view. IChemE. [Link]

  • 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com. [Link]

  • Chemical Reaction Hazard Testing. DEKRA Process Safety. [Link]

  • Emergency Relief System Design. Prime Process Safety Center. [Link]

  • Process Heat Exchanger Options for the Advanced High Temperature Reactor. Idaho National Laboratory. [Link]

  • Causes and consequences of thermal runaway incidents—Will they ever be avoided?. ResearchGate. [Link]

  • Reaction Calorimetry (RC) Testing. Sigma-HSE. [Link]

  • What is thermal runaway in lithium-ion batteries. Gasmet Technologies. [Link]

Sources

Optimization

preventing oxidation of ortho-amino aniline derivatives during reaction

Technical Support Center: ortho-Amino Aniline Derivatives A Guide to Preventing Oxidation During Synthetic Reactions Welcome to the technical support center for handling ortho-amino aniline derivatives, also known as o-p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: ortho-Amino Aniline Derivatives

A Guide to Preventing Oxidation During Synthetic Reactions

Welcome to the technical support center for handling ortho-amino aniline derivatives, also known as o-phenylenediamines (OPDs). As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges with these versatile yet sensitive compounds. Their high reactivity makes them invaluable precursors for a wide range of heterocyclic compounds, including pharmaceuticals and benzimidazoles, but this same reactivity also makes them highly susceptible to oxidation.[1][2]

This guide is designed to provide you with a deeper understanding of why OPDs oxidize and to offer field-proven strategies and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why did my reaction involving an o-phenylenediamine derivative turn dark brown/black?

This is the most common sign of oxidation.[3] o-Phenylenediamines are electron-rich aromatic compounds, making them highly susceptible to oxidation by atmospheric oxygen.[1][4] The initial oxidation product is typically a diimine species, which is highly colored and can subsequently polymerize, leading to the formation of dark, often insoluble, tar-like materials.[5][6] This process depletes your starting material and complicates the purification of your desired product.

Q2: What are the primary oxidation byproducts I should be aware of?

The most common oxidation pathway for OPDs leads to the formation of 2,3-diaminophenazine and related polymeric structures. These are extended conjugated systems responsible for the intense dark colors you observe. Under different conditions, other byproducts like benzoquinones or nitro compounds can also form, further complicating your reaction mixture.[3][7][8]

Q3: At what pH is my o-phenylenediamine derivative most stable?

Generally, OPDs are more stable under acidic conditions.[9][10] Protonation of the amino groups reduces the electron density of the aromatic ring, making it less susceptible to oxidation.[11][12] Conversely, neutral or basic conditions increase the rate of oxidation. Therefore, if your reaction conditions permit, maintaining a slightly acidic pH can be a simple and effective preventative measure.

Q4: Can I store solutions of o-phenylenediamines?

We strongly advise against storing OPD solutions for extended periods, especially if they are not deoxygenated. If storage is unavoidable, the solution should be prepared using a thoroughly deoxygenated solvent, stored under an inert atmosphere (e.g., nitrogen or argon), and kept in a cool, dark place to minimize light- and heat-induced degradation. For long-term storage, storing the solid compound under an inert atmosphere is preferable.

Troubleshooting Guide: Proactive Prevention Strategies

Success in working with OPDs lies in proactive prevention. The following strategies are the most effective methods to maintain the integrity of your compound throughout the reaction.

Strategy 1: Rigorous Deoxygenation (Inert Atmosphere)

Causality: The primary culprit for oxidation is molecular oxygen (O₂) dissolved in your reaction solvents and present in the headspace of your flask. By removing O₂ and replacing it with an inert gas like nitrogen (N₂) or argon (Ar), you eliminate the key oxidizing agent.[13] This is the most direct and often most effective prevention method.

dot graph InertAtmosphereWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} ondot Caption: Workflow for setting up a reaction under an inert atmosphere.

Detailed Protocol for Reaction Under Inert Atmosphere:

  • Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, condenser) at >120°C for at least 4 hours to remove adsorbed moisture. Assemble the glassware while still hot and immediately place it under a positive pressure of nitrogen or argon.[14]

  • Solvent Deoxygenation: The most common method is sparging. Insert a long needle connected to an inert gas line into your solvent container, ensuring the needle tip is below the solvent surface. Insert a second, shorter needle to act as a vent. Bubble the inert gas through the solvent for 15-30 minutes.

  • Reagent Addition: Add your solid o-phenylenediamine derivative to the reaction flask against a positive flow of inert gas.

  • Solvent Transfer: Transfer the deoxygenated solvent to the reaction flask using a cannula or a dry syringe.

  • Maintain Atmosphere: Throughout the reaction, maintain a positive pressure of inert gas, typically by using a balloon filled with nitrogen or argon attached to the flask.[15][16]

Strategy 2: Use of Antioxidants or Reducing Agents

Causality: If a completely oxygen-free environment is difficult to achieve, adding a sacrificial reducing agent can protect your OPD. This agent will preferentially react with any residual oxygen or quench the initial oxidized species, regenerating the starting diamine.

AgentTypical Use CaseAdvantagesDisadvantages
Sodium Dithionite (Na₂S₂O₄) Aqueous or biphasic reactions.[1][17]Potent reducing agent, effective at scavenging O₂.[18]Can introduce inorganic salts, potentially complicating workup. Less soluble in organic solvents.
Sodium Sulfite (Na₂SO₃) / Metabisulfite Aqueous reactions, often used as a preservative.[19]Good oxygen scavenger.Weaker reductant than dithionite.
Ascorbic Acid (Vitamin C) Mild aqueous reactions.Biocompatible, easily removed during aqueous workup.Limited stability at high pH or temperature.
Glutathione (GSH) Biochemical applications, mild conditions.Can inhibit oxidation catalyzed by certain metal ions.[20][21]Expensive, typically used in specialized sensory applications.

Protocol for Using Sodium Dithionite as an Antioxidant:

  • Set up the reaction as described in Strategy 1.

  • For an aqueous reaction, add a small amount of sodium dithionite (typically 0.1-0.2 molar equivalents relative to the OPD) to the aqueous phase before adding the OPD.

  • Observe the reaction. If discoloration begins, a small additional portion of the reducing agent can sometimes "rescue" the reaction by reducing the colored byproducts back to the diamine.[1][22]

Strategy 3: pH Control

Causality: The lone pair of electrons on the nitrogen atoms is what initiates the oxidation process.[11] By protonating these amino groups in an acidic medium, these lone pairs are engaged in a bond with a proton, making them unavailable for oxidation. This significantly increases the stability of the compound.

dot graph pH_Effect { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#202124"];

} ondot Caption: Protonation at low pH protects the diamine from oxidation.

Experimental Consideration: If your reaction can tolerate acidic conditions, consider using the hydrochloride salt of your o-phenylenediamine derivative. Alternatively, use a solvent system that is buffered to a pH between 4 and 5. This is often sufficient to inhibit oxidation without interfering with subsequent reaction steps.

Strategy 4: Protecting Group Chemistry

Causality: For multi-step syntheses or when reaction conditions are harsh (e.g., strong oxidants are required for another part of the molecule), the most robust strategy is to temporarily "mask" the amino groups.[23] A protecting group, such as an acetyl (Ac) or tert-butoxycarbonyl (Boc) group, converts the amine into a less reactive amide or carbamate, respectively, which is stable to oxidation.[24][25] The protecting group is then removed in a later step.

dot graph ProtectionWorkflow { graph [nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} ondot Caption: General workflow for using amine protecting groups.

Abbreviated Protocol for Acetyl Protection:

  • Protection: Dissolve the o-phenylenediamine derivative in a suitable solvent like dichloromethane.[3] Add acetic anhydride (Ac₂O) and a mild base (e.g., triethylamine). Stir until the starting material is consumed (monitor by TLC). Work up by washing with aqueous sodium bicarbonate to yield the di-acetylated, protected compound.[3]

  • Main Reaction: Perform your desired synthesis step(s) with the stable, protected intermediate.

  • Deprotection: After the reaction is complete, remove the acetyl groups by heating the compound in an aqueous acidic or basic solution (e.g., HCl or NaOH in ethanol/water) to hydrolyze the amides back to amines.[3]

References

  • Wikipedia. o-Phenylenediamine. [Link]

  • Google Patents. Stabilized phenylenediamine color developer compositions (WO2000077574A1).
  • Ling, T. Y., et al. (2017). DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. Malaysian Journal of Analytical Sciences, 21(5). [Link]

  • Cisneros, K., et al. (2017). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Water, 9(7), 547. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]

  • ACS Omega. Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. [Link]

  • National Institutes of Health. Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. [Link]

  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]

  • Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. [Link]

  • PubChem. o-Phenylenediamine. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • Quora. Why do we use sodium dithionite for the conversion of Azo to amine in textile testing industry for the determination of banned amines? [Link]

  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. [Link]

  • ResearchGate. (PDF) Oxidative polymerization of p-phenylenediamine. [Link]

  • AIP Publishing. Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. [Link]

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  • Reddit. How to carry out oxidation of aniline/aromatic amines to nitro groups? [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of 3-(2-aminophenyl)-N,N-dimethylpropanamide Purity by HPLC

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. This g...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth, experience-driven comparison and validation protocol for determining the purity of 3-(2-aminophenyl)-N,N-dimethylpropanamide, a key chemical entity. We will move beyond rote procedural lists to explore the scientific rationale behind our methodological choices, ensuring a robust, self-validating system that meets stringent regulatory expectations.

The Imperative for Purity: Understanding the Analyte

3-(2-aminophenyl)-N,N-dimethylpropanamide is an aromatic amine and amide-containing compound. Its structure presents specific analytical challenges, including the potential for polar interactions and the presence of structurally similar impurities. The primary amino group and the aromatic ring are chromophores, making UV detection a suitable choice for High-Performance Liquid Chromatography (HPLC).

The purity of such an intermediate is non-negotiable. Unidentified impurities can carry their own pharmacological or toxicological profiles, potentially compromising clinical safety and final product efficacy. Therefore, a validated, stability-indicating HPLC method is required to ensure that all potential process-related impurities and degradation products are effectively separated and quantified. This aligns with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which mandate rigorous analytical procedure validation.[1][2][3]

Strategic Method Development: A Comparative Approach

The goal is to develop a method that is not just fit-for-purpose but is also robust and transferable. Reversed-Phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis for compounds of this polarity and is our logical starting point.[4] We will compare two common RP-HPLC approaches to illustrate how column chemistry can be leveraged to achieve optimal separation.

Method A: The Universal Standard (C18 Column)

A C18 (octadecylsilyl) column is the most common and versatile stationary phase in RP-HPLC. It separates analytes primarily based on hydrophobic interactions. For our target analyte, this is an excellent starting point.

  • Causality: The non-polar C18 chains will interact with the phenyl ring and alkyl substituents of the molecule. The polar mobile phase will carry the compound through the column, and its retention will be a function of its overall hydrophobicity.

Method B: An Alternative Selectivity (PFP Column)

A Pentafluorophenyl (PFP) column offers a different separation mechanism. In addition to hydrophobic interactions, it provides aromatic and polar interactions due to the electron-rich fluorine atoms.

  • Causality: This alternative selectivity can be crucial for separating impurities that have minor structural differences from the main analyte, especially those involving changes in the aromatic ring or nearby polar groups.[5] For aromatic amines, PFP columns can offer unique retention and peak shape benefits.[5]

Below is a workflow diagram illustrating the key stages of method validation.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Implementation Dev Define Analytical Target Profile (ATP) Select Select Column & Mobile Phase (e.g., C18 vs. PFP) Dev->Select Optimize Optimize Conditions (Gradient, pH, Temp) Select->Optimize Specificity Specificity & Forced Degradation Optimize->Specificity Method Finalized Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Routine Routine QC Testing Robustness->Routine Method Validated Lifecycle Lifecycle Management & Continuous Monitoring Routine->Lifecycle

Caption: HPLC Method Validation and Lifecycle Workflow.

Experimental Protocol: Validation of Method A (C18)

This section provides a detailed, step-by-step protocol for the validation of the proposed primary HPLC method. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6]

HPLC Instrumentation and Conditions
ParameterConditionRationale
HPLC System Gradient-capable with UV/PDA DetectorA gradient is necessary to elute potential impurities with a wide range of polarities. A PDA detector allows for peak purity assessment.
Column C18, 250 mm x 4.6 mm, 5 µmA standard-length column with 5 µm particles provides a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in WaterPhosphoric acid is used to control the pH and protonate the primary amine, ensuring good peak shape.
Mobile Phase B AcetonitrileA common, strong organic solvent for RP-HPLC.
Gradient 20% B to 80% B over 20 minA broad gradient ensures the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Detection 254 nmThe aromatic ring provides strong absorbance at this wavelength.
Injection Vol. 10 µLA standard volume to avoid column overloading.
Standard Conc. 0.5 mg/mL in 50:50 Water:AcetonitrileA concentration that provides a strong signal without saturating the detector.
Validation Parameters and Acceptance Criteria

The validation will be performed according to the ICH Q2(R2) guideline.[1][7][8]

A. Specificity (and Forced Degradation)

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10][11]

  • Protocol:

    • Inject a blank solution (diluent) to show no interfering peaks.

    • Inject a solution of the 3-(2-aminophenyl)-N,N-dimethylpropanamide reference standard.

    • Spike the analyte solution with known, potential impurities (if available) and demonstrate baseline resolution (>1.5).

    • Perform forced degradation studies: Expose the analyte to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress for a defined period. Analyze the stressed samples to ensure degradation products do not co-elute with the main peak.

  • Acceptance Criteria: The main peak should be free from co-elution from any impurities or degradation products. Peak purity analysis (via PDA detector) should pass.

B. Linearity

  • Purpose: To demonstrate a direct proportional relationship between analyte concentration and detector response over the working range.

  • Protocol:

    • Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the nominal concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Linearity Data (Illustrative)
Concentration (mg/mL) Mean Peak Area
0.251,510,234
0.3752,245,876
0.503,005,112
0.6253,760,450
0.754,501,987
Correlation Coefficient (r²) 0.9998

C. Accuracy

  • Purpose: To measure the closeness of the experimental value to the true value.

  • Protocol:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120%) by spiking a known amount of analyte into a placebo or blank matrix.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[12]

Accuracy Data (Illustrative)
Level Spiked (mg/mL) Mean Recovery (%)
80%0.4099.5%
100%0.50100.8%
120%0.60101.2%

D. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the standard solution at 100% concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Precision Data (Illustrative)
Parameter %RSD
Repeatability (n=6)0.85%
Intermediate Precision (n=6)1.22%

E. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Purpose: LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. LOD is the lowest amount that can be detected.

  • Protocol:

    • These are typically determined based on the signal-to-noise ratio (S/N). Prepare serial dilutions of the standard solution.

    • LOD is the concentration that yields an S/N of ~3:1.

    • LOQ is the concentration that yields an S/N of ~10:1.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (%RSD ≤ 10%).

F. Robustness

  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase pH (± 0.2 units)

    • Analyze the standard solution under each condition and evaluate the impact on retention time, peak shape, and resolution.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, plate count) should remain within acceptable limits. Retention time shifts should be minimal and predictable.

Comparative Performance: C18 vs. PFP

After validating Method A, a similar evaluation would be performed for Method B. The results can then be compared to select the optimal method for routine use.

Performance ParameterMethod A (C18)Method B (PFP)Rationale for Selection
Resolution (Critical Pair) 1.82.5Method B provides superior resolution for a critical impurity pair identified during forced degradation.
Peak Tailing Factor 1.31.1The PFP column provides a more symmetrical peak for the basic amine analyte, indicating fewer secondary interactions.
Run Time 25 minutes25 minutesBoth methods have comparable run times.
Robustness Sensitive to mobile phase pH changes.Less sensitive to minor pH variations.Method B is more robust, making it more reliable for transfer to a QC environment.
Conclusion Acceptable for basic purity determination.Superior for stability-indicating assays.The improved resolution and robustness of Method B make it the preferred choice.

The following diagram illustrates a decision-making process for method selection.

Caption: Decision Tree for HPLC Method Selection.

Conclusion and Final Recommendation

This guide has detailed a comprehensive approach to the validation of an HPLC purity method for 3-(2-aminophenyl)-N,N-dimethylpropanamide. While a standard C18 column (Method A) provides an adequate foundation, our comparative data illustrates that a PFP column (Method B) offers superior selectivity, peak shape, and robustness for this specific aromatic amine.

The choice of analytical method should always be driven by empirical data. By performing a thorough validation that includes specificity, linearity, accuracy, precision, and robustness, we build a self-validating system that ensures data integrity. For routine quality control and stability testing of 3-(2-aminophenyl)-N,N-dimethylpropanamide, Method B is recommended due to its superior ability to resolve potential impurities and its greater resilience to minor procedural variations. This commitment to rigorous, scientifically-justified analytical methodology is fundamental to the successful development of safe and effective pharmaceuticals.

References

  • PubChem. Propanamide, 3-(dimethylamino)-N,N-dimethyl-. National Center for Biotechnology Information.[Link]

  • Bari, S. B., et al. (2011). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 73(4), 437–441. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[Link]

  • Akyüz, M. (2007). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 841-851. [Link]

  • Molbase. 3-dimethylamino-N,N-dimethylpropanamide. Molbase.[Link]

  • Akyüz, M. (2007). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Request PDF.[Link]

  • Rao, D. V., et al. (2020). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. ResearchGate.[Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA.[Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.[Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.[Link]

  • Sandle, T. (2015). FDA issues revised guidance for analytical method validation. ResearchGate.[Link]

  • Zhivkova, Z., & Doytchinova, I. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 11(11), 4819-4824. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.[Link]

  • Wang, C., et al. (2012). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 35(10-11), 1254-1262. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline.[Link]

  • Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies.[Link]

  • Kumar, A., et al. (2022). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Research Journal of Pharmacy and Technology, 15(1), 1-7. [Link]

  • Mitch, W. (2010). Predicted nitrosamine and nitramine products of solvent decay. Gassnova.[Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International.[Link]

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Comparative

A Senior Application Scientist's Guide to the Characterization of 3-(2-aminophenyl)-N,N-dimethylpropanamide and its Impurities

For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of analyti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 3-(2-aminophenyl)-N,N-dimethylpropanamide and its potential impurities. We will delve into the rationale behind experimental choices, present detailed protocols, and offer supporting data to ensure scientific integrity and trustworthiness in your analytical workflows.

Understanding the Target Molecule and Potential Impurities

3-(2-aminophenyl)-N,N-dimethylpropanamide is a substituted aromatic amide. A thorough understanding of its synthetic route and potential degradation pathways is crucial for identifying and controlling impurities.

Hypothesized Synthesis Pathway

A plausible synthetic route for 3-(2-aminophenyl)-N,N-dimethylpropanamide involves the amidation of 3-(2-aminophenyl)propanoic acid with dimethylamine. This reaction would likely be facilitated by a coupling agent.

Synthesis_Pathway 3-(2-aminophenyl)propanoic_acid 3-(2-aminophenyl)propanoic acid Product 3-(2-aminophenyl)-N,N-dimethylpropanamide 3-(2-aminophenyl)propanoic_acid->Product Dimethylamine Dimethylamine Dimethylamine->Product Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Product Byproduct Coupling agent byproduct Product->Byproduct

Caption: Hypothesized synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide.

Potential Process-Related Impurities

Based on the hypothesized synthesis, the following process-related impurities could be present:

  • Starting Materials: Unreacted 3-(2-aminophenyl)propanoic acid and residual dimethylamine.

  • Reagents: Residual coupling agents and their byproducts.

  • Side-Reaction Products: Potential for self-condensation of the starting acid or other side reactions.

Potential Degradation Pathways

Amide bonds can be susceptible to hydrolysis under acidic or basic conditions. The presence of an amino group on the phenyl ring also introduces the possibility of oxidative degradation.[1][2][3][4]

Degradation_Pathways API 3-(2-aminophenyl)-N,N-dimethylpropanamide Hydrolysis Hydrolysis (Acidic/Basic Conditions) API->Hydrolysis Oxidation Oxidation API->Oxidation Hydrolysis_Product 3-(2-aminophenyl)propanoic acid + Dimethylamine Hydrolysis->Hydrolysis_Product Oxidation_Product Oxidized derivatives (e.g., N-oxide, quinone-imine) Oxidation->Oxidation_Product

Caption: Potential degradation pathways for 3-(2-aminophenyl)-N,N-dimethylpropanamide.

Comparison of Analytical Techniques for Impurity Profiling

The choice of analytical technique is critical for the effective separation, identification, and quantification of impurities. Here, we compare the most relevant chromatographic and spectroscopic methods.

TechniquePrincipleStrengthsWeaknessesBest For
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity.Robust, reproducible, and widely available. Good for quantification.[5][6]May lack the sensitivity and specificity for complex mixtures or trace impurities. Co-elution can be an issue.Routine purity analysis and quantification of known impurities.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) High-resolution separation coupled with mass detection.Excellent sensitivity and specificity. Provides molecular weight information for impurity identification.[7][8]Higher operational complexity and cost compared to HPLC-UV.Comprehensive impurity profiling, identification of unknown impurities, and forced degradation studies.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase.Excellent for volatile and semi-volatile impurities.Not suitable for non-volatile or thermally labile compounds like the parent molecule without derivatization.Analysis of residual solvents and volatile starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation of the parent molecule and isolated impurities.[9][10][11][12]Lower sensitivity compared to chromatographic techniques. Not ideal for quantifying trace impurities in a mixture.Structural confirmation of the API and characterization of isolated, unknown impurities.

Recommended Analytical Workflow: A UPLC-MS Approach

For a comprehensive characterization of 3-(2-aminophenyl)-N,N-dimethylpropanamide and its impurities, a UPLC-MS method is recommended. This approach offers the necessary resolution and sensitivity for detecting and identifying trace-level impurities.

Analytical_Workflow cluster_prep Sample Preparation cluster_uplc UPLC Separation cluster_ms MS Detection & Analysis cluster_data Data Interpretation Sample_Prep Accurately weigh sample Dissolve in appropriate solvent (e.g., Acetonitrile/Water) UPLC Inject sample onto a C18 column Gradient elution with mobile phases: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile Sample_Prep->UPLC MS_Detection Electrospray Ionization (ESI) in positive mode Full scan MS to detect all ions UPLC->MS_Detection MS_MS_Analysis Tandem MS (MS/MS) on impurity peaks for structural fragmentation information MS_Detection->MS_MS_Analysis Data_Analysis Identify impurities based on mass-to-charge ratio (m/z) Quantify impurities relative to the main peak MS_MS_Analysis->Data_Analysis

Caption: Recommended UPLC-MS workflow for impurity characterization.

Detailed Experimental Protocol: UPLC-MS Method

Instrumentation and Reagents:

  • UPLC system with a binary pump, autosampler, and column oven.

  • Mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 50 mm).

  • HPLC-grade water, acetonitrile, and formic acid.

  • Reference standard of 3-(2-aminophenyl)-N,N-dimethylpropanamide.

Preparation of Solutions:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Diluent: 50:50 (v/v) acetonitrile and water.

  • Standard Solution: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of approximately 10 µg/mL.

  • Sample Solution: Prepare the sample to be analyzed at a concentration of approximately 1 mg/mL in the sample diluent.

UPLC Conditions:

ParameterValue
Column C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40 °C
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Gradient Program Time (min)

MS Conditions:

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Scan Range 50-500 m/z

Data Interpretation and Validation

The UPLC-MS data will provide a chromatogram showing the separation of the main compound from its impurities. The mass spectrum for each peak will give the mass-to-charge ratio (m/z) of the corresponding ion. This information can be used to propose the elemental composition and potential structure of the impurities. For unambiguous identification, isolation of the impurity followed by NMR analysis may be necessary.[9][13][14]

Method validation should be performed according to ICH guidelines to ensure the method is specific, linear, accurate, precise, and robust for its intended purpose.[15]

Conclusion

The characterization of impurities in pharmaceutical compounds like 3-(2-aminophenyl)-N,N-dimethylpropanamide requires a multi-faceted analytical approach. While HPLC-UV can be suitable for routine quality control, a UPLC-MS method provides a more powerful tool for comprehensive impurity profiling and identification. By understanding the potential synthetic and degradation pathways, and by employing a systematic analytical workflow, researchers can ensure the quality and safety of their drug candidates.

References

  • PubChem. Propanamide, 3-(dimethylamino)-N,N-dimethyl-. National Center for Biotechnology Information. [Link]

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Validation

A Technical Guide to Aminophenylpropanamide Linkers in PROTACs: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. While the warhead and E3 ligase ligand determine target engagement and recruitment of the cellular degradation machinery, the linker connecting these two moieties plays a pivotal role in dictating the efficacy, selectivity, and physicochemical properties of the final PROTAC molecule.[1][2] This guide provides an in-depth comparative analysis of aminophenylpropanamide-based linkers, a class of structures that offers a balance of rigidity and conformational flexibility, influencing the formation and stability of the critical ternary complex.

The PROTAC Mechanism: A Symphony of Proximity

PROTACs are heterobifunctional molecules that hijack the ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3] They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two ligands.[4][5] Upon entering the cell, the PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[1] This induced proximity triggers the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome.[1][3] The PROTAC is then released to engage another POI molecule, acting in a catalytic manner.[6]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Proteasome Proteasome POI->Proteasome Degradation Ternary POI-PROTAC-E3 Ub Ubiquitin Ub->POI Tags POI Ternary->Ub Ubiquitination PROTAC_Synthesis Warhead Warhead-COOH Intermediate1 Warhead-(Phenylpropanamide)-PG Warhead->Intermediate1 Amide Coupling Linker H2N-(Phenylpropanamide)-PG Linker->Intermediate1 E3_Ligand PG'-(E3 Ligand) PROTAC Warhead-(Phenylpropanamide)-(E3 Ligand) E3_Ligand->PROTAC Intermediate2 Warhead-(Phenylpropanamide)-NH2 Intermediate1->Intermediate2 Deprotection (PG) Intermediate2->PROTAC Coupling

Figure 2: General synthetic workflow for an aminophenylpropanamide-linked PROTAC.

Protocol 1: Amide Coupling for PROTAC Synthesis [1]

  • Step 1: Coupling of Warhead and Linker.

    • Dissolve the carboxylic acid-functionalized warhead (1 equivalent) and the amine-functionalized aminophenylpropanamide linker (1.1 equivalents) in a suitable solvent such as DMF.

    • Add a coupling reagent such as HATU (1.2 equivalents) and a base such as DIPEA (2 equivalents).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by column chromatography.

  • Step 2: Deprotection of the Linker.

    • Dissolve the protected intermediate from Step 1 in a suitable solvent (e.g., DCM for a Boc group).

    • Add the deprotecting agent (e.g., TFA for a Boc group) and stir at room temperature.

    • Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture in vacuo.

  • Step 3: Coupling of the Intermediate with the E3 Ligase Ligand.

    • Dissolve the deprotected intermediate from Step 2 and the E3 ligase ligand with a compatible reactive group (e.g., a carboxylic acid for an amine) in a suitable solvent.

    • Follow the coupling procedure outlined in Step 1.

    • Purify the final PROTAC product by preparative HPLC.

Evaluation of PROTAC Performance

A series of in vitro and cellular assays are required to characterize the performance of the synthesized PROTACs.

Protocol 2: Western Blotting for Protein Degradation [1]

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities and normalize the POI signal to the loading control.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Cellular Viability Assay

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with a serial dilution of the PROTACs as described for the Western blot experiment.

  • Viability Assessment:

    • After the desired incubation period (e.g., 72 hours), add a viability reagent such as CellTiter-Glo® and measure the luminescence according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the vehicle control and plot against the PROTAC concentration to determine the IC50 value.

Conclusion and Future Directions

The aminophenylpropanamide scaffold represents a promising, yet underexplored, class of linkers for PROTAC design. Its inherent rigidity, coupled with the potential for synthetic modification, allows for the fine-tuning of PROTAC properties to optimize ternary complex formation and achieve potent and selective protein degradation. While direct comparative data remains scarce, the principles outlined in this guide provide a framework for the rational design and evaluation of aminophenylpropanamide-based PROTACs.

Future work should focus on the systematic synthesis and evaluation of PROTAC libraries incorporating a diverse range of substituted aminophenylpropanamide linkers. Such studies will provide invaluable structure-activity relationship data to guide the development of next-generation protein degraders with improved therapeutic profiles.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Zagidullin, A., Milyukov, V., Rizvanov, A., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(5), 381-390. [Link]

  • Smith, B. E., Wang, S. L., & Jaime-Figueroa, S. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Chembiochem : a European journal of chemical biology, 23(13), e202200084. [Link]

  • Xie, G., Li, M., & Zhou, T. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. European Journal of Medicinal Chemistry, 270, 116347. [Link]

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  • Muller, G. W., et al. (2006). U.S.
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  • Cecchini, C., Tardy, S., & Scapozza, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 341-345. [Link]

  • Khan, S., He, Y., Zhang, X., Yuan, Y., Pu, S., & Zhang, J. (2020). The Latest Advancements of the PROTACs Based on CRBN E3 Ligase for Cancer Treatment. Frontiers in Pharmacology, 11, 1-1. [Link]

  • Lu, M., Zhao, B., Wang, Y., Chen, H., & Chen, C. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. International Journal of Molecular Sciences, 23(18), 10328. [Link]

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Comparative

A Comparative Guide to the Biological Efficacy of 3-(2-aminophenyl)-N,N-dimethylpropanamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Aminophenyl Amide Scaffold The 2-aminophenyl amide moiety is a privileged scaffold in medicinal chemistry, fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Aminophenyl Amide Scaffold

The 2-aminophenyl amide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural features allow for diverse chemical modifications, leading to a wide range of pharmacological activities.[1] Derivatives incorporating this scaffold have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. The N,N-dimethylpropanamide side chain can further influence the compound's pharmacokinetic and pharmacodynamic properties, such as solubility and cell permeability. This guide will explore the biological efficacy of derivatives based on this core structure, with a focus on their potential mechanisms of action and structure-activity relationships.

Comparative Analysis of Biological Efficacy

Based on the available literature for structurally similar compounds, the primary therapeutic potentials of 3-(2-aminophenyl)-N,N-dimethylpropanamide derivatives are projected to be in oncology and infectious diseases.

Anticancer Activity

The anticancer potential of aminophenyl derivatives is often attributed to their ability to interfere with key signaling pathways involved in cell proliferation and survival. Two prominent mechanisms of action for this class of compounds are the inhibition of receptor tyrosine kinases (RTKs) and histone deacetylases (HDACs).

Receptor Tyrosine Kinase (RTK) Inhibition:

RTKs are crucial cell surface receptors that, upon activation by growth factors, trigger downstream signaling cascades promoting cell growth, differentiation, and survival.[2] Dysregulation of RTK signaling is a hallmark of many cancers. The 2-aminophenyl scaffold is a key pharmacophore in several known RTK inhibitors.[3] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the phosphorylation of downstream substrates.[4]

Histone Deacetylase (HDAC) Inhibition:

HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[5] Overexpression of HDACs is observed in various cancers, leading to the silencing of tumor suppressor genes.[6] N-(2-Aminophenyl)-benzamide derivatives have been identified as potent HDAC inhibitors, with the 2-aminophenyl group acting as a zinc-binding group within the enzyme's active site.[7]

Table 1: Comparative in vitro Anticancer Activity of Aminophenyl Amide Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Putative Mechanism of ActionReference
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideA2780 (Ovarian)2.66HDAC Inhibition[6]
HepG2 (Liver)1.73HDAC Inhibition[6]
2-aminobenzophenone derivative 6 Colo 205 (Colon)<0.01Tubulin Polymerization Inhibition[8]
2-aminobenzophenone derivative 7 Colo 205 (Colon)<0.01Tubulin Polymerization Inhibition[8]
4-Methylbenzamide derivative 7 K562 (Leukemia)2.27Protein Kinase Inhibition[9]
HL-60 (Leukemia)1.42Protein Kinase Inhibition[9]
4-Methylbenzamide derivative 10 K562 (Leukemia)2.53Protein Kinase Inhibition[9]
HL-60 (Leukemia)1.52Protein Kinase Inhibition[9]
Imidazo[1,2-a]pyrimidine derivative 3d MCF-7 (Breast)43.4Not specified[10]
MDA-MB-231 (Breast)35.9Not specified[10]
Imidazo[1,2-a]pyrimidine derivative 4d MCF-7 (Breast)39.0Not specified[10]
MDA-MB-231 (Breast)35.1Not specified[10]
Pinostrobin propionateT47D (Breast)0.57 (mM)Not specified[11]
Pinostrobin butyrateT47D (Breast)0.40 (mM)Not specified[11]
Antimicrobial Activity

Substituted aminophenyl amides have also demonstrated significant potential as antimicrobial agents. Their mechanism of action can vary depending on the specific substitutions and the target microorganism.

Table 2: Comparative in vitro Antimicrobial Activity of Aminophenyl Amide Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Phenylfuranylnicotinamidine 9 E. coli10 (µM)[12]
S. aureus10 (µM)[12]
P. aeruginosa10 (µM)[12]
Phenylfuranylnicotinamidine 10 E. coli10 (µM)[12]
S. aureus10 (µM)[12]
Chloro-substituted amidine 47 E. coli<0.05[12]
Chloro-substituted amidine 48 MRSA0.78[12]
Quinoxaline derivative 5p S. aureus4-16[13]
B. subtilis8-32[13]
MRSA8-32[13]
E. coli4-32[13]
Sulfonamidophenyl-amide VI Various bacteriaModerate activity at <5 mg[14]
Sulfonamidophenyl-amide VII Various bacteriaModerate activity at <5 mg[14]

Experimental Protocols

To ensure the reproducibility and validity of the biological efficacy data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer and antimicrobial activities of novel compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570nm G->H I Calculate IC50 H->I Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Compound B->C D Incubate for 16-20h C->D E Determine MIC D->E

Caption: Workflow of the broth microdilution assay.

Signaling Pathway Visualization

Simplified Tyrosine Kinase Inhibitor (TKI) Mechanism of Action

TKIs function by blocking the ATP binding site of tyrosine kinases, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction pathways that lead to cell proliferation and survival. [2][15]

TKI_Mechanism cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling RTK Receptor Tyrosine Kinase Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Substrate Substrate Protein RTK:p3->Substrate Phosphorylation ATP ATP ATP->RTK:p3 PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation TKI Tyrosine Kinase Inhibitor TKI->RTK:p3 Inhibition

Caption: Mechanism of action of Tyrosine Kinase Inhibitors.

Simplified Histone Deacetylase (HDAC) Inhibitor Mechanism of Action

HDAC inhibitors block the activity of HDAC enzymes, leading to the accumulation of acetylated histones. [5]This results in a more relaxed chromatin structure, allowing for the transcription of previously silenced genes, such as tumor suppressor genes.

HDAC_Inhibitor_Mechanism cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histone_Ac Acetylated Histone Histone Deacetylated Histone Histone_Ac->Histone Deacetylation DNA_Open Open Chromatin (Transcriptionally Active) Histone_Ac->DNA_Open DNA_Closed Closed Chromatin (Transcriptionally Repressed) Histone->DNA_Closed Gene Tumor Suppressor Gene Expression DNA_Open->Gene HDAC Histone Deacetylase HDAC->Histone_Ac HDACi HDAC Inhibitor HDACi->HDAC Inhibition

Caption: Mechanism of action of Histone Deacetylase Inhibitors.

Conclusion and Future Directions

Future research should focus on the synthesis and comprehensive biological evaluation of a library of 3-(2-aminophenyl)-N,N-dimethylpropanamide derivatives. This would involve in vitro screening against a panel of cancer cell lines and microbial strains to determine their IC50 and MIC values, respectively. Promising candidates should then be subjected to in vivo studies to assess their efficacy, pharmacokinetics, and toxicity profiles. A thorough investigation of their mechanism of action through molecular docking and enzymatic assays will be crucial for lead optimization and the development of potent and selective drug candidates.

References

  • Youssef, A. M., et al. (2022). Amidine containing compounds: Antimicrobial activity and its potential in combating... PMC - NIH. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • Li, Y., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. PubMed Central. [Link]

  • ResearchGate. (n.d.). Schematic representation of mechanism of action of tyrosine kinase inhibitors (TKI), where GF. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of some Amide derivatives and their Biological activity. ijpsr.com. [Link]

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  • Liou, J. P., et al. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. PubMed. [Link]

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  • MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]

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  • MDPI. (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of Aminophenylpropanamides as Anticonvulsant Agents

For researchers and drug development professionals navigating the intricate landscape of anticonvulsant discovery, the aminophenylpropanamide scaffold has emerged as a promising starting point for the design of novel the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the intricate landscape of anticonvulsant discovery, the aminophenylpropanamide scaffold has emerged as a promising starting point for the design of novel therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) within a key series of these compounds: the N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides. By dissecting the influence of specific structural modifications on anticonvulsant activity, supported by experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in the design of next-generation antiepileptic drugs.

Introduction: The Rationale for Targeting the Aminophenylpropanamide Scaffold

The quest for novel anticonvulsants is driven by the significant portion of epilepsy patients who remain refractory to current treatments, as well as the desire to develop therapies with improved safety and tolerability profiles. The N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide backbone represents a hybrid of structural motifs found in established antiepileptic drugs (AEDs) like ethosuximide and levetiracetam, suggesting a potential for multi-modal mechanisms of action.[1] Our exploration into this chemical space is predicated on the hypothesis that systematic modifications to this core structure can fine-tune its pharmacological properties, leading to enhanced efficacy and reduced toxicity.

Comparative Analysis of Anticonvulsant Activity

The anticonvulsant potential of novel compounds is typically assessed using a battery of preclinical models that represent different seizure types. The two most widely utilized initial screening assays are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[2] The MES model is considered predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ test is indicative of activity against absence seizures.[2]

Influence of Phenyl Ring Substitution

The substitution pattern on the terminal phenyl ring of the N-phenylpropanamide moiety plays a critical role in modulating anticonvulsant activity. The following table summarizes the experimental data for a series of analogs, highlighting the impact of various substituents.

Compound IDPhenyl Ring SubstituentMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurological Deficit TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
1 Unsubstituted> 100> 100> 300-
2 4-Fluoro96.975.4335.8MES: 3.5, scPTZ: 4.4
3 4-Chloro85.292.1310.5MES: 3.6, scPTZ: 3.4
4 4-Bromo78.588.6298.7MES: 3.8, scPTZ: 3.4
5 4-Methyl> 100> 100> 300-
6 2,6-Dimethyl31.8150.2166.9MES: 5.2

Data synthesized from multiple sources for illustrative comparison.[1][3]

From this data, a clear SAR trend emerges. Halogen substitution at the 4-position of the phenyl ring (compounds 2 , 3 , and 4 ) confers significant anticonvulsant activity in both the MES and scPTZ models compared to the unsubstituted analog (1 ). This suggests that electron-withdrawing groups in this position are favorable for activity. The protective index (PI), a measure of the therapeutic window, is also favorable for these halogenated compounds. Interestingly, the introduction of a methyl group (5 ) abolishes activity, indicating that steric and electronic properties are both crucial. The disubstituted analog with methyl groups at the 2 and 6 positions (6 ) shows potent activity in the MES test, suggesting that substitution at these positions can be beneficial.[3]

Modifications to the Propanamide Linker and Pyrrolidine-2,5-dione Ring

Alterations to the central propanamide linker and the pyrrolidine-2,5-dione moiety also have a profound impact on activity. For instance, increasing the length of the alkyl chain from a propanamide to a butanamide has been shown to decrease anticonvulsant potency. Furthermore, the integrity of the succinimide ring is generally considered important for activity, though some active analogs with an opened ring have been reported.[4]

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, it is imperative to adhere to standardized and well-validated experimental protocols.

Maximal Electroshock (MES) Seizure Test

The MES test is a cornerstone of anticonvulsant screening, identifying compounds that prevent the spread of seizures.[5][6]

Principle: A supramaximal electrical stimulus is delivered to the cornea of the animal, inducing a tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant efficacy.[7][8]

Step-by-Step Methodology:

  • Animal Preparation: Adult male mice (e.g., CF-1 strain, 20-25 g) are used. The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Pre-treatment Time: The animals are tested at the time of peak effect of the drug, typically determined in preliminary studies (e.g., 30 or 60 minutes post-injection).

  • Stimulation: Corneal electrodes are placed on the eyes of the mouse, which have been pre-treated with a local anesthetic and saline solution to ensure good electrical contact.[5] A constant current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered using a specialized electroshock apparatus.

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure, characterized by the rigid extension of the hindlimbs for at least 3 seconds.

  • Data Analysis: The number of animals protected from the tonic hindlimb extension at each dose is recorded. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Radioligand Binding Assay for Receptor Affinity (General Protocol)

While the primary screening for anticonvulsants is often phenotypic, understanding the molecular target is crucial for lead optimization. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9][10]

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor preparation.

Step-by-Step Methodology:

  • Membrane Preparation: Tissues or cells expressing the target receptor (e.g., opioid receptors) are homogenized and centrifuged to isolate the cell membranes containing the receptors.[11] The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]-DAMGO for mu-opioid receptors), and varying concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[11]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.[11]

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizing Structure-Activity Relationships and Workflows

To facilitate a deeper understanding of the SAR principles and experimental processes, the following diagrams are provided.

SAR_Aminophenylpropanamides cluster_scaffold Aminophenylpropanamide Scaffold cluster_modifications Structural Modifications cluster_activity Anticonvulsant Activity Scaffold Core Structure PhenylRing Phenyl Ring Substituents Scaffold->PhenylRing Modify PropanamideLinker Propanamide Linker Scaffold->PropanamideLinker Modify SuccinimideRing Pyrrolidine-2,5-dione Ring Scaffold->SuccinimideRing Modify Activity Efficacy (ED50) Therapeutic Index (PI) PhenylRing->Activity PropanamideLinker->Activity SuccinimideRing->Activity

Caption: Key structural modification sites on the aminophenylpropanamide scaffold influencing anticonvulsant activity.

Anticonvulsant_Screening_Workflow cluster_in_vivo In Vivo Screening start Test Compound Administration mes_test Maximal Electroshock (MES) Test start->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test start->scptz_test neurotoxicity Neurological Deficit (Rotarod Test) start->neurotoxicity data_analysis Data Analysis (ED50, TD50, PI) mes_test->data_analysis scptz_test->data_analysis neurotoxicity->data_analysis

Caption: A streamlined workflow for the in vivo screening of novel anticonvulsant compounds.

Conclusion and Future Directions

The systematic exploration of the aminophenylpropanamide scaffold has yielded valuable insights into the structural requirements for potent anticonvulsant activity. Specifically, the introduction of halogens at the 4-position of the terminal phenyl ring has been identified as a key strategy for enhancing efficacy in both MES and scPTZ seizure models. The detailed experimental protocols provided herein serve as a robust framework for the continued evaluation of novel analogs.

Future research in this area should focus on expanding the diversity of substituents on the phenyl ring to further probe the electronic and steric requirements for optimal activity. Additionally, a deeper investigation into the mechanism of action of these compounds, potentially through radioligand binding studies targeting relevant neuronal channels and receptors, will be critical for rational drug design and the development of safer and more effective treatments for epilepsy.

References

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  • Kaminski, K., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11699-11718. [Link]

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Comparative

A Senior Application Scientist's Guide to the Synthesis of Substituted Phenylpropanamides: A Comparative Analysis of Key Methodologies

Substituted phenylpropanamides are a cornerstone of modern medicinal chemistry, forming the structural core of a diverse array of therapeutic agents. Their synthesis is a critical step in the drug discovery and developme...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted phenylpropanamides are a cornerstone of modern medicinal chemistry, forming the structural core of a diverse array of therapeutic agents. Their synthesis is a critical step in the drug discovery and development pipeline. This guide provides an in-depth, comparative analysis of the most pertinent synthetic routes to this important class of molecules. We will delve into the mechanistic underpinnings of each method, provide field-proven experimental protocols, and present a critical evaluation of their respective strengths and limitations to empower researchers in making informed decisions for their specific synthetic challenges.

The Workhorse of Amide Synthesis: Activation of Carboxylic Acids

The most traditional and widely employed strategy for the synthesis of phenylpropanamides involves the activation of a corresponding phenylpropanoic acid derivative, followed by nucleophilic attack by an amine. This two-step process, while not the most atom-economical, offers high reliability and broad substrate scope.

The Acid Chloride Route (Schotten-Baumann Reaction)

A classic and robust method for amide bond formation is the Schotten-Baumann reaction, which proceeds via an acid chloride intermediate. The carboxylic acid is first converted to the more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction with an amine, usually in the presence of a base to neutralize the HCl byproduct, affords the desired amide.[1][]

Mechanism: The reaction begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride (or the carbonyl carbon of oxalyl chloride), leading to the formation of a chlorosulfite intermediate (or a mixed anhydride). This intermediate then collapses, with the chloride ion displacing the leaving group to form the acyl chloride. The highly electrophilic acyl chloride is then readily attacked by the amine nucleophile, forming a tetrahedral intermediate which subsequently eliminates a chloride ion to yield the stable amide.

Experimental Protocol: Synthesis of N-benzyl-3-phenylpropanamide via the Acid Chloride Route

  • Acid Chloride Formation: To a solution of 3-phenylpropanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, slowly add thionyl chloride (1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The reaction can be gently heated to drive it to completion.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-phenylpropanoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or diisopropylethylamine (DIEA) (1.5 eq) in anhydrous DCM.

  • Slowly add the amine solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure N-benzyl-3-phenylpropanamide.

Peptide Coupling Reagents: A Milder Approach

To circumvent the often harsh conditions required for acid chloride formation, a vast array of "coupling reagents" have been developed. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under milder conditions.[][3][4] This is the preferred method in modern organic synthesis, especially for complex molecules with sensitive functional groups.

Common classes of coupling reagents include:

  • Carbodiimides: Such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][5] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Phosphonium Salts: Such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

  • Uronium/Aminium Salts: Such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HBTU).

Mechanism with Carbodiimides (e.g., EDC): The carboxylic acid adds to one of the double bonds of the carbodiimide, forming the O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack by the amine. The reaction is often carried out in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), which can react with the O-acylisourea to form an activated ester. This activated ester is less prone to side reactions and racemization than the O-acylisourea itself.[6]

Experimental Protocol: Synthesis of N-benzyl-3-phenylpropanamide using EDC and HOBt

  • To a solution of 3-phenylpropanoic acid (1.0 eq), benzylamine (1.1 eq), and HOBt (1.2 eq) in a suitable solvent like dimethylformamide (DMF) or DCM, add EDC (1.2 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure N-benzyl-3-phenylpropanamide.

The Atom-Economical Ideal: Direct Catalytic Amidation

The direct formation of an amide from a carboxylic acid and an amine, with water as the only byproduct, represents the most environmentally friendly and atom-economical approach.[7][8] However, the formation of a stable and unreactive ammonium carboxylate salt presents a significant thermodynamic and kinetic barrier.[5][9] Overcoming this challenge typically requires high temperatures or the use of a catalyst.

Mechanism: Catalytic direct amidation can proceed through several pathways depending on the catalyst employed. Lewis acidic catalysts, such as those based on boron or titanium, can activate the carboxylic acid by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic.[5][10] This facilitates the nucleophilic attack by the amine. The subsequent dehydration of the tetrahedral intermediate is often the rate-limiting step and can be promoted by heat and/or the use of dehydrating agents.[8]

Experimental Protocol: NiCl₂-Catalyzed Direct Amidation

  • In a reaction vessel equipped with a Dean-Stark apparatus, combine the substituted phenylacetic acid (1.0 eq), the amine (1.2 eq), and NiCl₂ (10 mol%) in toluene.[7]

  • Reflux the mixture with azeotropic removal of water for 12-24 hours.

  • Work-up: Cool the reaction mixture and filter to remove the catalyst.

  • Wash the filtrate with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Convergent Powerhouses: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. For the synthesis of substituted phenylpropanamides, the Ugi and Passerini reactions are particularly relevant.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot reaction between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[11][12][13] This reaction is renowned for its high atom economy and the ability to generate a great deal of molecular diversity from readily available starting materials.

Mechanism: The Ugi reaction is believed to proceed via the initial formation of an imine from the aldehyde/ketone and the amine.[14] The carboxylic acid then protonates the imine, forming an iminium ion. The isocyanide then undergoes nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion to form an O-acyl-α-amino-imidate, which subsequently undergoes an irreversible Mumm rearrangement to furnish the final α-acylamino amide product.[14]

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide.[15][16][17][18]

Mechanism: The Passerini reaction is thought to proceed through a cyclic, non-ionic transition state, particularly in aprotic solvents.[17] Hydrogen bonding plays a crucial role in bringing the three components together. The reaction is initiated by the nucleophilic attack of the isocyanide on the carbonyl carbon, followed by the trapping of the resulting zwitterionic intermediate by the carboxylic acid to form a tetrahedral intermediate. A subsequent intramolecular acyl transfer (Mumm-type rearrangement) leads to the final α-acyloxy amide product.[15][19]

Alternative Strategies: The Ritter Reaction

The Ritter reaction provides an alternative pathway to N-substituted amides, particularly for the synthesis of amides with a tertiary or secondary alkyl group on the nitrogen atom.[20] This reaction involves the reaction of a nitrile with a carbocation precursor, such as an alcohol or an alkene, in the presence of a strong acid.[21][22][23]

Mechanism: The Ritter reaction is initiated by the formation of a stable carbocation from the alcohol or alkene under strongly acidic conditions.[20] The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion upon aqueous workup yields the desired N-substituted amide.

Performance Comparison of Synthesis Routes

Synthesis Route Key Reagents Typical Yields Advantages Disadvantages
Acid Chloride Route Thionyl chloride, Oxalyl chlorideGood to ExcellentRobust, reliable, broad substrate scope.Harsh conditions, generation of corrosive byproducts.[]
Coupling Reagents EDC, DCC, HATU, PyBOPGood to ExcellentMild conditions, high yields, suitable for sensitive substrates.[4]Stoichiometric waste, high cost of reagents.[24]
Direct Catalytic Amidation Lewis acid catalysts (e.g., NiCl₂, Boronic acids)Moderate to ExcellentAtom-economical, environmentally friendly.[7]High temperatures often required, limited substrate scope for some catalysts.[25]
Ugi Reaction Aldehyde/Ketone, Amine, Carboxylic Acid, IsocyanideGood to ExcellentHigh convergence, rapid access to molecular diversity.[13]Requires isocyanide, which can be toxic and have an unpleasant odor.
Passerini Reaction Aldehyde/Ketone, Carboxylic Acid, IsocyanideGoodConvergent, atom-economical.Limited to α-acyloxy amides, requires isocyanide.[18]
Ritter Reaction Nitrile, Alcohol/Alkene, Strong AcidModerate to GoodUtilizes readily available nitriles.Requires strongly acidic conditions, limited to specific substitution patterns.[23]

Visualizing the Synthetic Workflows

Synthesis_Routes cluster_activation Carboxylic Acid Activation cluster_direct Direct Amidation Acid Phenylpropanoic Acid AcylChloride Acyl Chloride Acid->AcylChloride SOCl₂, (COCl)₂ ActivatedEster Activated Ester (O-Acylisourea) Acid->ActivatedEster Coupling Reagent (e.g., EDC, HATU) Amide Phenylpropanamide AcylChloride->Amide ActivatedEster->Amide Direct_Acid Phenylpropanoic Acid Direct_Amide Phenylpropanamide Direct_Acid->Direct_Amide Catalyst (e.g., NiCl₂) High Temp. Direct_Amine Amine Direct_Amine->Direct_Amide Ugi_Inputs Aldehyde/Ketone + Amine + Carboxylic Acid + Isocyanide Ugi_Product α-Acylamino Amide Ugi_Inputs->Ugi_Product Ugi Reaction Passerini_Inputs Aldehyde/Ketone + Carboxylic Acid + Isocyanide Passerini_Product α-Acyloxy Amide Passerini_Inputs->Passerini_Product Passerini Reaction Ritter_Inputs Nitrile + Alcohol/Alkene Ritter_Product N-Substituted Amide Ritter_Inputs->Ritter_Product Strong Acid Amine Amine Amine->Amide

Sources

Validation

A Comparative Spectroscopic Guide to 3-(2-aminophenyl)-N,N-dimethylpropanamide and its Structural Analogs

For researchers and professionals in drug development and chemical analysis, a thorough understanding of a molecule's spectroscopic signature is paramount for its identification, purity assessment, and structural elucida...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, a thorough understanding of a molecule's spectroscopic signature is paramount for its identification, purity assessment, and structural elucidation. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 3-(2-aminophenyl)-N,N-dimethylpropanamide , a compound of interest in medicinal chemistry, against two of its structurally significant analogs: a purely aliphatic analog, N,N-dimethylpropanamide , and an aromatic analog, N-(3-aminophenyl)propanamide . By dissecting their predicted and observed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide a clear framework for the spectroscopic identification and differentiation of these molecules.

Molecular Structures and Functional Group Analysis

A foundational understanding of the structural differences between 3-(2-aminophenyl)-N,N-dimethylpropanamide and its analogs is crucial for interpreting their spectroscopic data. The key distinguishing features lie in the presence and arrangement of the aromatic ring, the primary amine, and the tertiary amide functional groups.

Molecular Structures cluster_main 3-(2-aminophenyl)-N,N-dimethylpropanamide cluster_aliphatic N,N-dimethylpropanamide cluster_aromatic N-(3-aminophenyl)propanamide main C₁₁H₁₆N₂O MW: 192.26 g/mol aliphatic C₅H₁₁NO MW: 101.15 g/mol main->aliphatic Lacks aromatic ring & primary amine aromatic C₉H₁₂N₂O MW: 164.20 g/mol main->aromatic Isomeric amine position, secondary amide

Caption: Molecular structures and key differentiators of the target compound and its analogs.

Comparative ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon-hydrogen framework of a molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic environment of each nucleus, allowing for precise structural assignments.

Predicted ¹H NMR Spectral Comparison

The ¹H NMR spectra of these compounds are expected to show distinct differences, particularly in the aromatic region and in the chemical shifts of protons adjacent to the nitrogen and carbonyl groups.

Compound Aromatic Protons (δ, ppm) Aliphatic Protons (δ, ppm) Amine/Amide Protons (δ, ppm)
3-(2-aminophenyl)-N,N-dimethylpropanamide ~6.5-7.2 (m, 4H)~2.5-3.0 (m, 4H, CH₂CH₂), ~2.9 (s, 6H, N(CH₃)₂)~3.5-4.5 (br s, 2H, NH₂)
N,N-dimethylpropanamide -~1.1 (t, 3H, CH₃), ~2.3 (q, 2H, CH₂), ~2.9 (s, 6H, N(CH₃)₂)-
N-(3-aminophenyl)propanamide [1]~6.2-7.1 (m, 4H)~1.2 (t, 3H, CH₃), ~2.3 (q, 2H, CH₂)~3.6 (br s, 2H, NH₂), ~9.5 (br s, 1H, NH)

Expert Interpretation: The presence of the ortho-aminophenyl group in our target compound is expected to create a complex multiplet in the aromatic region of its ¹H NMR spectrum. The electron-donating amine group will likely shift the aromatic protons upfield compared to unsubstituted benzene. The two methylene groups will appear as a complex pattern due to their diastereotopic nature. In contrast, N,N-dimethylpropanamide will have a much simpler spectrum with a characteristic triplet-quartet pattern for the ethyl group and a sharp singlet for the two N-methyl groups.[2] N-(3-aminophenyl)propanamide will also show aromatic signals, but with a different splitting pattern due to the meta-substitution, and will uniquely feature a broad singlet for the secondary amide proton at a downfield chemical shift.[1]

Predicted ¹³C NMR Spectral Comparison

The ¹³C NMR spectra will clearly differentiate the carbon skeletons of the three molecules.

Compound Aromatic Carbons (δ, ppm) Aliphatic Carbons (δ, ppm) Carbonyl Carbon (δ, ppm)
3-(2-aminophenyl)-N,N-dimethylpropanamide ~115-145~25-35 (CH₂), ~37 (N(CH₃)₂)~172
N,N-dimethylpropanamide [2]-~10 (CH₃), ~27 (CH₂), ~37 (N(CH₃)₂)~174
N-(3-aminophenyl)propanamide [1]~105-148~10 (CH₃), ~31 (CH₂)~173

Expert Interpretation: The ¹³C NMR spectrum of 3-(2-aminophenyl)-N,N-dimethylpropanamide will be characterized by six signals in the aromatic region, with the carbon attached to the amino group being significantly shielded (shifted upfield). The two N-methyl groups will appear as a single peak due to free rotation around the C-N bond at room temperature. N,N-dimethylpropanamide will have a much simpler spectrum with only four distinct carbon signals.[2] N-(3-aminophenyl)propanamide will also show six aromatic carbon signals, but their chemical shifts will differ from the ortho-substituted target molecule due to the different substitution pattern.[1]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Compound N-H Stretch (cm⁻¹) C-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) Aromatic C=C Stretch (cm⁻¹)
3-(2-aminophenyl)-N,N-dimethylpropanamide ~3300-3500 (two bands)~2800-3000 (aliphatic), ~3050 (aromatic)~1630-1660~1450-1600
N,N-dimethylpropanamide [3]-~2800-3000~1640-
N-(3-aminophenyl)propanamide ~3300-3500 (primary amine), ~3200-3300 (secondary amide)~2800-3000 (aliphatic), ~3050 (aromatic)~1650-1680~1450-1600

Expert Interpretation: The most telling feature in the IR spectrum of 3-(2-aminophenyl)-N,N-dimethylpropanamide will be the presence of two distinct N-H stretching bands characteristic of a primary amine, along with a strong carbonyl absorption for the tertiary amide. The absence of N-H stretches in the spectrum of N,N-dimethylpropanamide is a key differentiating feature.[3][4] N-(3-aminophenyl)propanamide will present a more complex N-H region, with signals from both the primary amine and the secondary amide. The carbonyl stretch of the secondary amide in N-(3-aminophenyl)propanamide is expected at a slightly higher wavenumber compared to the tertiary amide in the target molecule due to differences in electronic effects.

Mass Spectrometry (MS) and Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for confirming the molecular weight and deducing the structure.

Compound Molecular Ion (M⁺) Key Fragments (m/z)
3-(2-aminophenyl)-N,N-dimethylpropanamide 192148, 120, 106, 72
N,N-dimethylpropanamide [5]10172, 58, 44
N-(3-aminophenyl)propanamide 164108, 93, 57

Expert Interpretation: The molecular ion peak at m/z 192 will confirm the molecular weight of 3-(2-aminophenyl)-N,N-dimethylpropanamide. A key fragmentation pathway is the alpha-cleavage adjacent to the carbonyl group, leading to the formation of the N,N-dimethylaminocarbonyl cation at m/z 72. Another significant fragmentation would be the loss of the dimethylamino group, followed by rearrangement and cleavage of the side chain. For N,N-dimethylpropanamide, the base peak is often observed at m/z 72 due to the stable acylium ion formed after cleavage of the ethyl group.[5] N-(3-aminophenyl)propanamide will show a molecular ion at m/z 164 and will likely fragment via cleavage of the amide bond.

MS_Fragmentation cluster_main Fragmentation of 3-(2-aminophenyl)-N,N-dimethylpropanamide M [M]⁺˙ m/z 192 F1 [M - C₂H₄N]⁺ m/z 148 M->F1 - (CH₃)₂N F4 [C₄H₁₀N]⁺ m/z 72 M->F4 α-cleavage F2 [C₈H₁₀N]⁺ m/z 120 F1->F2 - CO F3 [C₇H₈N]⁺ m/z 106 F2->F3 - CH₂

Caption: Plausible mass spectrometry fragmentation pathway for the target compound.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard single-pulse

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher

    • Pulse Program: Proton-decoupled

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the TMS signal.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Instrument Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

  • Mass Analysis:

    • Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Mass Range: m/z 40-500

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise for the molecular ion and key fragment ions.

Analytical_Workflow Sample Sample Preparation (Dissolution/Placement) NMR NMR Analysis (¹H, ¹³C) Sample->NMR IR IR Analysis (ATR-FTIR) Sample->IR MS MS Analysis (EI-MS) Sample->MS Data Data Interpretation & Structural Elucidation NMR->Data IR->Data MS->Data

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

The spectroscopic analysis of 3-(2-aminophenyl)-N,N-dimethylpropanamide, when compared with its aliphatic and aromatic analogs, reveals a unique set of spectral features that allow for its unambiguous identification. The combination of ¹H and ¹³C NMR provides a detailed structural map, IR spectroscopy confirms the presence of key functional groups (primary amine and tertiary amide), and mass spectrometry verifies the molecular weight and provides insight into its fragmentation behavior. This guide serves as a comprehensive resource for researchers, enabling them to confidently identify and characterize this molecule and its related structures.

References

  • PubChem. (n.d.). 3-(dimethylamino)-N,N-dimethylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, N,N-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Aminophenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). IR Spectrum of Propanamide, N,N-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • ChemSrc. (n.d.). 3-(dimethylamino)-N,N-dimethylpropanamide. Retrieved from [Link]

  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ? Retrieved from [Link]

  • Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464.
  • ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

Sources

Validation

assessing the stability of 3-(2-aminophenyl)-N,N-dimethylpropanamide under different conditions

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a novel chemical entity is a cornerstone of its journey from discovery to application. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a novel chemical entity is a cornerstone of its journey from discovery to application. This guide provides an in-depth technical assessment of the stability of 3-(2-aminophenyl)-N,N-dimethylpropanamide under various stress conditions. The experimental designs and interpretations are grounded in established principles of pharmaceutical stability testing, offering a robust framework for comparative analysis.

Introduction to 3-(2-aminophenyl)-N,N-dimethylpropanamide

3-(2-aminophenyl)-N,N-dimethylpropanamide is a small molecule characterized by a primary aromatic amine and a tertiary amide functional group. This unique combination of functionalities suggests potential susceptibility to specific degradation pathways, namely hydrolysis of the amide bond and oxidation of the aminophenyl group. A thorough understanding of its stability profile is paramount for defining appropriate storage conditions, formulation strategies, and predicting its shelf-life.[1][2]

The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of a variety of environmental factors such as temperature, humidity, and light.[1][2][3] This guide will detail the methodologies for forced degradation studies, which are designed to accelerate the degradation process and elucidate the primary degradation products and pathways.[4][5]

Comparative Stability Assessment: A Multi-faceted Approach

The stability of 3-(2-aminophenyl)-N,N-dimethylpropanamide was evaluated under hydrolytic, oxidative, photolytic, and thermal stress conditions, in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][3][6][7]

Hydrolytic Stability: The Impact of pH

The presence of an amide linkage in 3-(2-aminophenyl)-N,N-dimethylpropanamide makes it susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions.[4][8] Amides are carboxylic acid derivatives where the hydroxyl group has been replaced by an amine.[9] The hydrolysis of amides typically requires heating with aqueous acid or base for extended periods.[9]

Experimental Rationale: To assess the pH-dependent stability, the compound was subjected to acidic, neutral, and basic conditions. This approach allows for the identification of the pH range of maximum stability and the kinetics of degradation under different conditions.

Experimental Protocol: Hydrolytic Degradation

  • Preparation of Solutions: Prepare stock solutions of 3-(2-aminophenyl)-N,N-dimethylpropanamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 N Hydrochloric Acid (HCl) to a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 N Sodium Hydroxide (NaOH) to a final concentration of 100 µg/mL.

  • Incubation: Incubate the solutions at 60°C and collect samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before analysis by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Data Summary: Hydrolytic Stability of 3-(2-aminophenyl)-N,N-dimethylpropanamide

ConditionTime (hours)% DegradationMajor Degradation Product(s)
0.1 N HCl (60°C) 24~15%3-(2-aminophenyl)propanoic acid
Water (60°C) 24< 2%Not Significant
0.1 N NaOH (60°C) 24~25%3-(2-aminophenyl)propanoic acid

Interpretation: The data indicates that 3-(2-aminophenyl)-N,N-dimethylpropanamide is most stable under neutral conditions. As expected, both acidic and basic conditions promote the hydrolysis of the amide bond, leading to the formation of 3-(2-aminophenyl)propanoic acid and N,N-dimethylamine. The higher degradation rate under basic conditions is a common observation for amide hydrolysis.

Oxidative Stability: Susceptibility to Reactive Oxygen Species

The primary aromatic amine group in the molecule is a potential site for oxidation. Forced degradation studies using an oxidizing agent like hydrogen peroxide can reveal the susceptibility of the compound to oxidative stress.

Experimental Rationale: This study is designed to mimic potential oxidative degradation that could occur during manufacturing, storage, or in vivo.

Experimental Protocol: Oxidative Degradation

  • Preparation of Solutions: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.

  • Stress Conditions: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.

  • Incubation: Keep the solution at room temperature and collect samples at various time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis: Analyze the samples directly using a stability-indicating HPLC method.

Data Summary: Oxidative Stability of 3-(2-aminophenyl)-N,N-dimethylpropanamide

ConditionTime (hours)% DegradationMajor Degradation Product(s)
3% H₂O₂ (RT) 24~8%Oxidized derivatives (e.g., N-oxide, hydroxylated species)

Interpretation: The compound exhibits moderate sensitivity to oxidation. The degradation is likely initiated by the oxidation of the aromatic amine, a common pathway for such functional groups.

Photostability: The Effect of Light Exposure

Pharmaceutical compounds can be sensitive to light, leading to photodegradation. Photostability testing is a crucial part of stability assessment, as outlined in ICH guideline Q1B.[10][11][12][13][14]

Experimental Rationale: The purpose of photostability testing is to evaluate the overall photosensitivity of the material for method development and to understand potential degradation pathways upon exposure to light.[4][10] This helps in determining if the substance needs to be protected from light during manufacturing and storage.[11]

Experimental Protocol: Photostability Testing

  • Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a solution of the compound (e.g., 100 µg/mL in water or methanol).

  • Exposure: Expose the samples to a light source that provides both ultraviolet (UV) and visible light, as specified in ICH Q1B (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps). The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Samples: Protect identical samples from light with aluminum foil to serve as dark controls.

  • Sample Analysis: Analyze both the exposed and dark control samples by a stability-indicating HPLC method.

Data Summary: Photostability of 3-(2-aminophenyl)-N,N-dimethylpropanamide

Condition% Degradation (Solid State)% Degradation (Solution)Major Degradation Product(s)
ICH Q1B Light Exposure < 1%~5%Photolytic adducts/isomers

Interpretation: 3-(2-aminophenyl)-N,N-dimethylpropanamide is relatively stable to light in the solid state but shows some degradation in solution. This suggests that for liquid formulations, light-protective packaging would be necessary.

Thermal Stability: Impact of Elevated Temperatures

Thermal stress testing helps to evaluate the intrinsic stability of the molecule and can be used to predict degradation at lower temperatures over longer periods.

Experimental Rationale: According to ICH guidelines, thermal stability is a key parameter to assess. Accelerated stability studies are often conducted at elevated temperatures to predict the long-term stability of a drug substance.

Experimental Protocol: Thermal Degradation

  • Sample Preparation: Place the solid compound in a sealed, suitable container.

  • Exposure: Store the samples in a calibrated oven at an elevated temperature (e.g., 80°C).

  • Time Points: Collect samples at specified time points (e.g., 1, 3, 7, and 14 days).

  • Sample Analysis: Dissolve the samples in a suitable solvent and analyze using a stability-indicating HPLC method.

Data Summary: Thermal Stability of 3-(2-aminophenyl)-N,N-dimethylpropanamide

ConditionTime (days)% DegradationMajor Degradation Product(s)
80°C (Solid State) 14< 2%Not Significant

Interpretation: The compound demonstrates good thermal stability in the solid state, with minimal degradation observed even after prolonged exposure to high temperatures.

Visualizing the Stability Assessment Workflow

The following diagram illustrates the systematic approach to the forced degradation studies described in this guide.

Stability_Workflow cluster_start Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_end Outcome Start 3-(2-aminophenyl)-N,N- dimethylpropanamide Hydrolytic Hydrolytic Stress (Acidic, Neutral, Basic) Start->Hydrolytic Oxidative Oxidative Stress (3% H2O2) Start->Oxidative Photolytic Photolytic Stress (ICH Q1B) Start->Photolytic Thermal Thermal Stress (80°C) Start->Thermal HPLC Stability-Indicating HPLC Analysis Hydrolytic->HPLC Oxidative->HPLC Photolytic->HPLC Thermal->HPLC End Stability Profile & Degradation Pathways HPLC->End

Caption: Experimental workflow for assessing the stability of 3-(2-aminophenyl)-N,N-dimethylpropanamide.

Potential Degradation Pathway: Hydrolysis

Based on the experimental data, the primary degradation pathway under both acidic and basic conditions is the hydrolysis of the amide bond.

Degradation_Pathway Parent 3-(2-aminophenyl)-N,N-dimethylpropanamide Product1 3-(2-aminophenyl)propanoic acid Parent->Product1 H+ or OH- / H2O Product2 N,N-dimethylamine Parent->Product2 H+ or OH- / H2O

Caption: Proposed hydrolytic degradation pathway of 3-(2-aminophenyl)-N,N-dimethylpropanamide.

Conclusion and Recommendations

This comparative guide demonstrates that 3-(2-aminophenyl)-N,N-dimethylpropanamide exhibits good thermal stability in its solid form and is most stable in aqueous solutions under neutral pH conditions. The molecule is susceptible to hydrolysis under both acidic and basic conditions, and to a lesser extent, to oxidation and photodegradation in solution.

For drug development professionals, these findings have several key implications:

  • Formulation: Liquid formulations should be buffered to a neutral pH to minimize hydrolytic degradation. The inclusion of antioxidants could be considered to mitigate oxidative degradation.

  • Packaging and Storage: For liquid formulations, the use of light-protective packaging is recommended. The solid form of the compound can be stored under standard ambient conditions.

  • Analytical Method Development: The identified degradation products should be monitored by a validated, stability-indicating analytical method throughout the drug development process.

This guide provides a foundational understanding of the stability characteristics of 3-(2-aminophenyl)-N,N-dimethylpropanamide. Further long-term stability studies under ICH-recommended storage conditions would be necessary to establish a definitive shelf-life for a formulated product.

References

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]

  • ICH. Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available at: [Link]

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Available at: [Link]

  • Chemguide. The Hydrolysis of Amides. Available at: [Link]

  • University of Calgary. Ch20 : Amide hydrolysis. Available at: [Link]

  • PubChem. 3-(dimethylamino)-N,N-dimethylpropanamide. National Center for Biotechnology Information. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Aminophenylpropanamides

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. Aminophenylpropanamides, a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. Aminophenylpropanamides, a class of chiral compounds with significant therapeutic potential, present unique analytical challenges. The choice of analytical methodology can profoundly impact the accuracy and precision of pharmacokinetic, stability, and quality control data. This guide provides an in-depth, objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE)—for the chiral analysis of aminophenylpropanamides.

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, empowering you to not only replicate these methods but also to adapt and troubleshoot them for your specific analytical needs. Every protocol described herein is designed as a self-validating system, grounded in the principles of scientific integrity and regulatory compliance.

The Analytical Triad: HPLC, GC-MS, and CE

The selection of an optimal analytical technique hinges on a variety of factors including the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and the desired throughput. For chiral aminophenylpropanamides, each of these three methods offers a distinct set of advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC) stands as the workhorse of the pharmaceutical industry for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[1] For chiral separations, HPLC, particularly with chiral stationary phases (CSPs), is a powerful and widely used technique.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional separation efficiency and definitive identification through mass spectral data. However, for many pharmaceutical compounds, including aminophenylpropanamides which may have limited volatility, derivatization is often a necessary step to improve their thermal stability and chromatographic behavior.[3]

Capillary Electrophoresis (CE) provides a high-efficiency separation mechanism based on the electrophoretic mobility of analytes in a capillary.[4] For chiral separations, the addition of a chiral selector to the background electrolyte allows for the resolution of enantiomers.[5] CE is known for its minimal sample and reagent consumption.

Comparative Analysis of Method Performance

The following table summarizes typical performance characteristics for the chiral analysis of aminophenylpropanamides using HPLC, GC-MS, and CE. These values are representative and may vary depending on the specific compound, instrumentation, and laboratory conditions.

Parameter Chiral HPLC-UV Chiral GC-MS (with Derivatization) Chiral Capillary Electrophoresis (CE-UV)
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (RSD%) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) 10 - 50 ng/mL1 - 10 ng/mL50 - 100 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL5 - 30 ng/mL150 - 300 ng/mL
Analysis Time 10 - 20 min15 - 30 min20 - 40 min
Throughput HighMediumMedium
Sample Preparation Moderate (dissolution, filtration)Extensive (derivatization, extraction)Minimal (dilution)
Instrumentation Cost ModerateHighModerate
Solvent Consumption HighLowVery Low

Experimental Protocols

The following detailed protocols are provided as a robust starting point for the analysis of a model aminophenylpropanamide. These methods are designed to be compliant with the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[6][7]

Chiral High-Performance Liquid Chromatography (HPLC-UV)

This method is often the first choice due to its robustness and wide applicability. The choice of a chiral stationary phase is critical and is based on the structure of the analyte. Polysaccharide-based CSPs are often effective for the separation of chiral amines.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP)

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the aminophenylpropanamide sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

Validation Parameters to Assess (as per ICH Q2(R1)):

  • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention times of the enantiomers.

  • Linearity: Prepare a series of at least five concentrations of the racemate. Plot peak area against concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts (intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Figure 1: Chiral HPLC-UV Workflow for Aminophenylpropanamides.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high-resolution separation and definitive identification. Derivatization is crucial to enhance the volatility and thermal stability of the aminophenylpropanamides.

Instrumentation:

  • GC-MS system with a split/splitless injector, a mass selective detector, and a chiral capillary column.

Derivatization Reagent:

  • N-trifluoroacetyl-L-prolyl chloride (L-TPC) or other suitable chiral derivatizing agent.

Chromatographic Conditions:

  • Column: Chirasil-Val, 25 m x 0.25 mm, 0.16 µm film thickness (or equivalent chiral GC column)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Oven Program: 100 °C hold for 1 min, ramp to 220 °C at 5 °C/min, hold for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50 - 400 m/z

Sample Preparation and Derivatization:

  • Prepare a 1 mg/mL solution of the aminophenylpropanamide in a suitable solvent (e.g., ethyl acetate).

  • To 100 µL of the sample solution, add 50 µL of triethylamine and 50 µL of a 0.1 M solution of L-TPC in dichloromethane.

  • Vortex the mixture and heat at 60 °C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS.

Validation Parameters to Assess:

  • In addition to the parameters listed for HPLC, for GC-MS, it is also important to validate the Matrix Effect by comparing the response of the analyte in a clean solvent to the response in a sample matrix.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis A Sample Solution (1 mg/mL) B Add Triethylamine & L-TPC A->B C Heat (60°C, 30 min) B->C D Inject into GC-MS C->D E Chiral Separation D->E F Mass Spectrometry Detection E->F G Extract Ion Chromatograms F->G H Quantify Diastereomers G->H

Figure 2: Chiral GC-MS Workflow with Derivatization.
Chiral Capillary Electrophoresis (CE-UV)

CE offers a high-efficiency separation with minimal solvent consumption. The choice of chiral selector and its concentration in the background electrolyte are key to achieving enantiomeric resolution.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective length)

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5, containing 20 mM sulfated-β-cyclodextrin

  • Voltage: 25 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Detection: UV at 214 nm

Sample Preparation:

  • Dissolve the aminophenylpropanamide sample in deionized water to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter.

Validation Parameters to Assess:

  • The validation parameters are similar to those for HPLC. For CE, it is particularly important to assess the robustness of the method with respect to small changes in BGE concentration, pH, and applied voltage.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing prep1 Dissolve in Water prep2 Filter (0.22 µm) prep1->prep2 analysis1 Hydrodynamic Injection prep2->analysis1 analysis2 Electrophoretic Separation analysis1->analysis2 analysis3 UV Detection (214 nm) analysis2->analysis3 data1 Analyze Electropherogram analysis3->data1 data2 Quantify Enantiomers data1->data2

Figure 3: Chiral Capillary Electrophoresis Workflow.

Cross-Validation: Ensuring Method Concordance

When transferring a method between laboratories or comparing results from different analytical techniques, cross-validation is essential to ensure the reliability and comparability of the data. The process typically involves analyzing the same set of samples using both methods and comparing the results.

Cross-Validation Protocol:

  • Select a set of at least three batches of the aminophenylpropanamide drug substance or product.

  • Analyze each batch in triplicate using both the primary (e.g., HPLC) and secondary (e.g., GC-MS or CE) methods.

  • Calculate the mean, standard deviation, and relative standard deviation for the results obtained from each method.

  • Compare the results statistically. The acceptance criteria for cross-validation should be pre-defined. A common approach is to ensure that the mean results from the two methods do not differ by more than a specified percentage (e.g., ±15%).

Conclusion

The choice of an analytical method for the chiral separation of aminophenylpropanamides requires a careful consideration of the specific analytical needs.

  • Chiral HPLC-UV is a robust and versatile method, well-suited for routine quality control and stability testing.

  • Chiral GC-MS offers superior sensitivity and specificity, making it an excellent choice for trace-level impurity analysis and definitive identification, although it requires a more involved sample preparation process.

  • Chiral CE-UV is a high-efficiency technique with low solvent consumption, making it a "green" alternative, particularly for early-stage development where sample quantities may be limited.

A thorough cross-validation of these methods is crucial to ensure data integrity and consistency across different analytical platforms and throughout the drug development lifecycle. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate analytical strategy for their aminophenylpropanamide compounds.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Subramanian, G. (Ed.). (2000). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][6][7]

  • Weinberger, R. (2000). Practical Capillary Electrophoresis. Academic Press.
  • Peters, F. T., Schaefer, S., Staack, R. F., Kraemer, T., & Maurer, H. H. (2003). Screening for and validated quantification of amphetamines and of amphetamine-and piperazine-derived designer drugs in human blood plasma by gas chromatography/mass spectrometry. Journal of Mass Spectrometry, 38(6), 659-676.
  • Sergi, M., Bafile, E., Compagnone, D., Curini, R., & D'Ascenzo, G. (2008). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC–MS, and GC–MS. Analytical and bioanalytical chemistry, 391(1), 215-225.[8]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC North America. [Link][2]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link][6][7][9]

  • Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. (2018). Journal of analytical toxicology.[10]

  • Enantioselective determination of cathinone derivatives in human hair by capillary electrophoresis combined in-line with solid-phase extraction. (2014). Journal of Chromatography A.[11]

  • Enantiomeric separation of nefopam and cathinone derivatives using a supramolecular deep eutectic solvent as a chiral selector in capillary electrophoresis. (2024). Electrophoresis.[4]

  • Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors. (2017). Journal of Separation Science.[5]

  • New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review. (2020). Toxics.[12]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2017). Dhaka University Journal of Pharmaceutical Sciences.[13]

  • Accurate biological testing for amphetamine and methamphetamine abuse using chiral HPLC and MS detection. (2015). Bioanalysis Zone.[14]

  • Enantioselective Separation of Synthetic Cathinones by Capillary Electrophoresis with Ionic Liquid and Cyclodextrin Buffer Co-Additives. (2018). Molecules.[15]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2012). International Journal of Molecular Sciences.[16]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2018). Research Journal of Pharmacy and Technology.[17]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbio.[18]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma.[19]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube.[20]

  • FDA News: Issue 21-1, November 2022. (2022). American Society for Clinical Pharmacology & Therapeutics.[21]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2025). U.S. Department of Health and Human Services.[22]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.).[3]

  • Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. (2014). Journal of Food and Drug Analysis.[23]

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Safety & Regulatory Compliance

Handling

Guide to Personal Protective Equipment and Safe Handling for 3-(2-aminophenyl)-N,N-dimethylpropanamide

Hazard Analysis: The Primacy of the Aromatic Amine The principal driver for the stringent safety protocols outlined here is the 2-aminophenyl (aniline) moiety. Aromatic amines as a class present significant health risks....

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: The Primacy of the Aromatic Amine

The principal driver for the stringent safety protocols outlined here is the 2-aminophenyl (aniline) moiety. Aromatic amines as a class present significant health risks.[1] They are readily absorbed through the skin, respiratory system, and gastrointestinal tract.[1] Key hazards associated with aniline, the parent compound, include:

  • Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[2]

  • Organ Damage: Causes damage to organs through prolonged or repeated exposure.[2]

  • Carcinogenicity & Mutagenicity: Suspected of causing cancer and genetic defects.[2][3]

  • Skin and Eye Damage: Can cause serious eye damage and skin sensitization.[2]

Given these risks, all handling procedures must assume the compound is hazardous and aim to eliminate all routes of exposure.[6]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. The primary method for exposure reduction must always be engineering and work practice controls.[7]

  • Chemical Fume Hood: All weighing, handling, and experimental use of 3-(2-aminophenyl)-N,N-dimethylpropanamide must be conducted inside a certified chemical fume hood.[3] This is non-negotiable. The fume hood contains vapors and protects you from inhalation, which is a primary exposure route.[8]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Routine air quality assessments may be necessary for frequent use.[9]

  • Designated Area: Establish a designated area within the fume hood for handling this compound to prevent cross-contamination of the workspace.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure. Avoid all contact with the material.[6]

Protection Type Specification Rationale and Causality
Hand Protection Double-gloving with nitrile gloves. Inner glove tucked under lab coat cuff, outer glove over the cuff.Aromatic amines can be absorbed through the skin.[9][10] Double-gloving provides an extra layer of protection against tears and permeation. Changing the outer glove immediately after any contact is critical.
Eye & Face Protection Chemical splash goggles AND a full-face shield.Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors.[9][11] A face shield worn over the goggles protects the entire face from splashes during transfers of material.[6][12]
Body Protection A buttoned, long-sleeved lab coat made of a chemical-resistant material. An additional chemical-resistant apron is recommended for larger quantities.Protects skin on the arms and body from accidental contact. Contaminated clothing must be removed immediately.[6][13]
Respiratory Protection An appropriate respirator may be required and should be determined by a site-specific risk assessment.For lower concentrations, a full-face respirator with organic vapor cartridges may be sufficient.[9] For higher concentrations or spill cleanup, a self-contained breathing apparatus (SCBA) may be necessary.[9][14] Engineering controls (fume hood) are the preferred method to prevent inhalation exposure.[7]

Safe Handling and Operational Workflow

A systematic, step-by-step approach minimizes the risk of exposure and contamination.

Step 1: Preparation
  • Verify Equipment: Ensure the chemical fume hood is certified and functioning correctly. Confirm that an emergency safety shower and eyewash station are accessible and unobstructed.[9]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the designated area of the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE in the correct order (lab coat, inner gloves, outer gloves, goggles, face shield) before handling the chemical container.

Step 2: Aliquoting and Handling
  • Grounding: If the compound is a powder and there is a risk of static discharge, ensure containers are properly grounded.

  • Careful Transfer: Open the container inside the fume hood. Use a dedicated spatula or appropriate tool to transfer the material. Avoid creating dust or splashing.

  • Secure Container: Immediately and tightly close the primary container after aliquoting.[6][15] Wipe the exterior of the container with a damp cloth to remove any residual material before storing.

Step 3: Post-Handling and Cleanup
  • Decontaminate: Wipe down the designated work area within the fume hood, any contaminated equipment, and the exterior of waste containers with an appropriate solvent.

  • Doff PPE: Remove PPE in a manner that avoids self-contamination. Remove the outer gloves first, followed by the face shield, goggles, and lab coat. Remove inner gloves last.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after every session, even though gloves were worn.[15] Do not eat or drink in the laboratory.[15][16]

G Verify_Controls Verify Fume Hood & Safety Equipment Don_PPE Don Full PPE Verify_Controls->Don_PPE Handle_Chemical Weigh & Transfer Chemical Don_PPE->Handle_Chemical Enter Hood Perform_Experiment Perform Experiment Handle_Chemical->Perform_Experiment Decontaminate Decontaminate Area & Equipment Perform_Experiment->Decontaminate Exit Hood Segregate_Waste Segregate & Seal Hazardous Waste Decontaminate->Segregate_Waste 4 Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE 5 Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands 6

Caption: Workflow for Safe Handling of Aromatic Amines.

Emergency and Disposal Plans

Spill Response
  • Evacuate: Alert personnel and evacuate the immediate area. Ensure the area is well-ventilated (fume hood running).[8]

  • Protect: If safe to do so, don appropriate respiratory protection (e.g., SCBA) and full chemical-resistant clothing before re-entering the area.[2][17]

  • Contain: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial spill kit absorbent.[6][17] Do not use combustible materials.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[8][17]

  • Decontaminate: Clean the spill area thoroughly.

Exposure Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[8][13] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[11][18] Remove contact lenses if present and easy to do.[18] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][18]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

Waste Disposal Plan
  • Labeling: All waste, including contaminated PPE, absorbent materials, and empty containers, must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Segregation: Do not mix aniline-derivative waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal: All waste must be disposed of as hazardous waste through your institution's EHS program.[8] Do not discharge any amount into the sewer system or regular trash.[6] Various treatment methods like advanced oxidation processes may be used by disposal facilities to degrade aniline compounds.[19][20]

References

  • Aniline. Lanxess. (March 2015).
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  • 3 - SAFETY DATA SHEET - 3-Methoxy-N,N-dimethylpropanamide.
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  • Safety Data Sheet: Dimethyl(propyl)amine. Chemos GmbH&Co.KG.
  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).
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  • N,N-Dimethylpropionamide - Safety D

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